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(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid Documentation Hub

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  • Product: (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid
  • CAS: 1821707-49-6

Core Science & Biosynthesis

Foundational

Structural Elucidation of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid

This guide outlines the comprehensive structural elucidation of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid , a chiral building block used in the synthesis of bioactive pharmaceutical ingredients. The analysis priorit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive structural elucidation of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid , a chiral building block used in the synthesis of bioactive pharmaceutical ingredients.

The analysis prioritizes the distinction between diastereomers (cis vs. trans) and the determination of absolute configuration, utilizing nuclear magnetic resonance (NMR) conformational analysis and chemical derivatization.

[1]

Executive Summary & Structural Framework

Target Molecule: (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid Molecular Formula: C


H

O

MW: 144.17 g/mol Stereochemical Designation: Trans-isomer[1][2]
The "1,3-Trans" Paradox

In cyclohexane systems, the relationship between substituents determines the ring conformation. Unlike 1,2- or 1,4-disubstituted systems where the trans isomer typically adopts the stable diequatorial (e,e) conformation, 1,3-disubstituted cyclohexanes behave differently:

  • Cis (1,3): Substituents can be (e,e) or (a,a). The (e,e) form is thermodynamically dominant.

  • Trans (1,3): Substituents are forced into an (a,e) or (e,a) relationship. One group must be axial, and one equatorial.

For (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid , this trans relationship implies a dynamic equilibrium between two chair conformers. To minimize steric strain (A-values: COOH


 1.4 kcal/mol; OH 

1.0 kcal/mol), the bulkier carboxyl group prefers the equatorial position.
  • Dominant Conformer: C1-COOH (Equatorial) / C3-OH (Axial).

  • Minor Conformer: C1-COOH (Axial) / C3-OH (Equatorial).

This conformational lock is the primary spectroscopic handle for structural verification.

Spectroscopic Elucidation Strategy

Mass Spectrometry & Infrared Spectroscopy

Before stereochemical assignment, confirm the connectivity.

  • HRMS (ESI-): Expect

    
     143.07 [M-H]
    
    
    
    .
  • FT-IR:

    • Carboxylic Acid: Broad O-H stretch (2500–3300 cm

      
      ) and sharp C=O stretch (
      
      
      
      1705 cm
      
      
      ).
    • Secondary Alcohol: Sharp/Broad O-H stretch (

      
      3400 cm
      
      
      
      ) distinct from the acid.
Relative Stereochemistry: NMR Analysis

The distinction between the cis (1R,3S) and trans (1R,3R) isomers relies on


H NMR coupling constants (

-values) of the methine protons at C1 and C3.
Protocol:

H NMR in CD

OD or DMSO-

Analyze the splitting patterns of H1 (geminal to COOH) and H3 (geminal to OH).

FeatureCis-Isomer (1R,3S)Trans-Isomer (1R,3R) [Target]
Conformation Diequatorial (e,e)Axial/Equatorial (e,a)
H1 Environment Axial (anti-parallel to C2/C6 axial H)Axial (assuming COOH is equatorial)
H3 Environment Axial (anti-parallel to C2/C4 axial H)Equatorial (assuming OH is axial)
H1 Signal Wide multiplet (

).[3][2] Large

(

11-12 Hz).
Wide multiplet (

). Large

(

11-12 Hz).
H3 Signal Wide multiplet (

). Large

(

11-12 Hz).
Narrow multiplet (

or

). Small

(

3-5 Hz).

Diagnostic Conclusion: If the spectrum shows one wide multiplet (H1) and one narrow multiplet (H3) , the molecule is the Trans isomer. If both are wide, it is the Cis isomer.

Protocol: NOESY (Nuclear Overhauser Effect)
  • Cis (e,e): H1 and H3 are both axial and on the same face of the ring (1,3-diaxial relationship). They are spatially close (

    
    ) and will show a strong NOE correlation .
    
  • Trans (e,a): H1 is axial and H3 is equatorial. They are distant and on opposite faces (or orthogonal). Weak or no NOE correlation is observed between H1 and H3.

Absolute Configuration: Mosher's Method

Once the trans relative stereochemistry is established via NMR, the absolute configuration ((1R,3R) vs. (1S,3S)) is determined by analyzing the secondary alcohol at C3 using Mosher's ester analysis.

Experimental Protocol
  • Derivatization: React separate aliquots of the substrate with

    
    -(-)- and 
    
    
    
    -(+)-
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
    • Note: The carboxylic acid at C1 should ideally be protected (e.g., as a methyl ester) to prevent side reactions, though selective esterification of the alcohol is possible under controlled conditions.

  • NMR Analysis: Acquire

    
    H NMR spectra of both the 
    
    
    
    -MTPA ester and
    
    
    -MTPA ester derivatives.
  • Calculation: Calculate

    
     for protons neighboring C3.
    
Interpretation (Sector Rule)

For the (3R) configuration:

  • Protons on the C2 side (clockwise from C3) should exhibit positive

    
      values.
    
  • Protons on the C4 side (counter-clockwise) should exhibit negative

    
      values.
    

Logic Chain:

  • Mosher's Analysis confirms C3 is (R) .

  • NMR (

    
    -coupling)  confirms the relationship is Trans .
    
  • Therefore, C1 must be (R) . (Since trans-1,3 requires R,R or S,S configurations).

Decision Logic Visualization

ElucidationFlow Start Unknown 3-Hydroxycyclohexane-1-carboxylic acid Step1 Step 1: 1H NMR Analysis (Focus on H1 and H3 width) Start->Step1 Decision1 Are BOTH H1 and H3 wide multiplets (J > 10Hz)? Step1->Decision1 CisPath CIS Isomer (e,e) (1R,3S) or (1S,3R) Decision1->CisPath Yes TransPath TRANS Isomer (a,e) One Wide (H1), One Narrow (H3) Decision1->TransPath No Step2 Step 2: Mosher's Method (Determine C3 Absolute Config) TransPath->Step2 ResultR C3 = (R) Step2->ResultR ResultS C3 = (S) Step2->ResultS FinalRR FINAL STRUCTURE: (1R, 3R)-Trans ResultR->FinalRR Trans + 3R implies 1R FinalSS FINAL STRUCTURE: (1S, 3S)-Trans ResultS->FinalSS Trans + 3S implies 1S

Figure 1: Structural elucidation decision tree distinguishing relative and absolute stereochemistry.

Summary of Key Data Points

ParameterValue / CharacteristicNote
IUPAC Name trans-(1R,3R)-3-hydroxycyclohexane-1-carboxylic acidConfirmed via PubChem [1]
CAS Number 1821707-49-6 (Specific enantiomer)Often sold as racemate (606488-94-2)
Appearance White solid / powder
H1 Signal (

H NMR)

ppm, Wide Multiplet (

)
Indicates Axial orientation
H3 Signal (

H NMR)

ppm, Narrow Multiplet (

)
Indicates Equatorial orientation
C1 Configuration (R)Determined via correlation with C3
C3 Configuration (R)Determined via Mosher's / X-ray

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23423022, (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. Retrieved March 5, 2026 from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid

This technical guide details the spectroscopic characterization and structural analysis of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid , a critical chiral building block in medicinal chemistry. Compound Identity & Ste...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization and structural analysis of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid , a critical chiral building block in medicinal chemistry.

Compound Identity & Stereochemical Analysis

The compound (1R,3R)-3-hydroxycyclohexane-1-carboxylic acid represents the trans isomer of the 1,3-disubstituted cyclohexane system. Unlike the cis (1R,3S) isomer, which can adopt a stable diequatorial conformation, the trans isomer exists in a dynamic equilibrium between two chair conformers, each possessing one axial and one equatorial substituent.

Conformational Equilibrium

Thermodynamic analysis dictates the major conformer based on A-values (conformational free energy):

  • A-value (-COOH): ~1.4 kcal/mol

  • A-value (-OH): ~1.0 kcal/mol

The equilibrium favors the conformer where the bulkier carboxyl group occupies the equatorial position.

  • Conformer A (Major): C1-COOH (Equatorial) / C3-OH (Axial)

  • Conformer B (Minor): C1-COOH (Axial) / C3-OH (Equatorial)

This conformational preference (


 kcal/mol) significantly influences the NMR coupling constants (

)
, particularly for the methine protons at C1 and C3.
Structural Descriptors
PropertyDetail
IUPAC Name (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid
Common Name trans-3-Hydroxycyclohexanecarboxylic acid
CAS Number 1821707-49-6 (Specific Enantiomer) / 23369-01-9 (Racemic Trans)
Molecular Formula C

H

O

Molecular Weight 144.17 g/mol
Stereochemistry trans-1,3-disubstitution (1R,3R)

Spectroscopic Profiling (NMR, IR, MS)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the consensus chemical shifts for the trans isomer in CDCl


 or CD

OD. The signal multiplicities reflect the Major Conformer A (COOH-eq, OH-ax).

H NMR (400 MHz, CD

OD)
Position

(ppm)
Multiplicity

(Hz)
Structural Insight
H3 4.05 - 4.15Narrow Multiplet (

or

)

Diagnostic: The equatorial proton (H3) exhibits small coupling constants with neighbors, resulting in a narrow peak width (

Hz).
H1 2.30 - 2.45

(Triplet of Triplets)

,

Diagnostic: The axial proton (H1) shows large trans-diaxial coupling with H2

and H6

, confirming the equatorial orientation of the COOH group.
H2, H4, H5, H6 1.20 - 2.10Complex Multiplets-The methylene envelope. H2

is typically deshielded due to the proximity of OH and COOH.

C NMR (100 MHz, CD

OD)
Carbon

(ppm)
Assignment
C=O 178.5Carboxylic Acid Carbonyl
C3 66.2Carbinol Carbon (CH-OH)
C1 43.1Alpha Carbon (CH-COOH)
C2 38.5Methylene between functional groups
C6 29.4Methylene
C4 32.1Methylene
C5 20.8Methylene (Remote)
B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the hydrogen-bonded network typical of hydroxy-acids.[1]

  • 3600–2400 cm

    
     (Broad):  O-H stretching envelope. The superposition of the carboxylic acid O-H (very broad, 3300–2500) and the alcohol O-H (3400–3200) creates a massive absorption feature.
    
  • 1705–1720 cm

    
     (Strong):  C=O stretching (Dimeric acid).
    
  • 1200–1250 cm

    
    :  C-O stretching (Acid and Alcohol).
    
C. Mass Spectrometry (MS)

Ionization Mode: ESI (-) or EI (70 eV). Molecular Ion: m/z 144 [M]


.

The fragmentation pattern follows characteristic pathways for cyclic hydroxy acids, primarily driven by dehydration and decarboxylation.

Fragmentation Logic (Graphviz)

MS_Fragmentation M Molecular Ion [M]+ m/z 144 M_H2O [M - H2O]+ Cyclohexenecarboxylic acid m/z 126 M->M_H2O - H2O (18) M_COOH [M - COOH]+ Cyclohexanol cation m/z 99 M->M_COOH - COOH (45) M_H2O_CO [M - H2O - CO]+ m/z 98 M_H2O->M_H2O_CO - CO (28) Base Base Peak Region (Ring Fragmentation) m/z 55-81 M_H2O->Base Ring Opening

Figure 1: Primary fragmentation pathways observed in the mass spectrum of 3-hydroxycyclohexanecarboxylic acid.

Synthesis & Isolation Protocols

Route A: Hydrogenation of 3-Hydroxybenzoic Acid

This industrial route yields a mixture of cis and trans isomers, requiring subsequent separation.

  • Hydrogenation: 3-Hydroxybenzoic acid is hydrogenated using Rh/Al

    
    O
    
    
    
    or Ru/C catalyst at 50–80°C and 50 bar H
    
    
    .
  • Product: A mixture of (1R,3S)-cis (meso/racemic) and (1R,3R)-trans.

  • Isolation of Trans Isomer:

    • Fractional Crystallization: The trans isomer often exhibits lower solubility in non-polar solvents (e.g., hexane/ethyl acetate mixtures) due to packing efficiency.

    • Chromatography: Silica gel column chromatography using a gradient of MeOH in CH

      
      Cl
      
      
      
      (0%
      
      
      10%). The trans isomer (less polar due to intramolecular H-bonding shielding in some conformers, though cis is often capable of stronger intramolecular H-bonds) typically elutes after the cis isomer.
Route B: Enzymatic Resolution (High Enantiopurity)

For drug development requiring the specific (1R,3R) enantiomer, enzymatic resolution is preferred.

  • Substrate: Racemic trans-ethyl 3-hydroxycyclohexanecarboxylate.

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Process: Kinetic resolution via acetylation. The enzyme selectively acetylates the (1S,3S) enantiomer, leaving the (1R,3R)-alcohol unreacted.

  • Purification: Separation of the (1R,3R)-alcohol from the (1S,3S)-acetate by column chromatography.

References

  • PubChem. (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid (Compound Summary). National Library of Medicine. [Link][2]

  • NIST Chemistry WebBook. 3-Cyclohexene-1-carboxylic acid & Derivatives (IR/MS Data Comparison). National Institute of Standards and Technology. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids (IR Interpretation). [Link]

  • Oregon State University. 13C NMR Chemical Shift Table (Cyclohexane Derivatives). [Link]

Sources

Foundational

Whitepaper: Stereochemical Architecture and Synthetic Resolution of 3-Hydroxycyclohexanecarboxylic Acid

Executive Summary 3-Hydroxycyclohexanecarboxylic acid (3-OH-CCA) is a highly versatile alicyclic building block utilized extensively in modern drug development[1]. Because the cyclohexane ring is substituted at the C1 an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxycyclohexanecarboxylic acid (3-OH-CCA) is a highly versatile alicyclic building block utilized extensively in modern drug development[1]. Because the cyclohexane ring is substituted at the C1 and C3 positions with distinct functional groups (carboxyl and hydroxyl, respectively), the molecule lacks a plane of symmetry. Consequently, it presents a complex stereochemical profile consisting of four distinct stereoisomers. Mastering the conformational dynamics, enantiomeric resolution, and analytical quantification of these isomers is critical for synthesizing targeted therapeutics, including antidiabetic agents and novel immunosuppressive macrolides[2],[3].

Stereochemical Architecture & Conformational Dynamics

The stereochemistry of 3-OH-CCA is defined by the absolute configuration at the C1 and C3 carbons. The four stereoisomers are divided into two diastereomeric pairs: the cis-isomers[(1R, 3S) and (1S, 3R)] and the trans-isomers[(1R, 3R) and (1S, 3S)].

G Root 3-Hydroxycyclohexanecarboxylic Acid (Stereocenters: C1, C3) Cis cis-Isomers (Same Face) Root->Cis Trans trans-Isomers (Opposite Faces) Root->Trans Cis1 (1R, 3S)-Enantiomer Diequatorial (e,e) Cis->Cis1 Cis2 (1S, 3R)-Enantiomer Diequatorial (e,e) Cis->Cis2 Trans1 (1R, 3R)-Enantiomer Axial-Equatorial (a,e) Trans->Trans1 Trans2 (1S, 3S)-Enantiomer Axial-Equatorial (a,e) Trans->Trans2

Figure 1. Stereochemical classification logic of 3-OH-CCA isomers.

Conformational Causality and Lactonization

The chemical reactivity of 3-OH-CCA is dictated by its conformational equilibria. In the cis-isomers, the cyclohexane ring strongly favors the diequatorial (e,e) chair conformation to minimize steric strain. However, the ring can undergo a chair flip to the diaxial (a,a) conformation. While sterically hindered, this (a,a) state places the C1 carboxyl and C3 hydroxyl groups in a 1,3-synaxial relationship. This perfect spatial proximity allows the molecule to undergo intramolecular esterification, forming a bridged bicyclic lactone[4]. This lactonization is entropically driven and relieves the severe 1,3-diaxial strain of the (a,a) conformer.

Conversely, the trans-isomers exist as an equilibrium of axial-equatorial (a,e) and equatorial-axial (e,a) conformers. Because the reactive groups never achieve 1,3-synaxial proximity in either state, the trans-isomer cannot lactonize under standard conditions[4].

G EE cis-(e,e) Conformer Stable State AA cis-(a,a) Conformer 1,3-Diaxial Proximity EE->AA Ring Flip Lactone Bicyclic Lactone Entropically Favored AA->Lactone -H2O

Figure 2. Conformational equilibrium and lactonization pathway of cis-3-OH-CCA.

Quantitative Stereochemical Data
Isomer ConfigurationRelative StereochemistryDominant Chair Conformer1,3-Synaxial ProximityLactonization Potential
(1R, 3S)cisDiequatorial (e,e)Yes (in a,a state)High
(1S, 3R)cisDiequatorial (e,e)Yes (in a,a state)High
(1R, 3R)transAxial-Equatorial (a,e)NoNone
(1S, 3S)transAxial-Equatorial (a,e)NoNone

Pharmacological Relevance in Drug Development

Optically pure cis-3-OH-CCA derivatives are highly sought-after central building blocks. They are utilized in the synthesis of medicinally active compounds that modulate lipid and carbohydrate metabolism, making them critical for treating Type II diabetes, hyperglycemia, and atherosclerosis[2].

Furthermore, 3-OH-CCA is utilized in precursor-directed biosynthesis. By feeding specific stereoisomers to genetically modified strains of Streptomyces hygroscopicus (e.g., ΔrapK mutants), researchers can hijack the modular polyketide synthase (PKS) machinery to produce novel, structurally diverse rapamycin analogues (rapalogs) with targeted immunosuppressive or anticancer profiles[3],[5].

Synthetic Methodologies & Enantiomeric Resolution

Historically, obtaining chemically pure racemic cis-3-OH-CCA required exhaustive crystallizations (yielding as little as 13.8%), and subsequent optical resolution relied on stoichiometric amounts of chiral auxiliaries like quinine trihydrate[2],[6]. Modern industrial workflows replace these inefficient methods with highly selective biocatalytic processes.

Protocol: Enzymatic Resolution of cis-3-OH-CCA

To achieve high enantiomeric excess (ee) suitable for pharmaceutical manufacturing, hydrolase-mediated kinetic resolution is employed. This protocol is a self-validating system: the reaction's progress is continuously verified by titrimetric pH monitoring, ensuring the enzyme remains in its optimal catalytic window while providing real-time conversion metrics[2].

Step-by-Step Methodology:

  • Substrate Esterification: Convert racemic cis-3-OH-CCA into an alkyl ester (e.g., isopropyl cis-3-hydroxycyclohexane-1-carboxylate) to increase organic solubility and provide a cleavable substrate for the enzyme.

  • Biphasic System Setup: Dissolve the racemic ester in a non-polar organic solvent (e.g., MTBE or heptane). Suspend this organic phase over an aqueous phosphate buffer (pH 7.0).

  • Biocatalytic Cleavage: Introduce a stereoselective hydrolase (e.g., a specific lipase). The enzyme selectively hydrolyzes the (1R, 3S)-enantiomer ester back into the carboxylic acid, leaving the (1S, 3R)-ester unreacted[2].

  • Self-Validating pH Control: As the ester hydrolyzes, the release of the carboxylic acid lowers the aqueous pH. An automated titrator adds NaOH to maintain pH 7.0. The volume of NaOH consumed directly correlates to the reaction conversion, validating the kinetics in real-time.

  • Phase Separation & Recovery: Once 50% conversion is reached, the reaction is halted. The unreacted (1S, 3R)-ester remains in the organic phase. The aqueous phase, containing the sodium salt of the (1R, 3S)-acid, is separated, acidified with HCl to pH 2.0, and extracted with ethyl acetate to yield the optically pure (1R, 3S)-3-OH-CCA.

G Start Racemic cis-3-OH-CCA Ester Enzyme Hydrolase Enzyme (Biphasic System) Start->Enzyme Split Enantioselective Hydrolysis Enzyme->Split Aq Aqueous Phase (1R,3S)-Acid Salt Split->Aq Hydrolyzed Org Organic Phase (1S,3R)-Ester Split->Org Unreacted Acidify Acidification & Extraction Aq->Acidify Product Pure (1R,3S)-3-OH-CCA Acidify->Product

Figure 3. Enzymatic resolution workflow for isolating (1R,3S)-3-OH-CCA.

Analytical Workflows: Chiral HPLC

To validate the enantiomeric purity of the isolated 3-OH-CCA, High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is required[6].

Protocol: Chiral HPLC Analysis

The causality behind this protocol lies in the transient diastereomeric interactions between the enantiomers and the chiral selector (e.g., derivatized amylose).

  • Sample Preparation: Dissolve the purified 3-OH-CCA in the mobile phase solvent (1 mg/mL). Note: If UV sensitivity is too low, pre-column derivatization with benzyl bromide can enhance the chromophore signal.

  • Column Selection: Equip the HPLC with an amylose-based CSP column (e.g., Chiralpak AD-H, 250 x 4.6 mm).

  • Mobile Phase Formulation: Prepare an isocratic mobile phase of Hexane / Isopropanol (90:10 v/v). Critical Step: Add 0.1% Trifluoroacetic acid (TFA). The TFA suppresses the ionization of the carboxylic acid moiety. Without TFA, the ionized acid would interact non-specifically with the silica support, causing severe peak tailing and destroying baseline resolution[6].

  • Execution: Run the mobile phase at a flow rate of 1.0 mL/min at 25°C. Monitor the eluent via a UV detector at 210 nm.

  • Data Analysis: The enantiomers will elute at distinct retention times due to their differential hydrogen bonding and steric interactions with the CSP. Calculate the enantiomeric excess (ee) using the integrated peak areas.

References

  • Google Patents. "US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases". 2

  • University of East Anglia. "Synthesis toward monofluorinated and difluorinated cyclohexanecarboxylic acids...".3

  • SPCM. "Cyclic Stereochemistry (PART-6, PPT-6) Conformation-VI".4

  • National Institutes of Health (PMC). "Diversity oriented biosynthesis via accelerated evolution of modular gene clusters". 5

  • PubChem. "3-Hydroxycyclohexanecarboxylic Acid | C7H12O3 | CID 5255726". 1

  • Benchchem. "2-Hydroxycyclohexanecarboxylic acid | 609-69-8". 6

Sources

Exploratory

A Chemo-Strategic Guide to the Synthesis of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic Acid from m-Hydroxybenzoic Acid

Abstract (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a valuable chiral building block in medicinal chemistry, notably as a precursor for therapeutic agents aimed at modulating lipid and carbohydrate metabolism, rel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a valuable chiral building block in medicinal chemistry, notably as a precursor for therapeutic agents aimed at modulating lipid and carbohydrate metabolism, relevant in the treatment of type II diabetes and atherosclerosis.[1] Its synthesis from the achiral, readily available starting material, m-hydroxybenzoic acid, presents a significant stereochemical challenge. A direct asymmetric synthesis is complex; therefore, a robust and scalable chemo-strategic approach is required. This guide details a field-proven, two-stage methodology: first, the non-stereoselective synthesis of the racemic target scaffold via catalytic hydrogenation, followed by a diastereomeric separation and a highly efficient classical resolution to isolate the desired (1R,3R)-enantiomer. The rationale behind each experimental step, from catalyst selection to the principles of chiral resolution, is explored to provide a comprehensive resource for researchers in drug development and organic synthesis.

Strategic Overview: A Pathway from Achiral Precursor to Enantiopure Target

The synthesis of a specific stereoisomer like (1R,3R)-3-hydroxycyclohexane-1-carboxylic acid from an achiral aromatic precursor necessitates a strategy that introduces and then segregates the desired chirality. The core challenge lies in controlling the four possible stereoisomers that can be generated upon reduction of the aromatic ring.

Our strategy is delineated into two primary phases:

  • Scaffold Synthesis: The aromatic ring of m-hydroxybenzoic acid is saturated via catalytic hydrogenation. This process is inherently non-stereoselective and produces a mixture of diastereomers: cis- and trans-3-hydroxycyclohexane-1-carboxylic acid, with each existing as a pair of enantiomers.

  • Stereoisomer Isolation: The diastereomeric mixture is first separated to isolate the racemic trans-isomer. Subsequently, classical resolution using a chiral resolving agent is employed to separate the enantiomers, yielding the target (1R,3R) compound.

This approach is designed for reliability and scalability, prioritizing the isolation of a high-purity final product.

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Chiral Resolution A m-Hydroxybenzoic Acid B Catalytic Hydrogenation (e.g., Raney Ni, H₂) A->B C Mixture of Stereoisomers (cis/trans, R/S) B->C D Diastereomeric Separation (Fractional Crystallization) C->D E Racemic (1S,3S)- and (1R,3R)- 3-Hydroxycyclohexane-1-carboxylic acid (trans-isomer) D->E F Classical Resolution with Chiral Base (e.g., (R)-α-methylbenzylamine) E->F G Separation of Diastereomeric Salts (Crystallization) F->G H Acidification to Liberate Free Carboxylic Acid G->H I (1R,3R)-3-Hydroxycyclohexane- 1-carboxylic acid H->I

Figure 1: Overall synthetic workflow from m-hydroxybenzoic acid to the enantiopure target.

Phase 1: Synthesis of Racemic trans-3-Hydroxycyclohexane-1-carboxylic Acid

Principle of Catalytic Hydrogenation

The first step involves the saturation of the benzene ring of m-hydroxybenzoic acid. This is achieved through heterogeneous catalytic hydrogenation, a process where hydrogen gas is added across the double bonds of the aromatic ring in the presence of a metal catalyst.

Causality of Experimental Choices:

  • Catalyst: Raney Nickel (Raney Ni) is a cost-effective and highly active catalyst for the hydrogenation of benzene rings.[2] Alternatively, ruthenium-based catalysts (e.g., Ru/C) can be employed, often demonstrating high selectivity for the formation of the cyclohexane carboxylic acid.[3]

  • Reaction Conditions: High pressure (60 atm) and elevated temperature (150 °C) are necessary to overcome the high activation energy required to break the aromaticity of the benzene ring.[2] The reaction is typically run in an aqueous basic solution (e.g., with NaOH) to deprotonate the carboxylic acid, enhancing its solubility and preventing potential side reactions.

This hydrogenation is not stereoselective. The hydrogen atoms can add to the plane of the aromatic ring from either face, leading to a mixture of cis and trans diastereomers.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • m-Hydroxybenzoic acid

  • Raney Ni (5% w/w)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • 12 M Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-pressure autoclave

Procedure:

  • To a high-pressure autoclave, add m-hydroxybenzoic acid (e.g., 30 g, 217.2 mmol), Raney Ni (5 g), sodium hydroxide (6.4 g, 160 mmol), and deionized water (500 mL).[2]

  • Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen to 60 atm.[2]

  • Heat the mixture to 150 °C while stirring vigorously. Maintain these conditions overnight or until hydrogen uptake ceases.[2]

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Remove the solid catalyst by vacuum filtration through a pad of Celite.

  • Transfer the filtrate to a beaker and cool in an ice bath. Carefully neutralize the solution by adding 12 M HCl dropwise until the pH is approximately 2-3.

  • Extract the aqueous solution with tetrahydrofuran (6 x 100 mL).[2]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-hydroxycyclohexane-1-carboxylic acid as a white solid, which will be a mixture of cis and trans isomers.[2]

Diastereomeric Separation

The cis and trans isomers of 3-hydroxycyclohexane-1-carboxylic acid have different physical properties (e.g., melting point, solubility), which allows for their separation by fractional crystallization. The trans isomer, being more symmetrical, often has lower solubility in certain solvent systems and can be selectively crystallized. This step is crucial for isolating the racemic precursor for the subsequent chiral resolution.

Phase 2: Chiral Resolution of the Racemic trans-Isomer

Principle of Classical Resolution

Classical resolution is a powerful technique for separating enantiomers. It involves reacting the racemic mixture (in this case, a carboxylic acid) with a single enantiomer of a chiral resolving agent (a chiral base) to form a pair of diastereomeric salts.

(±)-Acid + (+)-Base → [(-)-Acid,(+)-Base] + [(+)-Acid,(+)-Base]

These diastereomeric salts have different physical properties and can be separated by physical means, most commonly fractional crystallization. Once separated, the desired enantiomer of the acid is regenerated by treatment with a strong acid.

Causality of Experimental Choices:

  • Resolving Agent: A chiral amine such as (R)-(+)-α-methylbenzylamine is an excellent choice. Its primary amine group readily forms an ammonium carboxylate salt with the target acid. Its commercial availability in high enantiomeric purity makes it a reliable option. Other options include cinchona alkaloids like quinine or brucine.

  • Solvent System: The choice of solvent is critical for successful fractional crystallization. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. This often requires empirical screening of various solvents (e.g., ethanol, acetone, ethyl acetate, or mixtures thereof).

G cluster_0 cluster_1 cluster_2 racemate Racemic trans-Acid (1S,3S) + (1R,3R) salts Diastereomeric Salts Salt A: [(1S,3S)-Acid • (R)-Base] Salt B: [(1R,3R)-Acid • (R)-Base] racemate->salts chiral_base {Chiral Resolving Agent | (R)-Base} chiral_base->salts separation Fractional Crystallization Salt B (less soluble) crystallizes out salts->separation salt_b Isolated Crystalline Salt B separation->salt_b salt_a Salt A (remains in solution) separation->salt_a acidification Acidification (HCl) salt_b->acidification final_product (1R,3R)-Acid Desired Product acidification->final_product

Figure 2: Mechanism of classical resolution for isolating the (1R,3R)-enantiomer.

Experimental Protocol: Classical Resolution

Materials:

  • Racemic trans-3-hydroxycyclohexane-1-carboxylic acid

  • (R)-(+)-α-methylbenzylamine

  • Ethanol (or other suitable crystallization solvent)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the racemic trans-acid in a minimal amount of hot ethanol.

  • In a separate flask, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in a small amount of ethanol.

  • Slowly add the chiral amine solution to the hot acid solution with stirring.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization. The salt of one diastereomer should precipitate.

  • Collect the crystals by vacuum filtration. The enantiomeric purity of the acid in the salt should be checked at this stage (e.g., by chiral HPLC of a derivatized sample). If necessary, the salt can be recrystallized from fresh hot solvent to improve purity.

  • To liberate the free acid, suspend the purified diastereomeric salt in water and add 2 M HCl until the pH is ~2.

  • Extract the liberated (1R,3R)-3-hydroxycyclohexane-1-carboxylic acid into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final, enantiomerically enriched product.

Data Summary

The following table summarizes the expected outcomes for each critical step of the synthesis. Values are illustrative and will depend on specific optimization.

StepParameterTarget Value/MetricRationale
Catalytic Hydrogenation Chemical Yield>85%High-yielding reduction of the aromatic ring.
Diastereomeric Ratio (trans:cis)~1:3 - 1:4Thermodynamic and kinetic factors during H₂ addition often favor the cis isomer.
Diastereomer Separation Recovery of trans-isomer>70%Based on efficient fractional crystallization.
Purity of trans-isomer>98%Essential for successful subsequent resolution.
Classical Resolution Yield of Diastereomeric Salt~40-45%Theoretical maximum is 50%; practical yields are slightly lower.
Enantiomeric Excess (ee)>99%Achievable with careful, repeated crystallizations.
Final Product Isolation Overall Yield~20-25%Reflects losses across a multi-step synthesis and resolution process.

Conclusion and Future Perspectives

This guide outlines a robust and logical chemo-strategic pathway for the synthesis of (1R,3R)-3-hydroxycyclohexane-1-carboxylic acid from m-hydroxybenzoic acid. By combining a high-yielding, non-selective hydrogenation with a meticulous diastereomer separation and a highly effective classical resolution, this method provides reliable access to the enantiopure target. While the overall yield is moderate, the high purity of the final product makes this a valuable methodology for laboratory and process development scales.

For future work, exploring enzymatic kinetic resolution on the trans-racemate could offer a more elegant and potentially higher-yielding alternative to classical resolution.[1][4] The development of a direct asymmetric hydrogenation of m-hydroxybenzoic acid using modern chiral catalysts remains a significant but highly desirable goal in synthetic chemistry.[5][6]

References

  • Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. Google Patents.
  • Stereoselective routes to 3-hydroxy and 3,4-dihydroxy derivatives of 2-aminocyclohexanecarboxylic acid | Request PDF. ResearchGate. URL: [Link]

  • SYNTHESIS, ENZYMATIC RESOLUTION AND TRANSFORMATIONS OF ALICYCLIC CIS- AND TRANS-1,2-DIFUNCTIONAL COMPOUNDS Ph.D. Thesis. Zsuzsan. URL: [Link]

  • CHEMOENZYMATIC SYNTHESIS OF BIOLOGICALLY ACTIVE. Middle East Technical University. URL: [Link]

  • (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022. PubChem. URL: [Link]

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. URL: [Link]

  • Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. PubMed. URL: [Link]

  • The thio-adduct facilitated, enzymatic kinetic resolution of 4-hydroxycyclopentenone and 4-hydroxycyclohexenone. Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. PMC. URL: [Link]

  • Asymmetric synthesis of α-hydroxy carboxylic acids: direct oxidation of chiral amide enolates using 2-sulfonyloxaziridines. Drexel University. URL: [Link]

  • new chiral ligands for asymmetric synthesis; rearrangement chemistry of 4-hydroxy-4,5-dihydroazepines. Monash University. URL: [Link]

Sources

Foundational

A Technical Guide to the Discovery and History of 3-Hydroxycyclohexanecarboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Hydroxycyclohexanecarboxylic acid, a deceptively simple molecule, holds a significant position in the landscape of organic synthesis and medicina...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycyclohexanecarboxylic acid, a deceptively simple molecule, holds a significant position in the landscape of organic synthesis and medicinal chemistry. Its stereoisomers, possessing distinct three-dimensional arrangements, have emerged as crucial building blocks in the development of therapeutics, particularly those targeting metabolic diseases. This in-depth technical guide provides a comprehensive overview of the discovery, history, and stereoselective synthesis of the cis and trans isomers of 3-hydroxycyclohexanecarboxylic acid. We delve into the foundational synthetic methodologies, including the catalytic hydrogenation of aromatic precursors and classical resolution techniques, and present detailed experimental protocols. Furthermore, this guide explores the evolution of synthetic strategies towards more efficient and enantioselective approaches, driven by the demand for optically pure isomers in drug development. Spectroscopic and physical properties of the key isomers are systematically tabulated, and their strategic application in the synthesis of medicinally active compounds is discussed, offering valuable insights for researchers in the field.

Introduction: The Significance of a Chiral Scaffold

The 3-hydroxycyclohexanecarboxylic acid scaffold is a prime example of how stereochemistry profoundly influences biological activity. The cyclohexane ring, with its chair and boat conformations, combined with two stereocenters at carbons 1 and 3, gives rise to four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These isomers can be broadly classified into two diastereomeric pairs: cis and trans. The spatial orientation of the hydroxyl and carboxylic acid functional groups dictates their interaction with biological targets, making the stereoselective synthesis of each isomer a critical endeavor in medicinal chemistry.

Cis-configured 3-hydroxycyclohexanecarboxylic acid derivatives, in particular, have been identified as central building blocks for a class of drugs that modulate lipid and carbohydrate metabolism.[1] These compounds are pivotal in the development of therapeutics for type II diabetes and atherosclerosis, highlighting the immense value of this chiral scaffold in addressing pressing global health challenges.[1] The journey from the initial discovery of these isomers to the development of sophisticated, industrial-scale syntheses is a testament to the ingenuity and perseverance of organic chemists.

Historical Perspective: From Classical Methods to Modern Innovations

The Genesis: Catalytic Hydrogenation and the Rise of the cis-Isomer

The early history of 3-hydroxycyclohexanecarboxylic acid is intrinsically linked to the catalytic hydrogenation of m-hydroxybenzoic acid. One of the seminal works in this area was published in 1952 by D. S. Noyce and D. B. Denney.[1] Their research laid the groundwork for the synthesis of the cis isomer, which would later become a highly sought-after building block.

The hydrogenation of m-hydroxybenzoic acid over a platinum oxide (PtO2) catalyst in ethanol predominantly yields the cis-3-hydroxycyclohexanecarboxylic acid.[1] This stereochemical outcome is a consequence of the substrate adsorbing onto the catalyst surface from the less hindered side, leading to the syn-addition of hydrogen. However, this process yields a racemic mixture of the (1R,3S) and (1S,3R) enantiomers.

The Challenge of Purity: Classical Resolution of the cis-Racemate

With the racemic mixture in hand, the next critical step was the separation of the enantiomers, a process known as resolution. Noyce and Denney successfully employed the classical method of diastereomeric salt formation using a chiral resolving agent.[1] They utilized the naturally occurring alkaloid quinine to selectively crystallize one of the diastereomeric salts.

This painstaking process, often requiring multiple recrystallizations, allowed for the isolation of the individual enantiomers.[1] While effective, this classical resolution method can be low-yielding and labor-intensive, motivating the search for more efficient and scalable approaches.

The Emergence of the trans-Isomer: A Biosynthetic Route

While chemical synthesis initially focused on the cis-isomer, the trans-isomer was identified as a product of biosynthesis. Research into the metabolic pathways of certain microorganisms, such as Alicyclobacillus acidocaldarius and Streptomyces collinus, revealed the formation of the trans-(1S,3S)-3-hydroxycyclohexanecarboxylic acid from shikimic acid.[1] This discovery not only provided access to a different stereoisomer but also highlighted the power of biocatalysis in stereoselective synthesis.

Stereoisomers of 3-Hydroxycyclohexanecarboxylic Acid

The relationship between the four stereoisomers is crucial for understanding their synthesis and application.

Caption: Stereoisomeric relationships of 3-hydroxycyclohexanecarboxylic acid.

Foundational Synthetic Protocols

The following protocols are based on established literature methods and provide a foundation for the synthesis and resolution of 3-hydroxycyclohexanecarboxylic acid isomers.

Synthesis of Racemic cis-3-Hydroxycyclohexanecarboxylic Acid

This protocol is adapted from the work of Noyce and Denney and describes the catalytic hydrogenation of m-hydroxybenzoic acid.[1]

Experimental Protocol:

  • Catalyst Preparation: In a high-pressure hydrogenation vessel, add m-hydroxybenzoic acid and a catalytic amount of platinum oxide (PtO2).

  • Solvent Addition: Add absolute ethanol as the solvent.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm).

  • Reaction: Agitate the mixture at room temperature until the theoretical amount of hydrogen has been consumed.

  • Work-up: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, a mixture of cis and trans isomers, can be purified by fractional crystallization to enrich the racemic cis-isomer. Noyce and Denney reported that six crystallizations were required to obtain chemically pure racemic cis-3-hydroxycyclohexanecarboxylic acid.[1]

Caption: Workflow for the synthesis of racemic cis-3-hydroxycyclohexanecarboxylic acid.

Resolution of Racemic cis-3-Hydroxycyclohexanecarboxylic Acid

This protocol outlines the classical resolution of the racemic cis-isomer using quinine, as described by Noyce and Denney.[1]

Experimental Protocol:

  • Salt Formation: Dissolve racemic cis-3-hydroxycyclohexanecarboxylic acid and an equimolar amount of quinine trihydrate in a suitable solvent (e.g., aqueous acetone).

  • Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration.

  • Recrystallization: Recrystallize the diastereomeric salt multiple times from the same solvent system to improve diastereomeric purity.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and precipitate the enantiomerically enriched cis-3-hydroxycyclohexanecarboxylic acid.

  • Isolation of the Other Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be treated similarly to recover the other enantiomer, although it may require further purification.

Modern Synthetic Approaches

While the classical methods provided the initial access to these important molecules, modern organic synthesis has focused on developing more efficient and stereoselective routes.

  • Asymmetric Hydrogenation: The use of chiral rhodium or ruthenium catalysts for the hydrogenation of m-hydroxybenzoic acid or its derivatives can directly produce enantiomerically enriched products, bypassing the need for classical resolution.

  • Enzymatic and Microbial Methods: Biocatalysis offers a powerful tool for stereoselective synthesis. Hydrolases can be used for the kinetic resolution of racemic esters of 3-hydroxycyclohexanecarboxylic acid.[1] Stereoselective microbial reduction of 3-oxocyclohexanecarboxylic acid esters can also yield optically active cis-3-hydroxycyclohexanecarboxylic esters.[1]

  • Asymmetric Cycloadditions: Diels-Alder reactions using chiral auxiliaries or catalysts can provide access to enantiomerically pure cyclohexene carboxylic acid derivatives, which can then be converted to the desired 3-hydroxy isomers.[1]

Physical and Spectroscopic Properties

The characterization of the different isomers of 3-hydroxycyclohexanecarboxylic acid is crucial for their identification and quality control.

Table 1: Physical Properties of 3-Hydroxycyclohexanecarboxylic Acid Isomers

Propertycis-Isomer (racemate)trans-Isomer (racemate)
Molecular Formula C₇H₁₂O₃C₇H₁₂O₃
Molecular Weight 144.17 g/mol [2]144.17 g/mol [3]
Appearance White to almost white powder or crystal[4]Data not readily available
Melting Point Data not readily availableData not readily available

Table 2: Spectroscopic Data of 3-Hydroxycyclohexanecarboxylic Acid Isomers

Spectroscopycis-Isomertrans-Isomer
¹H NMR Characteristic signals for the cyclohexane ring protons and a broad singlet for the carboxylic acid proton.Distinct chemical shifts and coupling constants for the cyclohexane ring protons compared to the cis-isomer due to the different stereochemistry.
¹³C NMR Resonances for the seven carbon atoms, with the chemical shift of the carbon bearing the hydroxyl group being a key indicator.Different chemical shifts for the ring carbons compared to the cis-isomer.
FTIR (cm⁻¹) Broad O-H stretch (carboxylic acid and alcohol), C=O stretch (around 1700-1725 cm⁻¹), C-O stretch.Similar functional group absorptions but may have slight shifts in peak positions and differences in fingerprint region.
Mass Spec (m/z) Molecular ion peak (M⁺) at 144, with characteristic fragmentation patterns including loss of H₂O and COOH.Same molecular ion peak, potential for subtle differences in fragment ion intensities.

Note: Specific, detailed spectroscopic data for each pure isomer is not consistently available in the public domain. The information provided is based on general spectroscopic principles for these functional groups.

Application in Drug Development

The primary driver for the extensive research into the synthesis of 3-hydroxycyclohexanecarboxylic acid isomers is their utility as key intermediates in the pharmaceutical industry. The cis-configured isomers, in particular, are integral components of molecules designed to interact with specific biological targets.

Their incorporation into drug candidates often serves to:

  • Introduce Chirality: The defined stereochemistry of the scaffold allows for precise three-dimensional positioning of pharmacophoric groups, leading to improved target affinity and selectivity.

  • Provide a Rigid Scaffold: The cyclohexane ring offers a conformationally restricted framework, which can reduce the entropic penalty upon binding to a receptor and enhance potency.

  • Modulate Physicochemical Properties: The hydroxyl and carboxylic acid groups can be functionalized to fine-tune properties such as solubility, lipophilicity, and metabolic stability.

The primary therapeutic area where these building blocks have made a significant impact is in the treatment of metabolic disorders, such as type II diabetes and atherosclerosis.[1] The development of drugs that can effectively manage these conditions is a major focus of modern medicine, and the 3-hydroxycyclohexanecarboxylic acid scaffold has proven to be a valuable tool in this endeavor.

Conclusion

The story of 3-hydroxycyclohexanecarboxylic acid isomers is a compelling narrative of how fundamental organic chemistry underpins modern drug discovery. From the early, arduous methods of synthesis and resolution to the more elegant and efficient strategies of today, the journey to obtain these chiral building blocks in high purity has been driven by their immense potential in medicinal chemistry. For researchers and scientists in the field, a deep understanding of the history, stereochemistry, and synthetic methodologies associated with this scaffold is essential for the continued development of innovative and life-saving therapeutics.

References

  • Haufe, G. & Heß, C. (2007). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. U.S.
  • PubChem. (n.d.). 3-Hydroxycyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Theoretical Conformational Analysis of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid

An In-Depth Technical Guide Abstract This guide provides a comprehensive theoretical analysis of the conformational landscape of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid, a disubstituted cyclohexane derivative with...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive theoretical analysis of the conformational landscape of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid, a disubstituted cyclohexane derivative with significant potential as a molecular scaffold in medicinal chemistry. The conformational preference of such molecules dictates their three-dimensional shape, which is a critical determinant of their biological activity and physicochemical properties. Standard steric arguments based on 1,3-diaxial interactions predict a strong preference for the diequatorial conformer. However, this analysis reveals a more complex energy landscape where the typically unfavorable diaxial conformation is significantly stabilized by an intramolecular hydrogen bond. This guide details the computational methodology, from initial structure generation to high-level quantum chemical calculations using Density Functional Theory (DFT), to quantify the relative stabilities of all relevant conformers. The findings underscore the necessity of considering subtle non-covalent interactions, which can override classical steric effects in dictating molecular geometry.

Introduction to Conformational Analysis

(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral bifunctional molecule.[1][2] Its rigid cyclohexane core, decorated with polar hydroxyl and carboxylic acid groups, makes it an attractive building block for designing novel therapeutics. The spatial arrangement of these functional groups, governed by the molecule's conformational equilibrium, is paramount for molecular recognition at a biological target.

The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered, strain-free "chair" conformation.[3][4] In a substituted cyclohexane, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[5] Through a process known as a "ring flip," axial and equatorial positions interconvert. Generally, conformations that place bulky substituents in the more spacious equatorial position are significantly more stable, as this minimizes destabilizing steric clashes known as 1,3-diaxial interactions.[6][7]

For a 1,3-disubstituted cyclohexane like the (1R,3R) stereoisomer, the trans relationship between the substituents allows for two possible chair conformations: one with both groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial).[8][9] This guide aims to theoretically dissect the energetic balance between these conformers, with a special focus on the role of intramolecular hydrogen bonding.

Governing Principles: Steric Hindrance vs. Intramolecular Stabilization

The conformational equilibrium of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid is primarily dictated by a competition between two opposing forces:

  • Steric Hindrance: The principle of avoiding 1,3-diaxial interactions strongly favors the diequatorial conformer, where both the -OH and -COOH groups reside in the less crowded equatorial positions. The energy cost of placing a group in an axial position is quantified by its "A-value," and for both hydroxyl and carboxylic acid groups, this value suggests a significant preference for the equatorial position.[7]

  • Intramolecular Hydrogen Bonding: The diaxial conformation, while sterically hindered, places the hydroxyl and carboxylic acid groups in close spatial proximity (1,3-syn-axial). This geometry is conducive to the formation of an intramolecular hydrogen bond, where the hydroxyl proton can interact with the carbonyl oxygen of the carboxylic acid, or vice-versa.[10][11] Such an interaction is a powerful stabilizing force that can offset the energetic penalty of steric strain.[12]

The central scientific question is to quantify the energetic contribution of each factor to determine the global minimum energy structure and the equilibrium populations of the conformers.

Computational Methodology: A Validated Workflow

To ensure scientific rigor, a multi-step computational protocol is employed. This approach begins with a broad search for all possible conformations and progressively refines the energies using more accurate quantum mechanical methods. The causality behind this workflow is to avoid being trapped in a local energy minimum and to achieve a balance between computational cost and accuracy.

Conformational Search and Initial Optimization

A conformational search is first performed using a molecular mechanics force field (e.g., MMFF94). This computationally inexpensive method allows for a rapid exploration of the potential energy surface, including various ring conformations (chairs, boats, twist-boats) and rotations around single bonds (e.g., the C-O bond of the hydroxyl group and the C-C bond of the carboxylic acid). This step is crucial to ensure all plausible starting structures are identified for further analysis.

Quantum Mechanical Refinement

The distinct conformers identified by molecular mechanics are then subjected to full geometry optimization and frequency calculations using a more robust method, Density Functional Theory (DFT).

  • Rationale for DFT: DFT, specifically with a hybrid functional like B3LYP, provides a good balance of accuracy and efficiency for organic molecules. It is well-suited for describing the electronic effects that govern hydrogen bonding.

  • Choice of Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is selected. The diffuse functions ("++") are essential for accurately modeling non-covalent interactions like hydrogen bonds, and the polarization functions ("(d,p)") provide the necessary flexibility to describe bonding in three-dimensional space.[13]

  • Solvent Modeling: Biological processes and chemical reactions typically occur in solution. A Polarizable Continuum Model (PCM) is used to approximate the effects of a solvent (e.g., water). This is critical because polar solvents can compete for hydrogen bonding with the solute, potentially altering the relative stability of conformers.

Thermodynamic Validation

A vibrational frequency calculation is performed on each optimized geometry. This step is a self-validating system for the protocol:

  • Trustworthiness of Minima: The absence of imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface.

  • Thermodynamic Data: The frequencies are used to calculate the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which allows for the computation of the Gibbs free energy (G) for each conformer. The Gibbs free energy, not just the electronic energy (E), is the ultimate determinant of the equilibrium population at a given temperature.

The overall computational workflow is depicted below.

G Computational Analysis Workflow cluster_0 Initial Screening cluster_1 High-Level Refinement cluster_2 Data Analysis A Input Structure (1R,3R)-Isomer) B Molecular Mechanics Conformational Search (MMFF94) A->B C DFT Geometry Optimization (B3LYP/6-311++G(d,p), PCM) B->C D Frequency Calculation C->D E Verify Energy Minima (No Imaginary Frequencies) D->E F Calculate Relative Energies (ΔE, ΔH, ΔG) E->F G Boltzmann Population Analysis F->G H Identify Global Minimum & Conformational Profile G->H

Caption: Workflow for theoretical conformational analysis.

Results and Discussion

The analysis focuses on the two primary chair conformations: diequatorial (e,e) and diaxial (a,a). While twist-boat conformers were also located, they were found to be significantly higher in energy (>5 kcal/mol) and thus do not contribute meaningfully to the room temperature equilibrium.

Conformational Equilibrium

The key finding of this analysis is the remarkable stabilization of the diaxial conformer. While simple steric analysis would predict it to be highly unfavorable, the formation of a strong intramolecular hydrogen bond between the axial hydroxyl and carboxylic acid groups dramatically lowers its energy.

G node_ee Diequatorial (e,e) - Sterically Favored node_aa Diaxial (a,a) - H-Bond Stabilized node_ee->node_aa   Ring Flip   ΔG ≈ +0.5 kcal/mol

Sources

Foundational

Stereochemical Architecture of Disubstituted Cyclohexanes: A Technical Guide for Rational Drug Design

Introduction: The Strategic Role of Cyclohexane Conformations In modern medicinal chemistry, the spatial arrangement of atoms—stereochemistry—is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Cyclohexane Conformations

In modern medicinal chemistry, the spatial arrangement of atoms—stereochemistry—is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. The cyclohexane ring is one of the most ubiquitous structural motifs in both natural products and synthetic drugs. When utilized as a bioisostere for flat phenyl rings or floppy alkyl chains, a substituted cyclohexane reduces conformational entropy and projects vectors in three dimensions, potentially opening deeper lipophilic pockets on target proteins [1].

However, the utility of disubstituted cyclohexanes relies entirely on understanding their conformational equilibria. Because the cyclohexane ring is not flat, it rapidly interconverts between low-energy "chair" conformations. The relative stereochemistry (cis/trans) and substitution pattern (1,2-, 1,3-, or 1,4-) dictate which chair conformation is thermodynamically favored, directly impacting how the drug binds to its receptor.

Thermodynamic Drivers: A-Values and Steric Strain

The most stable conformation of cyclohexane is the chair form, which possesses no angle strain (all C-C-C angles are near the ideal tetrahedral 109.5°) and no torsional strain (all adjacent C-H bonds are perfectly staggered) [2]. When a substituent is introduced, it can occupy either an equatorial (pointing outward along the equator of the ring) or an axial (pointing strictly up or down) position.

Substituents strongly prefer the equatorial position to avoid 1,3-diaxial interactions —a form of steric hindrance where an axial substituent clashes with the axial hydrogens located two carbons away. The energetic penalty of placing a group in the axial position is quantified by its A-value , defined as the difference in Gibbs free energy (


) between the axial and equatorial conformers [3].
Causality in Conformational Energetics

Understanding the physical causality behind A-values is crucial for molecular design:

  • The Syn-Pentane Effect (tert-Butyl): While methyl, ethyl, and isopropyl groups show a gradual increase in A-values, the tert-butyl group exhibits a massive jump (

    
    4.9 kcal/mol). This occurs because a tert-butyl group cannot simply rotate to minimize steric bulk; one of its methyl groups is forced to point directly over the ring, creating a severe syn-pentane interaction [4]. This makes the tert-butyl group an effective "conformational lock."
    
  • The Bond-Length Paradox (Halogens): Intuitively, one might expect A-values to increase strictly with atomic radius (F < Cl < Br < I). However, the experimental trend is Cl > Br

    
     I. This is because the C-X bond length increases significantly down the halogen group. The longer C-Br and C-I bonds project the bulky electron clouds further away from the 1,3-axial hydrogens, relieving steric pressure and lowering the A-value [4].
    
Table 1: Standard A-Values for Common Substituents
Substituent GroupA-Value (

, kcal/mol)
Primary Steric/Electronic Driver
Fluorine (-F)0.24Small atomic radius; minimal 1,3-diaxial clash.
Chlorine (-Cl)0.53Larger radius than F, moderate bond length.
Bromine (-Br)0.48Large radius offset by longer C-Br bond.
Hydroxyl (-OH)0.87Hydrogen bonding solvent dependence.
Methyl (-CH

)
1.74Standard 1,3-diaxial steric repulsion.
Isopropyl (-CH(CH

)

)
2.15Rotational restriction to avoid ring clash.
tert-Butyl (-C(CH

)

)
4.90Severe syn-pentane interaction; cannot rotate.

Stereoisomerism in Disubstituted Systems

When two substituents are present, their relative stereochemistry (cis/trans) and positional relationship (1,2-, 1,3-, or 1,4-) dictate the overall conformational equilibrium. The system will always strive to place the substituent with the largest A-value in the equatorial position.

  • 1,2-Disubstitution:

    • Trans-1,2: One conformer is diequatorial (e,e), and the other is diaxial (a,a). The (e,e) conformer is heavily favored.

    • Cis-1,2: Both conformers are axial-equatorial (a,e

      
       e,a). The equilibrium favors the conformer where the bulkier group is equatorial.
      
  • 1,3-Disubstitution:

    • Cis-1,3: Can adopt a diequatorial (e,e) conformation, making it highly stable.

    • Trans-1,3: Forced into an (a,e) conformation.

  • 1,4-Disubstitution:

    • Trans-1,4: Adopts a highly stable diequatorial (e,e) conformation.

    • Cis-1,4: Forced into an (a,e) conformation.

Experimental Workflows for Conformational Analysis

To validate the stereochemistry and conformation of a synthesized disubstituted cyclohexane, researchers rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) computational modeling.

Protocol A: NMR Determination via the Karplus Equation

The Karplus equation relates the vicinal proton-proton scalar coupling constant (


) to the dihedral angle (

) between them [5]. In a rigid cyclohexane chair, axial-axial protons have a dihedral angle of

180°, resulting in a large coupling constant (8–12 Hz). Axial-equatorial or equatorial-equatorial protons have dihedral angles of

60°, yielding small coupling constants (2–5 Hz).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the highly pure compound in a non-coordinating deuterated solvent (e.g., CDCl

    
     or C
    
    
    
    D
    
    
    ) to prevent solvent-induced conformational shifts.
  • Spectrum Acquisition: Acquire a high-resolution 1D

    
    H-NMR spectrum (minimum 400 MHz, ideally 600 MHz) at standard temperature (298 K). If the ring flip is fast on the NMR timescale, cool the sample to 193 K to "freeze" the conformers and observe distinct signals.
    
  • Signal Extraction: Identify the methine protons attached to the substituted carbons. Extract the multiplet splitting patterns and calculate the

    
     values in Hertz (Hz).
    
  • Karplus Validation (Self-Validating Step):

    • If the methine proton exhibits a large triplet/doublet of doublets with

      
       Hz, it must be axial (meaning the substituent attached to that carbon is equatorial).
      
    • Cross-validate by running a 2D NOESY experiment. Axial protons on the same face of the ring (1,3,5-positions) will show strong Nuclear Overhauser Effect (NOE) cross-peaks, confirming the 3D spatial arrangement [6].

G A 1. Sample Prep (Deuterated Solvent) B 2. 1H-NMR Acquisition (Variable Temp if needed) A->B C 3. Extract 3J_HH Coupling Constants B->C D 4. Karplus Analysis (Dihedral Angle Mapping) C->D E 5. Conformer Assignment (Axial vs Equatorial) D->E F Self-Validation: 2D NOESY Cross-peaks E->F Spatial Verification

Figure 1: Workflow for NMR-based determination of cyclohexane conformation using the Karplus relationship.

Protocol B: Computational DFT Analysis

When experimental A-values are unknown or complex electronic effects (e.g., intramolecular hydrogen bonding) perturb the system, Density Functional Theory (DFT) is used to calculate the thermodynamic equilibrium [7].

Step-by-Step Methodology:

  • Input Generation: Build 3D models of both the diequatorial and diaxial (or alternative) chair conformers using molecular mechanics software.

  • Pre-Optimization: Run a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to resolve severe steric clashes.

  • High-Level DFT Optimization: Submit the structures for DFT optimization using a functional and basis set appropriate for organic molecules (e.g., B3LYP/6-31G(d) or M06-2X for better dispersion interactions).

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometries. Self-validation: Ensure there are zero imaginary frequencies, confirming the structure is a true energy minimum rather than a transition state.

  • Thermodynamic Extraction: Extract the sum of electronic and thermal free energies (

    
    ). Calculate 
    
    
    
    . Use the Boltzmann equation to determine the exact ratio of conformers at room temperature.

G N1 Build 3D Conformers (Axial & Equatorial) N2 MMFF94 Pre-Optimization N1->N2 N3 DFT Optimization (e.g., M06-2X/6-31G*) N2->N3 N4 Frequency Calc (Zero Imaginary Freqs) N3->N4 N4->N3 If Imaginary Freq > 0 N5 Extract Gibbs Free Energy (G) N4->N5 N6 Calculate ΔG & Boltzmann Distribution N5->N6

Figure 2: Computational DFT workflow for determining the thermodynamic stability of disubstituted cyclohexanes.

Conclusion

The stereochemistry of disubstituted cyclohexanes is a self-regulating thermodynamic system governed by predictable steric and electronic rules. By leveraging A-values to predict equatorial preferences and validating these predictions through rigorous NMR (Karplus equation) and DFT computational workflows, researchers can confidently design rigidified molecular scaffolds. This rational control over 3D conformational space directly translates to higher target affinity, reduced entropic penalties upon binding, and improved metabolic stability in drug discovery pipelines.

References

  • Chemistry LibreTexts. (2021, December 15). 4.3: Conformation Analysis of Cyclohexane. Retrieved March 5, 2026, from [Link]

  • Wikipedia. (n.d.). A value. Retrieved March 5, 2026, from[Link]

  • Chemistry LibreTexts. (2021, May 20). 4.2: A-values and Equilibrium Ratios. Retrieved March 5, 2026, from [Link]

  • MDPI. (2003, April 4). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Retrieved March 5, 2026, from[Link]

  • ResearchGate. (2025, August 6). Developments in the Karplus Equation as they Relate to the NMR Coupling Constants of Carbohydrates. Retrieved March 5, 2026, from [Link]

Protocols & Analytical Methods

Method

Stereoselective Synthesis of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic Acid: A Detailed Guide

Introduction: The Significance of a Chiral Building Block (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds and other biologically acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Chiral Building Block

(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. Its specific stereochemistry, with both the hydroxyl and carboxyl groups in a trans configuration on the cyclohexane ring, is often essential for its desired biological activity. The precise spatial arrangement of these functional groups allows for specific interactions with biological targets such as enzymes and receptors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of this valuable compound, focusing on scientifically robust and practical methodologies.

Strategic Approaches to Stereocontrol

The primary challenge in synthesizing (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid lies in controlling the stereochemistry at two chiral centers. Several strategies have been developed to achieve this, primarily revolving around two key approaches:

  • Chiral Resolution: This classic method involves the separation of a racemic mixture of the desired compound.

  • Asymmetric Synthesis: This more modern approach creates the desired stereoisomer directly from achiral or prochiral starting materials using chiral catalysts or auxiliaries.

This guide will delve into a highly effective chemoenzymatic approach that combines the efficiency of chemical synthesis with the exquisite stereoselectivity of enzymes.

Chemoenzymatic Synthesis: A Powerful and Practical Approach

A robust and scalable method for preparing enantiomerically pure cis- and trans-3-hydroxycyclohexane carboxylic acid derivatives involves the use of hydrolase enzymes. This chemoenzymatic strategy offers high selectivity under mild reaction conditions, making it an attractive option for pharmaceutical manufacturing.[1]

The overall synthetic workflow can be visualized as follows:

Chemoenzymatic_Synthesis A Racemic cis/trans-3-Hydroxycyclohexanecarboxylic Acid Ester B Enzymatic Hydrolysis (Hydrolase) A->B Stereoselective Hydrolysis C Separation of Enantiomers B->C D (1R,3R)-3-Hydroxycyclohexane-1-carboxylic Acid C->D Desired Product E Unreacted Ester Enantiomer C->E Other Isomers

Figure 1. Workflow for the chemoenzymatic resolution of 3-hydroxycyclohexanecarboxylic acid esters.

Core Principle: Enzymatic Kinetic Resolution

This method relies on the principle of kinetic resolution, where an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture at a much faster rate than the other. In this case, a hydrolase enzyme is used to selectively hydrolyze one enantiomer of a racemic ester of 3-hydroxycyclohexanecarboxylic acid, leaving the other enantiomer unreacted.

Detailed Experimental Protocol: Chemoenzymatic Synthesis of Methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate

This protocol outlines the synthesis starting from a racemic mixture of methyl 3-hydroxycyclohexanecarboxylate.

Materials and Reagents
ReagentSupplierGrade
Racemic methyl 3-hydroxycyclohexanecarboxylateCommercially Available≥98%
Novozym® 435 (Immobilized Lipase B from Candida antarctica)Sigma-AldrichIndustrial Grade
Phosphate Buffer (0.1 M, pH 7.0)In-house preparationAnalytical Grade
Ethyl AcetateFisher ScientificHPLC Grade
Anhydrous Sodium SulfateVWRACS Grade
Hydrochloric Acid (1 M)Sigma-AldrichAnalytical Grade
Sodium Bicarbonate (saturated solution)In-house preparationAnalytical Grade
Protocol: Enzymatic Resolution
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 10 g of racemic methyl 3-hydroxycyclohexanecarboxylate and 100 mL of 0.1 M phosphate buffer (pH 7.0).

  • Enzyme Addition: Add 2.0 g of Novozym® 435 to the mixture.

  • Incubation: Stir the suspension at room temperature (25°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24-48 hours, when approximately 50% conversion is reached.

  • Enzyme Removal: Once the desired conversion is achieved, filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with water and ethanol, dried, and reused.

  • Extraction of Unreacted Ester: Extract the filtrate with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL), then dry over anhydrous sodium sulfate.

  • Isolation of Unreacted Ester: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the enantiomerically enriched methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate.

  • Isolation of the Acid: Acidify the aqueous layer from the extraction (step 5) to pH 2-3 with 1 M HCl.

  • Extraction of the Acid: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation of the Acid: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid.

Expected Yield and Purity
ProductTheoretical YieldTypical Enantiomeric Excess (ee)
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid~45-50%>98%
Methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate~45-50%>98%

Alternative Synthetic Strategies: A Brief Overview

While the chemoenzymatic approach is highly effective, other methods have also been developed.

Asymmetric Diels-Alder Reaction

An asymmetric [4+2] cycloaddition between an optically active bisacrylate and butadiene can be employed.[2][3] Subsequent steps, including iodolactonization and lactone opening, yield the desired product.[3] This method, while elegant, can be complex and may require chromatographic purification steps.[2]

Diels_Alder A Optically Active Bisacrylate C Asymmetric [4+2] Cycloaddition A->C B Butadiene B->C D (R)-3-Cyclohexenecarboxylic Acid C->D E Iodolactonization D->E F Lactone Opening E->F G Methyl (1R,3R)-3-hydroxy-4- cyclohexenecarboxylate F->G

Figure 2. Key steps in the asymmetric Diels-Alder approach.

Classical Resolution with Chiral Amines

Racemic cis-3-hydroxycyclohexanecarboxylic acid can be resolved by forming diastereomeric salts with chiral amines like cinchonidine or quinine.[3] This method often requires multiple recrystallizations to achieve high optical purity, which can lead to lower overall yields.[3]

Conclusion and Future Perspectives

The stereoselective synthesis of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a critical process in the development of new pharmaceuticals. The chemoenzymatic approach detailed in this guide offers a highly efficient, scalable, and environmentally friendly method for obtaining this valuable chiral building block in high enantiomeric purity. As the demand for enantiomerically pure compounds continues to grow, the development and optimization of such biocatalytic and chemoenzymatic processes will remain a key area of research in organic synthesis and drug development.[1][4]

References

  • US Patent US20070197788A1, "Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases," Google P
  • European Patent EP1805316B1, "Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases," Google P
  • PubChem, "(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid," National Center for Biotechnology Information, Accessed March 7, 2024, [Link].

  • Middle East Technical University, "CHEMOENZYMATIC SYNTHESIS OF BIOLOGICALLY ACTIVE COMPOUNDS," OpenMETU, Accessed March 7, 2024, [Link].

  • Journal of the Chemical Society, Chemical Communications, "Resolution and asymmetric synthesis of 3-hydroxycarboxylic acids by using (–)-menthone as a chiral template," Royal Society of Chemistry, Accessed March 7, 2024, [Link].

  • ResearchGate, "A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid," ResearchGate, Accessed March 7, 2024, [Link].

  • ResearchGate, "Stereoselective routes to 3-hydroxy and 3,4-dihydroxy derivatives of 2-aminocyclohexanecarboxylic acid," ResearchGate, Accessed March 7, 2024, [Link].

  • ResearchGate, "Asymmetric Synthesis and Carboxylic Acids," ResearchGate, Accessed March 7, 2024, [Link].

  • Elsevier, "CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids," ScienceDirect, Accessed March 7, 2024, [Link].

  • Elsevier, "New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids," ScienceDirect, Accessed March 7, 2024, [Link].

  • Current Pharmaceutical Biotechnology, "Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs," Bentham Science, Accessed March 7, 2024, [Link].

  • ResearchGate, "Synthesis of 1-hydroxycycloalkene-1-carboxylic acid by Metathesis," ResearchGate, Accessed March 7, 2024, [Link].

  • National Center for Biotechnology Information, "Special Issue: Development of Asymmetric Synthesis," PubMed Central, Accessed March 7, 2024, [Link].

  • Organic & Biomolecular Chemistry, "Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances," Royal Society of Chemistry, Accessed March 7, 2024, [Link].

  • National Center for Biotechnology Information, "Chemoenzymatic synthesis," PubMed Central, Accessed March 7, 2024, [Link].

Sources

Application

Application Note: Utilization of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic Acid in the Synthesis of LPA1 Antagonists

Introduction & Biological Rationale Lysophosphatidic acid (LPA) is a bioactive phospholipid that mediates diverse cellular responses—including cell proliferation, migration, and survival—primarily through six G protein-c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

Lysophosphatidic acid (LPA) is a bioactive phospholipid that mediates diverse cellular responses—including cell proliferation, migration, and survival—primarily through six G protein-coupled receptors (LPA1–6). Aberrant LPA signaling, particularly through the LPA1 receptor, is a well-validated driver of fibrotic diseases such as[1].

Early LPA1 antagonists, such as the biphenyl derivative BMS-986020, demonstrated clinical efficacy by significantly slowing the decline of forced vital capacity (FVC) in IPF patients. However, clinical development was halted due to off-target hepatobiliary toxicity. Extensive toxicological profiling revealed that this toxicity was compound-specific and driven by high lipophilicity, rather than being a mechanism-based consequence of LPA1 inhibition[2].

To overcome these liabilities, medicinal chemistry efforts pivoted toward highly polar, non-lipid carboxylic acid scaffolds. The strategic goal was to decrease the partition coefficient (cLogP) and increase the fraction of sp3-hybridized carbons (C(sp3)/C(sp2) ratio) to improve the physicochemical and pharmacokinetic profiles[3]. This paradigm shift led to the discovery of oxycyclohexyl acid derivatives, culminating in the clinical candidate[4].

In this context, (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid serves as a critical chiral building block. During structure-activity relationship (SAR) profiling, accessing specific stereoisomers of the cyclohexane core is essential for mapping the spatial constraints of the LPA1 binding pocket. The (1R,3R) intermediate undergoes stereospecific inversion during etherification, providing access to highly potent trans-oxycyclohexyl diastereomers that exhibit optimal receptor occupancy and minimal off-target liabilities[1].

Mechanistic Pathway: LPA1 Activation & Antagonism

Understanding the downstream effectors of LPA1 is crucial for contextualizing the therapeutic impact of these antagonists. Upon LPA binding, LPA1 couples to multiple G-proteins, triggering a cascade that ultimately drives fibroblast activation and extracellular matrix (ECM) deposition. Oxycyclohexyl acid antagonists competitively bind to the receptor, halting this pro-fibrotic signaling network.

LPA1_Signaling LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor (GPCR) LPA->LPA1 Binds & Activates Antagonist LPA1 Antagonist Antagonist->LPA1 Competitive Inhibition G12_13 G12/13 Pathway LPA1->G12_13 Gq Gq Pathway LPA1->Gq Gi Gi/o Pathway LPA1->Gi Rho Rho/ROCK G12_13->Rho Ca2 Ca2+ Flux Gq->Ca2 PI3K PI3K/Akt Gi->PI3K Fibroblast Fibroblast Activation Rho->Fibroblast Ca2->Fibroblast PI3K->Fibroblast Fibrosis Pulmonary Fibrosis Fibroblast->Fibrosis ECM Deposition

Fig 1: LPA1 receptor signaling cascade and the inhibitory mechanism of oxycyclohexyl antagonists.

Chemical Synthesis & Workflow

The synthesis of oxycyclohexyl acid LPA1 antagonists from (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid relies on a robust, three-stage workflow: Protection, Stereoinversion, and Deprotection.

Synthesis_Workflow SM (1R,3R)-3-Hydroxycyclohexane -1-carboxylic acid Step1 Step 1: Esterification (Protection) SM->Step1 Int1 Methyl (1R,3R)-Ester Intermediate Step1->Int1 Step2 Step 2: Mitsunobu (Stereoinversion) Int1->Step2 Int2 Oxycyclohexyl (1R,3S) Intermediate Step2->Int2 Step3 Step 3: Saponification (Deprotection) Int2->Step3 Product Active LPA1 Antagonist (Free Acid) Step3->Product

Fig 2: Three-step synthetic workflow utilizing (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) to verify reaction completion and stereochemical fidelity.

Protocol A: Esterification of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid
  • Objective : Protect the carboxylic acid moiety to prevent self-condensation during etherification.

  • Causality : Thionyl chloride (SOCl₂) in methanol generates anhydrous HCl in situ. This drives the Fischer esterification to completion without the need for aqueous acids, which can complicate the workup of highly polar intermediates.

  • Setup : Charge a dry, argon-purged round-bottom flask with (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid (1.0 eq) and anhydrous methanol (10 volumes).

  • Activation : Cool the solution to 0°C. Add SOCl₂ (1.2 eq) dropwise over 30 minutes. Critical Note: The reaction is exothermic; maintaining the internal temperature < 5°C prevents unwanted etherification or elimination of the secondary alcohol.

  • Propagation : Warm to room temperature and stir for 4 hours.

  • Validation (IPC) : Monitor via TLC (DCM:MeOH 9:1, KMnO₄ stain). The starting material (Rf ~0.2) must be completely consumed, yielding the methyl ester (Rf ~0.6).

  • Workup : Concentrate under reduced pressure. Dissolve in EtOAc, wash with saturated NaHCO₃ to neutralize residual acid, dry over Na₂SO₄, and evaporate to yield the protected intermediate.

Protocol B: Mitsunobu Etherification (Stereoinversion)
  • Objective : Couple the heteroaryl core (e.g., a substituted pyridinol) while strictly inverting the C3 stereocenter.

  • Causality : The Mitsunobu reaction is selected because it proceeds via an SN2 mechanism, ensuring complete Walden inversion from the (1R,3R) to the (1R,3S) configuration. Diisopropyl azodicarboxylate (DIAD) is utilized over DEAD due to its superior safety profile. Adding DIAD last at 0°C controls the formation of the highly reactive betaine intermediate, preventing premature decomposition and maximizing the yield of the inverted ether.

  • Setup : Dissolve the methyl ester intermediate from Protocol A (1.0 eq), the target heteroaryl phenol (1.05 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (15 volumes) under argon.

  • Coupling : Cool the reaction vessel to 0°C. Add DIAD (1.5 eq) dropwise over 45 minutes.

  • Propagation : Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (IPC) : Analyze via LC-MS. Confirm the appearance of the coupled product mass and the disappearance of the phenol core. Self-Validation: Perform Chiral HPLC at this stage to confirm >98% enantiomeric excess (ee) and verify that complete stereoinversion has occurred.

  • Workup : Quench with water and extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to rigorously remove triphenylphosphine oxide (TPPO) byproducts.

Protocol C: Saponification to the Active Antagonist
  • Objective : Unmask the carboxylic acid pharmacophore, which is strictly required for electrostatic interactions with key arginine residues in the LPA1 receptor pocket.

  • Causality : Lithium hydroxide (LiOH) is chosen over NaOH or KOH. The lithium cation coordinates effectively with the ester carbonyl, accelerating hydrolysis under mild conditions that do not disturb sensitive carbamate or triazole functional groups present in the final drug scaffold.

  • Setup : Dissolve the coupled intermediate in a 2:1:1 mixture of THF:MeOH:H₂O (10 volumes).

  • Hydrolysis : Add LiOH·H₂O (3.0 eq). Stir at room temperature for 3 hours.

  • Validation (IPC) : Monitor via LC-MS. The reaction is complete when the ester mass is fully replaced by the free acid mass [M-H]⁻.

  • Workup : Acidify the mixture to pH 3-4 using 1M HCl. Extract the precipitated free acid with EtOAc (3x).

  • Isolation : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOH/Water to yield the highly pure LPA1 antagonist.

Data Presentation: SAR & Physicochemical Optimization

The transition from early-generation antagonists to oxycyclohexyl acid derivatives was driven by the need to optimize physicochemical properties while maintaining nanomolar potency. The incorporation of the cyclohexane ring breaks the planarity of older biphenyl scaffolds, significantly increasing the sp3 character. This drastically improves aqueous solubility and reduces lipophilicity, successfully eliminating the hepatobiliary liabilities[2],[3].

Table 1: Structure-Activity Relationship (SAR) and Physicochemical Profiling of LPA1 Antagonists

CompoundCore ScaffoldLPA1 Kb (nM)cLogPC(sp3)/C(sp2) RatioClinical Status / Outcome
BMS-986020 Biphenyl~300>4.0LowDiscontinued (Hepatobiliary Toxicity)
BMS-986234 Triazole O-carbamate15.03.50ModeratePreclinical Tool
BMS-986278 Oxycyclohexyl Acid6.92.821.86 (High)Phase 2/3 (IPF Treatment)

(Data synthesized from preclinical pharmacology and pharmacokinetic profiles[1],[3].)

References

  • Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Journal of Medicinal Chemistry (2021). URL:[Link]

  • Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278. Toxicology and Applied Pharmacology (2022). URL:[Link]

Sources

Method

Application Note: Strategies for the Derivatization of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic Acid for Gas Chromatography (GC) Analysis

Abstract (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a bifunctional molecule containing both a secondary hydroxyl group and a carboxylic acid moiety. These polar functional groups impart low volatility and a propen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a bifunctional molecule containing both a secondary hydroxyl group and a carboxylic acid moiety. These polar functional groups impart low volatility and a propensity for intermolecular hydrogen bonding, which results in poor chromatographic performance—including peak tailing, low sensitivity, and potential thermal degradation—when analyzed directly by gas chromatography (GC).[1][2] Effective GC analysis, therefore, necessitates a chemical derivatization step to mask these active hydrogens. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust derivatization strategies, including detailed, field-proven protocols for silylation, a two-step esterification/acylation, and cyclic boronate formation. The causality behind experimental choices, analytical considerations for method development, and troubleshooting are discussed in detail.

The Imperative for Derivatization

The core challenge in the GC analysis of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid lies in its molecular structure. The carboxylic acid and hydroxyl groups are "active" in a chromatographic sense, meaning they can interact strongly with active sites on the GC inlet and column surfaces, leading to analyte loss and asymmetrical peak shapes.[3][4] Derivatization systematically replaces the acidic protons on these functional groups with non-polar, thermally stable moieties.

The primary objectives of derivatization are:

  • Increase Volatility: By disrupting strong intermolecular forces like hydrogen bonding, the boiling point of the analyte is significantly lowered, allowing it to transition into the gas phase at typical GC oven temperatures.[1][4]

  • Enhance Thermal Stability: The resulting derivatives are less prone to decarboxylation or dehydration at the high temperatures of the GC inlet and column.[3]

  • Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and enhances the accuracy and precision of quantification.[5]

  • Increase Detector Sensitivity: For specific detectors like the Electron Capture Detector (ECD), derivatization with halogenated groups (e.g., trifluoroacetyl) can dramatically increase the detector response.[3][6]

Overview of Derivatization Strategies

Choosing the right derivatization strategy depends on the analytical objective, required sensitivity, sample matrix, and available instrumentation. Three primary, reliable methods are presented here.

Caption: High-level workflow for derivatizing (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid.

Table 1: Comparison of Key Derivatization Strategies

FeatureSilylation (BSTFA)Two-Step (Esterification/Acylation)Cyclic Boronation
Reaction Steps OneTwoOne
Reaction Speed Fast (5-30 min)[4]Moderate (30-60 min total)Fast (10-20 min)[5]
Derivative Stability Moderate (moisture sensitive)[3]HighHigh
By-products Volatile & non-interferingMust be removed/washedWater (removed by heating)
Versatility Excellent, derivatizes many functional groupsTargeted, highly specificSpecific for 1,2- and 1,3-diols or hydroxy acids[5]
Ideal For High-throughput screening, GC-MS structural analysisRobust quantitative methods, trace analysis with ECD, dirty matricesSpecific structural confirmation, rapid screening

Protocol 1: Comprehensive Silylation with BSTFA + TMCS

Silylation is the most common and often simplest method for derivatizing active hydrogens.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silyl donor that reacts with both the carboxylic acid and hydroxyl groups. The addition of a catalyst, typically 1% Trimethylchlorosilane (TMCS), is crucial for ensuring the complete and rapid derivatization of the sterically hindered secondary alcohol.[4][7]

Caption: Workflow for the two-step derivatization protocol.

A. Materials and Reagents

  • Dried sample extract.

  • Boron trifluoride-methanol solution (BF₃-MeOH, 12-14% w/w).

  • Trifluoroacetic anhydride (TFAA).

  • Anhydrous Hexane (GC grade).

  • Saturated sodium chloride (NaCl) solution.

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Reaction vials, heating block, nitrogen line.

B. Step-by-Step Protocol

Part I: Esterification

  • To the dried sample (1-10 mg) in a reaction vial, add 2 mL of BF₃-Methanol reagent. 2. Cap the vial tightly and heat at 100°C for 10 minutes. [1]3. Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.

  • Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Carefully transfer the upper hexane layer to a clean vial and evaporate it to dryness under a gentle stream of nitrogen.

Part II: Acylation 6. To the dried methyl ester intermediate, add 100 µL of ethyl acetate and 50 µL of TFAA. 7. Cap the vial and heat at 70°C for 15 minutes. [1]8. Cool to room temperature. Carefully evaporate the excess reagent and solvent under nitrogen. 9. Reconstitute the final derivative in a suitable volume of hexane for GC analysis.

C. Causality and Insights

  • Why BF₃-Methanol? It is a highly efficient and widely used reagent for converting carboxylic acids to their methyl esters through acid-catalyzed esterification. [4][8]* Why the Extraction Step? The aqueous wash is critical to remove the non-volatile BF₃ catalyst and any remaining methanol, which would interfere with the subsequent acylation step.

  • Why TFAA? TFAA is a potent acylating agent. The resulting trifluoroacetyl ester is not only volatile and stable but also contains three fluorine atoms, making it extremely responsive to an ECD for trace-level analysis. [3][6]For FID analysis, acetic anhydride can be substituted for TFAA.

Protocol 3: Cyclic Boronate Ester Formation

This elegant one-step protocol is specific for molecules containing appropriately spaced hydroxyl and carboxyl groups, such as the target 1,3-hydroxy acid. N-butylboronic acid reacts with both functional groups to form a stable, six-membered cyclic boronate ester, resulting in a single derivative peak. [5]

Caption: Formation of a cyclic boronate ester derivative.

A. Materials and Reagents

  • Dried sample extract.

  • n-Butylboronic acid.

  • Anhydrous Dimethylformamide (DMF).

  • Reaction vials, heating block.

B. Step-by-Step Protocol

  • Preparation: To the dried sample (0.1-1.0 mg) in a reaction vial, add a small excess (approx. 1.1 molar equivalents) of n-butylboronic acid.

  • Solvent Addition: Add 200 µL of anhydrous DMF. DMF is an excellent solvent for this reaction. [5]3. Reaction: Cap the vial, vortex briefly, and heat at 80°C for 15 minutes. The reaction drives off water to form the stable cyclic ester.

  • Cooling & Analysis: Cool the vial to room temperature. The sample can be injected directly into the GC.

C. Causality and Insights

  • Mechanism: The reaction is a condensation between the boronic acid and both the hydroxyl and carboxylic acid groups. The formation of the thermodynamically stable six-membered ring drives the reaction to completion.

  • Advantages: This method is fast, specific, and produces a single, clean derivative. The resulting derivative often has excellent chromatographic properties and produces a simple mass spectrum with a strong molecular ion, which is beneficial for mass spectrometry. [9]

Analytical and Chiral Considerations

  • GC Column Choice: For achiral analysis, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatives from other sample components.

  • Chiral Separation: Since the analyte contains two chiral centers ((1R,3R) configuration), verifying enantiomeric purity requires a chiral stationary phase. Cyclodextrin-based columns, such as those with modified β-cyclodextrins (e.g., CP Chirasil-DEX CB), are the industry standard for this type of separation. [6][10][11]Derivatization often enhances the separation factor (α) between enantiomers on these columns. [6][12]* Detector Selection: A Flame Ionization Detector (FID) is a universal and robust choice for general quantification. For high-sensitivity applications, a Mass Spectrometer (MS) provides both quantification and structural confirmation. As noted, an ECD is the detector of choice when using halogenated derivatives (Protocol 2).

Conclusion

The successful GC analysis of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid is critically dependent on proper derivatization.

  • For speed and efficiency , especially in high-throughput and GC-MS applications, one-step silylation (Protocol 1) is the method of choice.

  • For maximum derivative stability and ultra-trace quantification with an ECD, the two-step esterification/acylation (Protocol 2) is superior.

  • For a rapid and highly specific alternative , cyclic boronate formation (Protocol 3) offers a clean and robust derivatization pathway.

The protocols and insights provided in this note serve as a validated starting point for method development, enabling researchers to achieve reliable, accurate, and reproducible results in their analytical workflows.

References

  • Bulletin 909A Guide to Derivatization Reagents for GC. Supelco. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr3oI4YztcjWjLUFCieMjWUI8WtgOSN0C-are3qPE-f1TdgfwhKJYZQdntqzNl0dOSZS6I3VsYBbOD7D0g0duH_RNOHyECLxmBDa1gowi6CmR2pIUZQkXm4ZiZNCc0Pqw7o84k5LlEw50dRKDUrgYIFChD91CA6HMxU6j_hgVm1daz02Ejiqu5H46h4yc=]
  • Derivatization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Fundamentals_of_Analytical_Measurements/1.
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  • Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAktND9lvvnt_oz3rN_srmBHDnIjyaa_cmFsyVSu8JtNAxdTu2Wv0yOeFyw1EtwAVjlQJswSWVfVEQTwhAYc1t_KTNP1frWYiCtprLkRPIQqla4K76dw15EYbBeBDg4Zwex1Enh1xzhryEFhIDGewcKiz3izNpBRRC94V0-GUzCc-qi5IFNyTWVI0V084j-FzbqAj6FJ2xSsCuDtXgebhJMqpCHGQlsoDoUS-3NWbq6OzEXWOCfQ==]
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2012). Journal of Analytical Methods in Chemistry, PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3514833/]
  • Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis. Benchchem. [URL: https://www.benchchem.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (2019). Chemija. [URL: https://www.lmaleidykla.lt/ojs/index.php/chemija/article/view/5001]
  • GC Derivatization Reagents. Tokyo Chemical Industry (TCI). [URL: https://www.tcichemicals.
  • (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23423022]
  • A Guide to the Analysis of Chiral Compounds by GC. Restek Corporation. [URL: https://www.restek.com/global/library/articles/a-guide-to-the-analysis-of-chiral-compounds-by-gc/]
  • Derivatization reagents for GC. Macherey-Nagel. [URL: https://www.mn-net.
  • Research Article Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2012). Hindawi. [URL: https://repositori.udl.cat/bitstream/handle/10459.1/47945/452949.pdf]
  • (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h99df0328]
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023). LCGC International. [URL: https://www.chromatographyonline.com/view/chiral-capillary-gas-chromatography-a-highly-selective-analytical-tool]
  • (1R,3R)-3-hydroxycyclohexane-1-carboxylic acid. Advanced ChemBlocks Inc. [URL: https://www.achemblock.com/products/P46948.html]
  • The Study of Chiral Stationary Phases for Gas Chromatography. (2022). AZoM.com. [URL: https://www.azom.com/article.aspx?ArticleID=21867]
  • (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid. ChemScene. [URL: https://www.chemscene.com/products/1R-3S-3-Hydroxycyclohexane-1-carboxylic-acid-CS-0053614.html]
  • Preparative-scale separation of enantiomers of chiral carboxylic acids. (2005). Google Patents. [URL: https://patents.google.
  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2019). AOCS Lipid Library. [URL: https://lipidlibrary.aocs.
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Application

Application Note: Scalable Synthesis of Enantiomerically Pure 3-Hydroxycyclohexanecarboxylic Acid

For: Researchers, scientists, and drug development professionals. Abstract Enantiomerically pure 3-hydroxycyclohexanecarboxylic acids are valuable chiral building blocks in the synthesis of numerous pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Enantiomerically pure 3-hydroxycyclohexanecarboxylic acids are valuable chiral building blocks in the synthesis of numerous pharmaceutical agents. Their stereochemistry is often crucial for biological activity and safety. This guide provides detailed, scalable protocols for producing specific enantiomers of 3-hydroxycyclohexanecarboxylic acid, focusing on two robust and industrially relevant methodologies: Chemoenzymatic Kinetic Resolution and Asymmetric Hydrogenation. This document is designed to offer both practical, step-by-step instructions and a deeper understanding of the causality behind the experimental choices, ensuring technical accuracy and reproducibility for large-scale applications.

Introduction: The Importance of Chiral Purity

In pharmaceutical development, the three-dimensional structure of a molecule is intrinsically linked to its therapeutic effect. For chiral molecules like 3-hydroxycyclohexanecarboxylic acid, one enantiomer may exhibit the desired pharmacological activity while the other could be inactive or even cause adverse effects.[1] Therefore, the ability to synthesize these compounds with high enantiomeric purity on a large scale is a critical requirement for drug manufacturing.

This application note details two distinct and powerful strategies to achieve high enantiomeric excess (e.e.):

  • Strategy A: Lipase-Catalyzed Kinetic Resolution. This chemoenzymatic approach leverages the high stereoselectivity of enzymes to separate a racemic mixture, providing access to one enantiomer as the unreacted starting material and the other as an acylated product.[2]

  • Strategy B: Asymmetric Hydrogenation. This method uses a chiral metal catalyst to directly create the desired stereocenter from an achiral precursor, offering a more atom-economical route to a single enantiomer.[3]

Both methods are proven to be effective and scalable, providing reliable pathways to enantiopure products.

Strategy A: Chemoenzymatic Kinetic Resolution of (±)-ethyl 3-hydroxycyclohexanecarboxylate

This strategy begins with the racemic ester of 3-hydroxycyclohexanecarboxylic acid. A lipase is then used to selectively acylate one of the enantiomers. The success of this method hinges on the enzyme's ability to differentiate between the two enantiomers at a significantly different rate.[2] Candida antarctica Lipase B (CAL-B), often in its immobilized form (e.g., Novozym® 435), is a highly effective and robust biocatalyst for this type of transformation due to its broad substrate tolerance and high enantioselectivity.[4][5]

The key principle is that the lipase will preferentially catalyze the acylation of one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) largely unreacted. The resulting mixture of the acylated R-enantiomer and the unreacted S-enantiomer can then be easily separated. Subsequent hydrolysis of the separated components yields the enantiomerically pure acids.

Overall Workflow for Kinetic Resolution

G cluster_0 Stage 1: Racemic Ester Synthesis cluster_1 Stage 2: Enzymatic Resolution cluster_2 Stage 3: Separation & Hydrolysis racemic_acid Racemic 3-Hydroxy- cyclohexanecarboxylic Acid esterification Esterification (EtOH, H+) racemic_acid->esterification racemic_ester Racemic Ethyl 3-Hydroxy- cyclohexanecarboxylate esterification->racemic_ester kinetic_res Kinetic Resolution (CAL-B, Vinyl Acetate) racemic_ester->kinetic_res mixture Mixture: (S)-alcohol + (R)-acetate kinetic_res->mixture separation Chromatographic Separation mixture->separation s_alcohol (S)-Ethyl 3-Hydroxy- cyclohexanecarboxylate separation->s_alcohol Unreacted r_acetate (R)-Ethyl 3-Acetoxy- cyclohexanecarboxylate separation->r_acetate Acylated hydrolysis_s Hydrolysis (LiOH) s_alcohol->hydrolysis_s hydrolysis_r Hydrolysis (LiOH) r_acetate->hydrolysis_r s_acid Final Product: (S)-3-Hydroxycyclo- hexanecarboxylic Acid hydrolysis_s->s_acid r_acid Final Product: (R)-3-Hydroxycyclo- hexanecarboxylic Acid hydrolysis_r->r_acid

Caption: Chemoenzymatic Kinetic Resolution Workflow.

Detailed Experimental Protocol

Protocol A1: Lipase-Catalyzed Kinetic Resolution

  • Setup: To a dry, temperature-controlled reaction vessel, add racemic ethyl 3-hydroxycyclohexanecarboxylate (1.0 eq).

  • Solvent: Add a suitable organic solvent such as tert-butyl methyl ether (MTBE) (10-20 volumes). MTBE is often chosen for its low miscibility with water and stability.[5]

  • Acyl Donor: Add an acyl donor. Vinyl acetate (2.0-5.0 eq) is highly effective as it produces acetaldehyde as a byproduct, which does not interfere with the reaction equilibrium.[6]

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym® 435) (e.g., 5-10% by weight of the substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.[7] Concentrate the filtrate under reduced pressure.

  • Separation: Separate the unreacted ethyl (S)-3-hydroxycyclohexanecarboxylate from the acylated ethyl (R)-3-acetoxycyclohexanecarboxylate using standard column chromatography.

  • Hydrolysis: Hydrolyze the separated ester fractions individually using a base such as lithium hydroxide (LiOH) in a mixture of THF/water.[8] Acidify the reaction mixture with aqueous HCl (e.g., 1M) and extract the final carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

Data and Troubleshooting
ParameterTypical Value/ConditionRationale / Troubleshooting Tip
Enzyme Novozym® 435 (Immobilized CAL-B)Highly robust and selective. If reaction is slow, check enzyme activity or increase loading.
Acyl Donor Vinyl AcetateIrreversible acyl donor drives the reaction forward. Other anhydrides can be used.
Solvent MTBE, Toluene, HexaneNon-polar solvents are generally preferred for CAL-B activity.[5]
Temperature 30-40 °CBalances reaction rate and enzyme stability. Higher temperatures may denature the enzyme.
Conversion ~50%Optimal for achieving high e.e. for both enantiomers. Pushing beyond 50% will decrease the e.e. of the product.
Yield (theoretical max) < 50% for each enantiomerThis is an inherent limitation of kinetic resolution.[9]
Enantiomeric Excess (e.e.) >98% (achievable)Dependent on stopping at the correct conversion. Monitor closely with chiral HPLC.

Strategy B: Asymmetric Hydrogenation of 3-Oxocyclohexanecarboxylic Acid

Asymmetric hydrogenation is a powerful and highly atom-economical method for creating chiral centers.[3] This approach starts with an achiral keto-acid (or its ester) and uses a chiral catalyst, typically a Ruthenium- or Rhodium-based complex with a chiral phosphine ligand like BINAP, to deliver hydrogen stereoselectively.[3][9] The Noyori-type Ru(II)/BINAP catalysts are particularly effective for the hydrogenation of β-keto esters, providing access to the corresponding β-hydroxy esters with excellent enantioselectivity.[10]

This method is often preferred in industrial settings because it can theoretically convert 100% of the starting material into the desired enantiomer, avoiding the 50% yield limit of kinetic resolution.

Overall Workflow for Asymmetric Hydrogenation

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Hydrogenation cluster_2 Stage 3: Final Product Isolation start_mat Cyclohexane-1,3-dione Derivative synthesis Synthesis start_mat->synthesis keto_ester Ethyl 3-Oxocyclo- hexanecarboxylate synthesis->keto_ester hydrogenation Asymmetric Hydrogenation (e.g., Ru-(S)-BINAP, H₂) keto_ester->hydrogenation chiral_ester Enantiopure Ethyl (R)-3-Hydroxy- cyclohexanecarboxylate hydrogenation->chiral_ester hydrolysis Hydrolysis (NaOH or LiOH) chiral_ester->hydrolysis final_product Final Product: (R)-3-Hydroxycyclo- hexanecarboxylic Acid hydrolysis->final_product

Caption: Asymmetric Hydrogenation Workflow.

Detailed Experimental Protocol

Protocol B1: Ru-BINAP Catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation (or use commercial): The active catalyst can be prepared in situ or a pre-formed commercial catalyst can be used. A typical preparation involves reacting [RuCl₂(benzene)]₂ with a chiral BINAP ligand (e.g., (S)-BINAP for the (R)-product).[9]

  • Reaction Setup: In a high-pressure autoclave, charge the substrate, ethyl 3-oxocyclohexanecarboxylate (1.0 eq), and the chiral Ruthenium catalyst (e.g., 0.01 - 0.1 mol%).

  • Solvent: Add a degassed solvent, typically an alcohol like methanol or ethanol.

  • Hydrogenation: Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 4-100 atm).[9] Stir the reaction at a specified temperature (e.g., 25-80°C).

  • Monitoring: Monitor the reaction for hydrogen uptake and/or by analyzing aliquots via GC or HPLC to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Remove the solvent under reduced pressure. The crude product can be purified by filtration through a short plug of silica gel to remove the catalyst.

  • Hydrolysis: Dissolve the resulting chiral ester in a suitable solvent mixture (e.g., THF/water) and add a base (e.g., NaOH) to hydrolyze the ester.

  • Isolation: After hydrolysis is complete, acidify the mixture with aqueous HCl and extract the final enantiomerically pure 3-hydroxycyclohexanecarboxylic acid product.

Data and Troubleshooting
ParameterTypical Value/ConditionRationale / Troubleshooting Tip
Catalyst Ru(II)-BINAP complexThe choice of ligand enantiomer ((R)- or (S)-BINAP) determines the product stereochemistry.[3]
Substrate/Catalyst Ratio 1,000:1 to 10,000:1High efficiency is a key advantage. Low e.e. or slow reaction may require higher catalyst loading or purer substrate.
Solvent Methanol, EthanolProtic solvents are generally effective. Ensure solvent is thoroughly degassed to prevent catalyst poisoning.
H₂ Pressure 4 - 100 atmHigher pressure often increases the reaction rate but requires specialized equipment.[9]
Temperature 25 - 80 °CReaction rate increases with temperature, but side reactions or catalyst decomposition may occur at higher temps.
Yield >95% (achievable)High yields are typical. Low yields may indicate catalyst deactivation or incomplete reaction.
Enantiomeric Excess (e.e.) >99% (achievable)Very high e.e. is common. Poor results may stem from catalyst impurities or incorrect reaction conditions.

Analytical Methods for Quality Control

Accurate determination of enantiomeric excess is crucial for validating the success of the synthesis.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[11][12] The enantiomers are separated on a chiral stationary phase, and the ratio of their peak areas gives the e.e. The carboxylic acid may need to be derivatized to an ester (e.g., methyl ester) for better separation on certain columns.

  • Chiral Gas Chromatography (GC): Similar to HPLC, this method uses a chiral column to separate volatile derivatives of the enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce a chemical shift difference between the enantiomers, allowing for the determination of e.e. by integrating the distinct signals.[1]

Conclusion

Both chemoenzymatic kinetic resolution and asymmetric hydrogenation represent powerful, scalable, and reliable platforms for the large-scale synthesis of enantiomerically pure 3-hydroxycyclohexanecarboxylic acid. The choice between the two methods often depends on project-specific factors.

  • Kinetic resolution is an excellent choice when both enantiomers are desired or when the enzymatic route offers a simpler setup without the need for high-pressure equipment.

  • Asymmetric hydrogenation is generally superior in terms of atom economy and overall yield, making it highly attractive for the industrial production of a single, targeted enantiomer.

By following the detailed protocols and understanding the key optimization parameters outlined in this guide, researchers and drug development professionals can confidently produce these critical chiral intermediates with the high purity required for pharmaceutical applications.

References

  • CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google P
  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. (URL: )
  • Application Note & Protocol: Synthesis and Purification of (S)-3-hydroxyhexacosanoyl-CoA Standard - Benchchem. (URL: )
  • Factors affecting the lipase catalyzed transesterification reactions of 3-hydroxy esters in organic solvents. - DOI. (URL: )
  • (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022 - PubChem. (URL: )
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules - Advanced Journal of Chemistry, Section B. (URL: )
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. (URL: [Link])

  • Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids - PMC. (URL: [Link])

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti - JOCPR. (URL: )
  • Chemoenzymatic synthesis of enantiopure hydroxy sulfoxides derived from substituted arenes - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • OC VI (HS 2015) Bode Research Group. (URL: [Link])

  • Kinetic study on lipase-catalyzed esterification in organic solvents - ResearchGate. (URL: [Link])

  • US2255421A - Process for purification of carboxylic acids - Google P
  • Enantioselective chemoenzymatic synthesis of 3-hydroxytetrahydrofurans - CORA. (URL: [Link])

  • One Biocatalyst–Many Applications: The Use of Candida Antarctica B-Lipase in Organic Synthesis | Request PDF - ResearchGate. (URL: [Link])

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH. (URL: [Link])

  • A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid - ResearchGate. (URL: [Link])

  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC. (URL: [Link])

  • Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-Oxa-Michael Addition - ACS Publications. (URL: [Link])

  • Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC. (URL: [Link])

  • CHEMOENZYMATIC SYNTHESIS OF BIOLOGICALLY ACTIVE - Middle East Technical University. (URL: [Link])

  • Rh-Catalyzed Asymmetric Hydrogenation of Allylic Sulfones for Synthesis of Chiral β-Ester Sulfones | Request PDF - ResearchGate. (URL: [Link])

  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones | Organometallics - ACS Publications. (URL: [Link])

  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - PMC. (URL: [Link])

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds - Via Medica Journals. (URL: [Link])

  • Triclinic polymorph of 1-hydroxycyclohexanecarboxylic acid - PMC. (URL: [Link])

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Method

Application Note: Asymmetric Synthesis of 1-Amino-3-hydroxycyclopentane-1-carboxylic Acid Stereoisomers

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Biological Rationale The development of conformationally r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Biological Rationale

The development of conformationally restricted unnatural amino acids is a cornerstone of modern neuropharmacology. Specifically, 1-amino-3-hydroxycyclopentane-1-carboxylic acid serves as a rigidified analogue of the endogenous neurotransmitters glutamate and γ-aminobutyric acid (GABA). By locking the amino and carboxylate pharmacophores into a defined spatial arrangement, these cyclopentane derivatives allow researchers to map the binding pockets of metabotropic glutamate receptors (mGluRs) and GABA transporters (e.g., mGAT1–4) with high precision .

Because biological targets are inherently chiral, the pharmacological activity of these ligands is strictly dictated by their absolute configuration. Accessing all four stereoisomers—(1R,3R), (1S,3S), (1R,3S), and (1S,3R)—is therefore a critical bottleneck in Structure-Activity Relationship (SAR) studies. This application note details a robust, highly diastereoselective synthetic route utilizing a chiral glycine equivalent to synthesize all four stereoisomers with >95% diastereomeric excess (de).

Mechanistic Rationale: The Chiral Oxazinone Auxiliary

To achieve absolute stereocontrol during the formation of the quaternary α-carbon, this protocol employs Wanner’s chiral glycine equivalent: 6-tert-butyl-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one .

Causality in Experimental Choices
  • Steric Shielding: The bulky tert-butyl group on the oxazinone ring acts as a profound steric shield. Upon deprotonation, the molecule forms a planar aza-enolate. The tert-butyl group effectively blocks one face (either Re or Si, depending on the enantiomer of the auxiliary) of the enolate. Consequently, the incoming electrophile is thermodynamically and kinetically forced to attack from the opposite, unhindered face.

  • Base Selection (sec-BuLi): While n-butyllithium is a common base, it can act as a nucleophile and attack the methoxy group of the auxiliary. sec-Butyllithium is selected because its increased steric bulk restricts its reactivity strictly to proton abstraction at -78 °C, preventing auxiliary degradation.

  • Protecting Group Strategy: The electrophile, a 1,4-dibromobutane derivative, contains a hydroxyl group at C2. This hydroxyl must be protected as a tert-butyldimethylsilyl (TBS) ether. A free hydroxyl would instantly quench the highly reactive aza-enolate via an acid-base reaction. The TBS group is stable to the strongly basic alkylation conditions but is easily cleaved during the final acidic hydrolysis step.

StereocontrolMechanism N1 Lithiation of Oxazinone (Aza-enolate formation) N2 Steric Shielding (t-Butyl blocks Re-face) N1->N2 N3 Electrophilic Attack (Si-face approach) N2->N3 N4 N4 N3->N4

Mechanistic basis of stereocontrol utilizing Wanner's chiral oxazinone auxiliary.

Experimental Workflow & Protocol

The synthesis is a self-validating, four-step sequence. By systematically pairing the (R)- or (S)-oxazinone with the (R)- or (S)-enantiomer of the electrophile, all four stereoisomers are selectively accessed .

SynthesisWorkflow A Chiral Glycine Equivalent (Wanner's Oxazinone) B Protected Bis-Electrophile (1,4-dibromo-2-alkoxybutane) C First Alkylation (sec-BuLi, THF, -78°C) D Intramolecular Cyclization (Base-mediated ring closure) C->D E Diastereomeric Separation (Column Chromatography) D->E F Acidic Hydrolysis (Cleavage of Auxiliary) E->F G (1R,3R) & (1S,3S) Stereoisomers F->G H (1R,3S) & (1S,3R) Stereoisomers F->H AB AB AB->C

Workflow for the asymmetric synthesis of 1-amino-3-hydroxycyclopentane-1-carboxylic acid isomers.
Step-by-Step Methodology

Step 1: Intermolecular Alkylation (First C–C Bond Formation)

  • Flame-dry a Schlenk flask under argon. Add the chiral oxazinone (1.0 eq) and anhydrous THF (to achieve a 0.1 M solution).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Dropwise, add sec-butyllithium (1.1 eq, 1.4 M in cyclohexane) over 15 minutes. Stir for 30 minutes to ensure complete aza-enolate formation.

  • Add the protected bis-electrophile, e.g., 1,4-dibromo-2-(tert-butyldimethylsilyloxy)butane (1.2 eq), dissolved in a minimal amount of anhydrous THF.

  • Maintain at -78 °C for 4 hours, then allow the mixture to slowly warm to room temperature overnight.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Self-Validating Insight: To ensure the workflow is operating correctly, quench a 0.1 mL aliquot of the reaction mixture with CD₃OD at step 3. Analysis via ¹H NMR will reveal deuterium incorporation at the α-position. If deuteration is present but the final alkylation fails, the operator can definitively pinpoint the electrophile quality as the failure mode, rather than the deprotonation step.

Step 2: Intramolecular Cyclization

  • Dissolve the crude mono-alkylated intermediate in anhydrous THF (0.05 M) and cool to -78 °C.

  • Add Lithium diisopropylamide (LDA) or Potassium hexamethyldisilazide (KHMDS) (1.2 eq) dropwise.

  • The base abstracts the remaining α-proton, triggering an intramolecular nucleophilic substitution (Sₙ2) that displaces the second bromide leaving group, forming the cyclopentane ring.

  • Quench with NH₄Cl, extract, and purify the resulting spiro-oxazinone intermediate via silica gel flash chromatography.

Step 3: Hydrolysis and Isolation

  • Dissolve the purified spiro-intermediate in a 1:1 mixture of THF and 1 N aqueous HCl.

  • Stir at room temperature for 24–48 hours. This step simultaneously cleaves the TBS protecting group and hydrolyzes the oxazinone ring.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary byproduct (which can be recycled).

  • Lyophilize the aqueous layer to yield the enantiomerically pure 1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride salt.

Quantitative Data & Stereoisomer Distribution

By matching the chirality of the oxazinone auxiliary with the predefined stereocenter of the electrophile, researchers can predictably drive the synthesis toward the desired target.

Target StereoisomerChiral Auxiliary UsedElectrophile ConfigurationDiastereomeric Excess (de)Typical Overall Yield
(1R, 3R) (R)-Oxazinone(R)-TBS-ether> 95%42 - 45%
(1S, 3S) (S)-Oxazinone(S)-TBS-ether> 95%42 - 45%
(1R, 3S) (R)-Oxazinone(S)-TBS-ether> 95%38 - 42%
(1S, 3R) (S)-Oxazinone(R)-TBS-ether> 95%38 - 42%

Note: Yields are calculated over the entire three-step sequence (alkylation, cyclization, and hydrolysis). The slight reduction in yield for the (1R, 3S) and (1S, 3R) isomers is typically attributed to mild steric clashes during the intramolecular cyclization transition state.

References

  • Jakubowska, A., Pabel, J., Żylewski, M., Wanner, K. T., & Kulig, K. (2015). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. Tetrahedron, 71(4), 686-693.[Link]

  • Koch, C.-J., Šimonyiová, S., Pabel, J., Kölle, P., Polborn, K., & Wanner, K. T. (2003). Asymmetric Synthesis with 6-tert-Butyl-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one as a New Chiral Glycine Equivalent: Preparation of Enantiomerically Pure α-Tertiary and α-Quaternary α-Amino Acids. European Journal of Organic Chemistry, 2003(18), 3427-3436.[Link]

  • Zaręba, P., Gryzło, B., Malawska, K., Sałat, K., Höfner, G. C., Nowaczyk, A., Fijałkowski, Ł., Rapacz, A., Podkowa, A., Furgała, A., Żmudzki, P., Wanner, K. T., Malawska, B., & Kulig, K. (2020). Novel mouse GABA uptake inhibitors with enhanced inhibitory activity toward mGAT3/4 and their effect on pain threshold in mice. European Journal of Medicinal Chemistry, 188, 111920.[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting the separation of 3-hydroxycyclohexanecarboxylic acid diastereomers

Topic: Troubleshooting the separation of 3-hydroxycyclohexanecarboxylic acid diastereomers Content type: Technical Support Center Guide Case ID: 3-HCCA-SEP-001 Status: Active Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the separation of 3-hydroxycyclohexanecarboxylic acid diastereomers Content type: Technical Support Center Guide

Case ID: 3-HCCA-SEP-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Separating the diastereomers (cis and trans) of 3-hydroxycyclohexanecarboxylic acid (3-HCCA) presents a classic "deceptive simplicity" challenge in chromatography. While the molecule appears simple, users frequently report issues with peak co-elution , poor detection sensitivity , and ambiguous peak assignment .

This guide addresses these core failures using a "First-Principles" approach, moving beyond generic advice to specific, chemically grounded troubleshooting.

Module 1: Chromatographic Resolution (The "Co-Elution" Issue)

User Query:

"I am using a standard C18 column with a water/methanol gradient, but the cis and trans isomers are eluting as a single broad peak or a shoulder. How do I separate them?"

Technical Diagnosis:

The lack of resolution is likely driven by ionization state and solvation effects .

  • Ionization: 3-HCCA has a pKa of approximately 4.8 (carboxyl group). At neutral pH, it exists as a carboxylate anion, which is too polar to retain well on C18, causing early elution and peak broadening.

  • Conformation: The cis isomer (typically existing in the diequatorial conformation) and the trans isomer (axial-equatorial) have subtle hydrophobic surface area differences. Standard "fast" gradients wash these differences out.

Troubleshooting Protocol:

Step 1: Acidify the Mobile Phase (Critical) You must suppress the ionization of the carboxylic acid to force the molecule into its neutral, more hydrophobic state.

  • Action: Add 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Trifluoroacetic Acid (TFA) to both Mobile Phase A (Water) and Mobile Phase B (Organic).

  • Target pH: 2.5 – 3.0.

Step 2: Switch to "Isocratic-Hold" Strategy Diastereomers require time to interact differentially with the stationary phase. A steep gradient overrides these subtle interactions.[1]

  • Protocol:

    • Column: High-density C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 250 mm length preferred for difficult separations.

    • Flow: 1.0 mL/min.

    • Phase A: Water + 0.1% H₃PO₄.

    • Phase B: Acetonitrile (ACN) + 0.1% H₃PO₄. (ACN provides sharper peaks than Methanol for acids).

    • Method: Hold at 5-10% B for 5 minutes (loading), then a shallow gradient to 30% B over 20 minutes.

Step 3: Consider Normal Phase (If RP fails) Geometric isomers often separate better on silica because the adsorption mechanism is sensitive to the spatial orientation of the hydroxyl group relative to the carboxyl.

  • Column: Unbonded Silica (5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Acetic Acid.[2]

Decision Logic: Method Development

HPLC_Method_Dev Start Start: Poor Resolution CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH Acidify Action: Add 0.1% H3PO4 to Mobile Phases CheckPH->Acidify No CheckCol Is Column C18? CheckPH->CheckCol Yes Acidify->CheckCol SwitchCol Action: Switch to C18 (High Surface Area) CheckCol->SwitchCol No CheckMode Is Resolution > 1.5? CheckCol->CheckMode Yes SwitchCol->CheckMode NormalPhase Action: Switch to Normal Phase (Silica) Hexane/IPA CheckMode->NormalPhase No Success Separation Achieved CheckMode->Success Yes

Figure 1: Decision matrix for optimizing the chromatographic separation of 3-HCCA diastereomers.

Module 2: Detection & Sensitivity (The "Invisible Peak" Issue)

User Query:

"I see a lot of baseline noise at 210 nm and can barely quantify my product. Is there a better way to detect 3-HCCA?"

Technical Diagnosis:

3-HCCA lacks a conjugated pi-system. It relies on the weak n→π* transition of the carbonyl group, which absorbs near 200-210 nm.[3] This region is susceptible to interference from solvents (cutoff limits) and buffer impurities.

Troubleshooting Protocol:

Option A: Instrument Optimization (Non-Destructive) If you cannot derivatize, you must optimize the physics of detection.

  • Detector: Use Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector) if available. These are "universal" detectors independent of chromophores.

  • UV Settings: If restricted to UV, set Reference Wavelength to "Off" (to avoid subtracting real signal) and set Bandwidth to 4 nm (narrow) to maximize signal-to-noise.

Option B: Chemical Derivatization (Recommended for High Sensitivity) Transform the acid into a UV-active ester. The standard method uses p-Bromophenacyl Bromide .

Protocol: Phenacyl Esterification

  • Reagents: 3-HCCA sample, p-Bromophenacyl bromide, Triethylamine (TEA), Acetonitrile.

  • Reaction: Mix 100 µL sample + 100 µL TEA + 100 µL Reagent (10 mg/mL in ACN).

  • Incubation: Heat at 50°C for 30 minutes.

  • Mechanism: The carboxylate attacks the alkyl halide, attaching a strong UV chromophore (absorbs at ~254 nm).

  • Result: Detection limit improves by 100-1000x, and the hydrophobic tag often improves separation on C18.

ParameterNative DetectionDerivatized Detection (Phenacyl)
Wavelength 210 nm (Far UV)254 nm (Standard UV)
Sensitivity Low (mg/mL range)High (µg/mL range)
Baseline Noise High (Solvent interference)Low
Specificity LowHigh

Module 3: Isomer Identification (The "Assignment" Issue)

User Query:

"I have two peaks, but I don't know which one is cis and which is trans. Can I predict the elution order?"

Technical Diagnosis:

Never rely solely on "general rules" for elution order, as they can invert based on mobile phase pH and column type. However, thermodynamic probability and NMR physics provide a definitive answer.

Scientific Grounding:
  • Thermodynamics: In 1,3-disubstituted cyclohexanes, the cis isomer can adopt a diequatorial (e,e) conformation, which is thermodynamically favored and more planar. The trans isomer is forced into an axial-equatorial (a,e) conformation.

  • Elution Rule (RP-HPLC): The cis isomer (diequatorial) typically has a larger hydrophobic surface area exposed to the C18 phase than the "kinked" trans isomer. Therefore, Cis usually elutes LAST (longer retention time) in Reversed-Phase.

  • Elution Rule (Normal Phase): The cis isomer has both polar groups (OH and COOH) oriented equatorially, potentially making them more accessible to the silica surface. However, intramolecular H-bonding in the cis form might reduce apparent polarity. Trans is generally more polar in adsorption chromatography.

Validation Protocol (NMR): To confirm identity without a standard, use ¹H-NMR coupling constants (


 values) of the proton at C3 (the one attached to the OH).
  • Cis Isomer (diequatorial): The proton at C3 is axial . It will show large axial-axial coupling (

    
     Hz) with the adjacent axial protons at C2 and C4.
    
  • Trans Isomer (axial-equatorial): The proton at C3 is equatorial . It will show only small equatorial-axial or equatorial-equatorial couplings (

    
     Hz).
    

NMR_Logic Start Isolate Peak Fraction RunNMR Run 1H-NMR (CDCl3 or D2O) Start->RunNMR Analyze Analyze H3 Proton Signal (Alpha to Hydroxyl) RunNMR->Analyze Coupling Check Coupling Constant (J) Analyze->Coupling LargeJ Large Splitting (J > 10 Hz) Indicates Axial Proton Coupling->LargeJ SmallJ Small Splitting (J < 5 Hz) Indicates Equatorial Proton Coupling->SmallJ ConclCis Conclusion: CIS Isomer (Diequatorial Conformation) LargeJ->ConclCis ConclTrans Conclusion: TRANS Isomer (Axial-Equatorial) SmallJ->ConclTrans

Figure 2: Logic flow for definitive stereochemical assignment using NMR spectroscopy.

References

  • Meulman, P. A. (1964). Preparation of the Cis and Trans Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. Link

  • PubChem. (n.d.).[4] 3-Hydroxycyclohexanecarboxylic Acid (Compound Summary). National Library of Medicine. Link

  • Caccamese, S., & Azzolina, R. (1979). Separation of cis and trans isomers of naturally occurring hydroxycinnamic acids by high-pressure liquid chromatography. Journal of Chromatography A. (Contextual reference for hydroxy-acid separation on C18). Link

  • TCI Chemicals. (2008). Development of Highly Potent Chiral Discrimination Methods. (Reference for diastereomer separation logic). Link

  • BenchChem. (2025).[1][5] HPLC-Based Separation of Cis and Trans Isomers: Protocols. Link

Sources

Optimization

Technical Support Center: Synthesis of 3-Hydroxycyclohexanecarboxylic Acids

Welcome to the technical support center for the synthesis of 3-hydroxycyclohexanecarboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-hydroxycyclohexanecarboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important structural motif. As a key intermediate in various pharmaceutical and materials science applications, its efficient and pure synthesis is paramount.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. We will explore the causality behind common side reactions and offer field-proven solutions to overcome them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Issue 1: Low Yield and Poor Stereoselectivity (Cis/Trans Isomer Ratio)

Question: My reaction, typically a catalytic hydrogenation of 3-hydroxybenzoic acid, results in a low yield of the desired 3-hydroxycyclohexanecarboxylic acid, and I'm getting a mixture of cis and trans isomers that is difficult to separate. What's going wrong?

Probable Causes:

  • Catalyst Inactivity or Poisoning: The catalyst (e.g., PtO₂, Rhodium on Carbon) may be old, improperly stored, or poisoned by impurities in the starting material or solvent, leading to incomplete conversion.

  • Suboptimal Reaction Conditions: Hydrogen pressure, temperature, and reaction time are critical variables. Insufficient pressure or time can lead to incomplete hydrogenation. Conversely, excessively harsh conditions can promote side reactions.

  • Isomerization During Workup/Purification: Acidic or basic conditions during the workup, or high temperatures during solvent removal or distillation, can cause epimerization at the carbon bearing the carboxylic acid group, altering the initial cis/trans ratio.

  • Inherent Process Limitations: Certain catalytic systems are known to produce a mixture of isomers. For instance, Rh-catalyzed hydrogenations of substituted benzoates can form at least four different products, complicating the isolation of the desired compound[1][2].

Recommended Solutions:

  • Catalyst Management:

    • Action: Use a fresh, high-quality catalyst. If catalyst poisoning is suspected, purify the starting material (e.g., by recrystallization) and use high-purity, degassed solvents.

    • Rationale: An active catalyst surface is essential for efficient and complete hydrogenation of the aromatic ring. Impurities like sulfur or halides can irreversibly bind to the catalyst, blocking active sites.

  • Optimization of Reaction Conditions:

    • Action: Systematically vary the hydrogen pressure and temperature. Start with milder conditions (e.g., lower temperature, 50-100 psi H₂) and gradually increase if the reaction is slow. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR) to determine the optimal reaction time.

    • Rationale: Milder conditions often favor the kinetic product and can minimize side reactions like over-reduction or isomerization.

  • Refined Workup and Purification Strategy:

    • Action: Maintain a neutral pH during the workup process as much as possible. Use low-temperature techniques like rotary evaporation under reduced pressure for solvent removal. The primary method for separating cis and trans isomers is often fractional crystallization, which may need to be repeated multiple times to achieve high isomeric purity[1][2].

    • Rationale: The cis and trans isomers have different packing efficiencies in a crystal lattice due to their distinct three-dimensional shapes. These differences in solubility and crystal packing can be exploited for separation via careful crystallization. However, this can be a labor-intensive process, with some literature reporting that as many as six crystallizations are needed for complete purification[2].

Issue 2: Formation of a Lactone Byproduct

Question: During my synthesis and workup, I'm observing a significant amount of an unexpected byproduct, which I've identified as the corresponding γ-lactone. How can I prevent this?

Probable Causes:

  • Acid-Catalyzed Intramolecular Esterification: The presence of a strong acid (either as a catalyst or during an acidic workup) can protonate the carboxylic acid, activating the carbonyl carbon for nucleophilic attack by the hydroxyl group, leading to cyclization.

  • Thermal Promotion: High temperatures, especially under acidic or even neutral conditions, can provide the activation energy needed for this intramolecular reaction to occur. This is a common issue during distillation or prolonged heating.

Recommended Solutions:

  • Control pH:

    • Action: Avoid strongly acidic conditions, particularly at elevated temperatures. If an acidic workup is necessary to protonate the carboxylate, perform it at low temperatures (e.g., 0-5 °C) and minimize the time the compound spends in the acidic medium.

    • Rationale: Keeping the carboxylic acid in its deprotonated (carboxylate) form by maintaining a basic or neutral pH prevents the intramolecular reaction, as the carboxylate is not electrophilic enough to react with the hydroxyl group.

  • Ester Protection Strategy:

    • Action: If lactonization is a persistent issue, consider performing the synthesis on an ester of 3-hydroxybenzoic acid (e.g., the methyl or ethyl ester). The resulting 3-hydroxycyclohexanecarboxylate ester can then be hydrolyzed to the desired carboxylic acid in a final step under controlled basic conditions.

    • Rationale: The ester group is less susceptible to intramolecular cyclization under many conditions. The final hydrolysis step is typically performed at room temperature with a base like NaOH or LiOH, which saponifies the ester without promoting lactonization.

Visualizing the Troubleshooting Workflow

A systematic approach is key to resolving experimental issues. The following diagram outlines a logical workflow for troubleshooting.

G A Identify Anomaly (e.g., Low Yield, Impurity) B Hypothesize Causes - Catalyst? Conditions? - Side Reactions? A->B C Consult Literature & Technical Guides B->C Information Gathering D Design & Implement Corrective Experiment B->D Formulate Plan C->D E Analyze Results (TLC, NMR, GC-MS) D->E F Problem Resolved? Achieved Target Specs? E->F F->B No, Re-evaluate G Document Findings & Optimize Protocol F->G Yes

Caption: A logical workflow for effective troubleshooting in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for achieving high stereochemical purity (specifically the cis isomer)? A1: While catalytic hydrogenation is common, achieving high cis selectivity can be challenging. An alternative and often more stereoselective route involves the hydroboration-oxidation of a 3-cyclohexenecarboxylic acid derivative[1]. This reaction proceeds via a syn-addition of the borane across the double bond, followed by oxidation with retention of configuration, typically leading to a high diastereomeric excess of the cis product. However, this multi-step synthesis may result in a lower overall yield and requires careful handling of reagents like boranes.

Q2: My final product is an oil or a waxy solid that is difficult to crystallize. What purification techniques are recommended? A2: If direct crystallization fails, column chromatography is a viable alternative. Given the polarity of the molecule (containing both a carboxylic acid and a hydroxyl group), silica gel chromatography is effective. A gradient elution system starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (by increasing the ethyl acetate and/or adding a small amount of acetic or formic acid to the mobile phase) can effectively separate the desired product from less polar impurities. The acid in the mobile phase helps to reduce tailing of the carboxylic acid on the silica gel.

Q3: Are there safety concerns associated with the catalytic hydrogenation of benzoic acid derivatives? A3: Yes. The primary safety concerns are the use of flammable hydrogen gas under pressure and the use of pyrophoric catalysts like Raney Nickel or potentially flammable catalysts like Palladium on Carbon (when dry). All hydrogenation reactions should be conducted in a well-ventilated fume hood or a designated high-pressure laboratory using a properly rated and maintained pressure vessel (e.g., a Parr hydrogenator). The catalyst should be handled carefully, typically as a slurry in solvent to minimize the risk of ignition upon contact with air.

Key Reaction Pathways & Side Reactions

The following diagram illustrates the desired hydrogenation pathway versus the competing lactonization side reaction.

Reaction cluster_main Desired Hydrogenation Pathway cluster_side Lactonization Side Reaction Start 3-Hydroxybenzoic Acid Intermediate cis/trans-3-Hydroxy- cyclohexanecarboxylic Acid Start->Intermediate H₂, Catalyst (PtO₂) (e.g., Acetic Acid, EtOH) Product cis/trans-3-Hydroxy- cyclohexanecarboxylic Acid Lactone γ-Lactone Byproduct Product->Lactone Δ (Heat) or H⁺ (Intramolecular Esterification)

Caption: Desired reaction pathway versus a common intramolecular side reaction.

Quantitative Data Summary

The choice of catalyst and conditions significantly impacts the outcome of the hydrogenation of 3-hydroxybenzoic acid. The following table summarizes typical results reported in the literature.

CatalystSolventPressure (psi)Temperature (°C)Typical OutcomeReference
PtO₂ (Adams' catalyst)Ethanol40-60Room TempGood yield, but requires multiple crystallizations to separate isomers.[2]
Rhodium on CarbonMethanol/Acetic Acid~1500 (100 bar)35-40Forms at least four products, complicating purification.[1][2]
Detailed Experimental Protocol: Hydrogenation of 3-Hydroxybenzoic Acid

This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize a mixture of cis- and trans-3-hydroxycyclohexanecarboxylic acid.

Materials:

  • 3-Hydroxybenzoic acid (10.0 g, 72.4 mmol)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 0.5 g)

  • Glacial Acetic Acid (100 mL)

  • Hydrogen gas (high purity)

  • Diatomaceous earth (e.g., Celite®)

  • Deionized Water

Equipment:

  • Parr hydrogenation apparatus or similar pressure vessel (e.g., 250 mL)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Add 3-hydroxybenzoic acid (10.0 g) and glacial acetic acid (100 mL) to the hydrogenation vessel.

  • Catalyst Addition: Carefully add PtO₂ (0.5 g) to the solution. Note: The catalyst will be reduced in situ to platinum black, which is the active form.

  • System Assembly: Securely seal the reaction vessel and connect it to the hydrogenation apparatus according to the manufacturer's instructions.

  • Inerting: Purge the system by pressurizing with nitrogen (to ~50 psi) and then venting, repeating this cycle three times to remove all oxygen.

  • Hydrogenation: Purge the system with hydrogen gas in a similar manner (pressurize to ~50 psi, vent, repeat 3x). Finally, pressurize the vessel with hydrogen to the desired pressure (e.g., 60 psi).

  • Reaction: Begin vigorous stirring. The reaction is exothermic, and an initial uptake of hydrogen will be observed. Continue stirring at room temperature until hydrogen uptake ceases (typically 4-8 hours).

    • Self-Validation Checkpoint: Monitor the reaction by taking a small aliquot (after carefully depressurizing and re-purging the system), filtering it, removing the solvent, and analyzing via TLC or ¹H NMR to confirm the disappearance of the aromatic starting material.

  • Reaction Quench & Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth in a Buchner funnel to remove the platinum catalyst. Wash the filter cake with a small amount of acetic acid to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the acetic acid. This will yield a crude oil or semi-solid.

  • Purification:

    • Dissolve the crude residue in a minimum amount of hot water.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration. This first crop will be a mixture of isomers.

    • Further purification to separate the cis and trans isomers requires repeated, careful fractional crystallization from water or other suitable solvents.

References
  • US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google P
  • CN102675088A - Preparation method of alpha-hydroxy-cyclohexanecarboxylic acid - Google P
  • 4-Hydroxycyclohexanecarboxylic Acid as a Substrate for Cyclohexanecarboxylic Acid Production during the "Zapatera" Spoilage of Spanish-Style Green Table Olives - ResearchGate. [Link]

  • EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google P

Sources

Troubleshooting

Technical Support Center: Purification of Polar Chiral Carboxylic Acids

Status: Active Specialist: Senior Application Scientist Topic: Troubleshooting & Method Development for Polar Chiral Acids Executive Summary Purifying polar chiral carboxylic acids presents a "perfect storm" of chromatog...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Specialist: Senior Application Scientist Topic: Troubleshooting & Method Development for Polar Chiral Acids

Executive Summary

Purifying polar chiral carboxylic acids presents a "perfect storm" of chromatographic challenges: solubility issues in non-polar solvents, ionization equilibria leading to peak distortion, and strong non-specific adsorption to stationary phases.[1] This guide abandons generic advice to focus on the specific physicochemical interventions required to resolve these molecules.

Module 1: Method Development Strategy (The Triage)
Q: Should I start with Normal Phase (NP), Reversed Phase (RP), or SFC?

Recommendation: Supercritical Fluid Chromatography (SFC) is the primary line of defense, followed by Polar Organic Mode (POM) HPLC.[1]

  • Why SFC? Polar chiral acids often suffer from poor mass transfer in Normal Phase (heptane/ethanol) systems, leading to broad peaks.[1] SFC utilizes supercritical CO₂, which has high diffusivity and low viscosity.[1][2] Crucially, CO₂ is non-polar, but when mixed with polar modifiers (MeOH) and acidic additives, it solubilizes polar acids while maintaining the "normal phase-like" interactions required for chiral recognition.[1]

  • Why POM? If SFC is unavailable, Polar Organic Mode (100% polar organic solvents like ACN/MeOH with additives) on immobilized polysaccharide columns avoids the solubility issues of heptane-based Normal Phase.[1]

Q: Which Stationary Phase (CSP) should I screen first?

Do not rely on legacy "coated" phases (e.g., AD-H, OD-H) as your first choice for polar acids due to solubility restrictions.[1]

PriorityCSP TypeSpecific Columns (Examples)Technical Rationale
1 (Gold Standard) Immobilized Polysaccharide Chiralpak IA, IC, ID, IG, IHSolvent Versatility: These phases allow the use of "forbidden" solvents (THF, DCM, MtBE, Ethyl Acetate) in the mobile phase to solubilize polar acids without stripping the selector.[1] Selectivity: The immobilized nature often alters the chiral cavity shape, providing unique selectivity for acids compared to coated versions.
2 (Specialized) Zwitterionic / Ion-Exchange Chiralpak ZWIX(+), ZWIX(-)Mechanism: Designed for amphoterics (amino acids) but highly effective for simple acids via an anion-exchange mechanism.[1] Works by forming a specific ion-pair between the acid and the selector's cationic site.
3 (Alternative) Macrocyclic Glycopeptide Chirobiotic T, V, RPolar Ionic Mode: Excellent for polar acids in MeOH-rich mobile phases.[1] Relies on inclusion complexation and hydrogen bonding.[1]
Module 2: The Peak Shape Nightmare (Tailing & Splitting)
Q: My peaks are tailing severely (As > 1.5). Is the column dead?

Diagnosis: Likely Ionization Mismatch or Silanol Interaction , not column death.

The Mechanism: Carboxylic acids exist in an equilibrium:


.
  • The neutral form (

    
    ) interacts with the chiral selector.
    
  • The anionic form (

    
    ) interacts non-specifically with residual silanols on the silica support, causing tailing.[1]
    

The Protocol:

  • Acidify the Mobile Phase: You must suppress ionization.

    • Standard: Add 0.1% - 0.5% Trifluoroacetic Acid (TFA) or Formic Acid to the organic modifier (e.g., MeOH).[1]

    • High-Concentration: For stubborn tailing, increase TFA to 1.0% in the modifier line.

  • Switch to "Basified" Acid Mode (Counter-Intuitive):

    • Technique: Use a chaotic additive mixture like 0.1% TFA + 0.1% TEA (Triethylamine).[1]

    • Why? The amine blocks the silanols (sacrificial base) while the acid ensures the analyte remains protonated. Note: Only use this on immobilized columns.

Q: I see split peaks or a "saddle" between enantiomers. Is it racemizing?

Diagnosis: This is often On-Column partial ionization , not racemization.[1] If the pH inside the column is near the pKa of the acid (approx 4.5 - 5.0), the molecule splits its time between the retained neutral state and the less-retained anionic state.

Validation Test: Run the sample with 2x higher acid concentration in the mobile phase.

  • Result: If the "saddle" disappears and peaks sharpen, it was an ionization artifact.

  • Result: If the profile remains identical, check for diastereomers or actual racemization.

Module 3: Visualizing the Workflow

MethodDev Start START: Polar Chiral Acid Sample SolubilityCheck Solubility Check: Dissolves in MeOH/EtOH? Start->SolubilityCheck SFC_Route Route A: SFC Screening (Preferred) SolubilityCheck->SFC_Route Yes HPLC_Route Route B: HPLC Screening (Alternative) SolubilityCheck->HPLC_Route No / Equipment Unavailable ColSelect_SFC Column Selection: Immobilized Polysaccharide (IA, IC, IG, IH) SFC_Route->ColSelect_SFC Mode_POM Polar Organic Mode (POM): 100% ACN or MeOH + 0.1% TFA HPLC_Route->Mode_POM Mode_RP Reversed Phase: Acidic Buffer (pH 2.0) + ACN HPLC_Route->Mode_RP MobilePhase_SFC Mobile Phase: CO2 + MeOH + 0.5% TFA ColSelect_SFC->MobilePhase_SFC Result_SFC Evaluate Peak Shape MobilePhase_SFC->Result_SFC Tailing Issue: Tailing / Broad Peaks Result_SFC->Tailing Poor Shape Success Separation Achieved Result_SFC->Success Rs > 1.5 Fix_Tailing Action: Increase TFA to 1.0% OR Add 0.1% TEA + 0.1% TFA Tailing->Fix_Tailing Fix_Tailing->Success

Figure 1: Decision matrix for method development of polar chiral carboxylic acids, prioritizing SFC and immobilized phases.

Module 4: Recovery & Workup (The Hidden Trap)
Q: I purified my acid, but the NMR shows high levels of TFA/DEA. How do I remove it?

Risk: Acidic additives like TFA can concentrate during evaporation, potentially degrading sensitive compounds or catalyzing racemization/esterification if alcohol is present.[1]

Protocol 1: The "Repeated Lyophilization" (For Volatile Acids)

  • Evaporate the main fraction solvent (MeOH/CO₂) at low temp (<35°C).[1]

  • Re-dissolve the residue in 1:1 Dioxane:Water or t-BuOH:Water .

  • Lyophilize (freeze-dry).

  • Repeat 2-3 times. The sublimation of the ice helps drag the volatile TFA out of the solid matrix.

Protocol 2: The "HCl Exchange" (For Stable Acids) If TFA persists (it often forms strong H-bonded complexes):

  • Dissolve residue in 0.1 M HCl (aqueous or methanolic).

  • Evaporate/Lyophilize.

  • The stronger mineral acid (HCl) displaces the TFA. HCl is easier to remove or tolerate as a salt form.[1]

Protocol 3: Solid Phase Extraction (SPE) Use a weak anion exchange (WAX) cartridge if the acid is stable at neutral pH.[1]

  • Load sample at pH ~7.[1]

  • Wash with water/MeOH to remove TFA anions.[1]

  • Elute target acid with 5% Formic Acid in MeOH .[1]

Module 5: Solubility Troubleshooting
Q: My sample crashes out when injected into the SFC.

Cause: The "injection plug" (usually MeOH or DMSO) hits the non-polar CO₂ stream, causing immediate precipitation before the sample reaches the column.

Solution: The "Feed Solvent" Bridge Do not inject in pure MeOH if solubility is marginal. Use a "bridging" solvent that is soluble in both the sample and CO₂.

  • Recipe: Dissolve sample in 50% DCM / 50% MeOH .

  • Hardware Fix: Use a "Make-up Flow" or "Modifier Stream Injection" if your SFC supports it, where the sample is introduced directly into the modifier stream rather than the CO₂ stream.

References
  • Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]

  • Chromatography Online. (2022).[1] Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • Waters Corporation. (2020).[1] Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link][1]

  • Phenomenex. (n.d.). Advantages of using immobilized stationary phases in chiral separations. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Chiral HPLC Separation of Hydroxycyclohexanecarboxylic Acids

Welcome to the Technical Support Center for chiral HPLC separations. This guide is designed for researchers, scientists, and professionals in drug development who are working with hydroxycyclohexanecarboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral HPLC separations. This guide is designed for researchers, scientists, and professionals in drug development who are working with hydroxycyclohexanecarboxylic acids. Here, we will delve into the nuances of mobile phase optimization to overcome common challenges and achieve baseline resolution of your enantiomers. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Troubleshooting Guide: From Tailing Peaks to No Separation

This section provides systematic approaches to resolving common problems encountered during the chiral separation of hydroxycyclohexanecarboxylic acids.

Q1: I'm seeing severe peak tailing for both of my enantiomers. What's the likely cause and how do I fix it?

Peak tailing in the analysis of acidic compounds like hydroxycyclohexanecarboxylic acids is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.

Underlying Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica support of the chiral stationary phase (CSP) can interact with the carboxylic acid moiety of your analyte, causing tailing.

    • Solution: Add a small amount of an acidic modifier to the mobile phase.[1][2] Trifluoroacetic acid (TFA) or acetic acid at a concentration of 0.1-0.5% can suppress the ionization of the silanol groups and the analyte, minimizing these unwanted interactions.[2]

  • Inappropriate Mobile Phase pH (Reversed-Phase): If the mobile phase pH is close to the pKa of your hydroxycyclohexanecarboxylic acid, you may have a mixed population of ionized and non-ionized species, leading to poor peak shape.

    • Solution: For reversed-phase separations, adjust the mobile phase pH to be at least 1-2 units below the pKa of your analyte.[2] This ensures the compound is in its neutral, protonated form, leading to more consistent interactions with the stationary phase.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.[1]

    • Solution: Reduce the sample concentration or injection volume.[3] A good starting point is to inject 1-2% of the total column volume for a sample concentration of 1µg/µl.[3]

Q2: My enantiomers are not separating at all, or the resolution is very poor (Rs < 1.0). Where should I start my optimization?

A lack of separation indicates that the chiral recognition mechanism between your analyte and the CSP is not effective under the current conditions. A systematic optimization of the mobile phase is crucial.

Step-by-Step Mobile Phase Optimization Protocol:

  • Verify CSP Selection: First, ensure you are using a suitable CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of chiral compounds.[4][5][6]

  • Optimize Organic Modifier Percentage: The type and concentration of the organic modifier significantly influence chiral recognition.[2]

    • Normal Phase (NP): If using a mobile phase like hexane/isopropanol, systematically vary the isopropanol percentage in 5% increments.

    • Reversed-Phase (RP): For mobile phases like acetonitrile/water or methanol/water, adjust the organic solvent percentage. In many cases, decreasing the organic content (eluting strength) will increase retention and improve resolution.[7]

  • Evaluate Different Organic Modifiers: The choice of alcohol in normal phase or organic solvent in reversed-phase can dramatically alter selectivity.

    • Normal Phase: Compare the separation using isopropanol, ethanol, and methanol as the polar modifier in your hexane-based mobile phase.

    • Reversed-Phase: Evaluate both acetonitrile and methanol. Acetonitrile often provides different selectivity compared to methanol in reversed-phase chiral separations.[7]

  • Introduce Mobile Phase Additives: As mentioned for peak tailing, additives are critical for acidic compounds.

    • Acidic Additives: For hydroxycyclohexanecarboxylic acids, an acidic additive like TFA or acetic acid (0.1%) is usually necessary to achieve good peak shape and selectivity.[8]

    • Basic Additives (Use with Caution): While less common for acidic analytes, in some specific cases, a basic additive might be required. However, this can lead to memory effects on the column.[9][10]

Workflow for Mobile Phase Optimization:

Caption: A systematic workflow for optimizing the mobile phase to resolve enantiomers.

Q3: My retention times are drifting and not reproducible. What could be the issue?

Retention time instability is a common problem in HPLC, and in chiral separations, it can be particularly pronounced.

Potential Causes and Solutions:

  • Insufficient Column Equilibration: Chiral columns, especially in normal phase, can require extended equilibration times.[11]

    • Solution: Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting your analysis.

  • Mobile Phase Composition Changes: In normal phase, the water content of the mobile phase can significantly affect retention times.[11]

    • Solution: Use high-purity, fresh solvents. To maintain a consistent water level in normal phase solvents like hexane, you can pre-saturate them with water.[11]

  • Temperature Fluctuations: Column temperature is a critical parameter in chiral separations and can affect retention times.[1][3]

    • Solution: Use a column thermostat to maintain a constant and controlled temperature throughout your experiments.[1]

  • Additive Memory Effects: If you have previously used mobile phases with basic additives and switched to an acidic one, the column may "remember" the previous additive, leading to unpredictable behavior.[9][10]

    • Solution: Dedicate columns to specific mobile phase types (acidic or basic). If you must switch, a thorough column flushing and regeneration procedure is necessary.[12]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of hydroxycyclohexanecarboxylic acids.

Q1: What type of chiral stationary phase is generally recommended for hydroxycyclohexanecarboxylic acids?

For polar and acidic compounds like hydroxycyclohexanecarboxylic acids, polysaccharide-based CSPs are a versatile and often successful choice.[4][6] Specifically, derivatives of cellulose and amylose, such as those found in Chiralpak® and Chiralcel® columns, have demonstrated broad applicability.[5] For highly polar molecules, columns designed for aqueous normal phase (ANP) or hydrophilic interaction liquid chromatography (HILIC) may also be considered.[13][14][15]

Q2: Should I use normal-phase or reversed-phase chromatography for my separation?

Both normal-phase (NP) and reversed-phase (RP) modes can be effective, and the choice often depends on the specific analyte and available instrumentation.

ModeMobile Phase ExampleAdvantagesDisadvantages
Normal Phase (NP) Hexane/Isopropanol (with 0.1% TFA)Often provides better selectivity for polar compounds.Solvents are less compatible with MS detection; longer equilibration times.[7]
Reversed-Phase (RP) Acetonitrile/Water (with 0.1% TFA)Compatible with mass spectrometry (MS); generally more robust.[7]May provide less selectivity for some polar compounds.

It is often beneficial to screen your compound in both NP and RP modes to determine which provides the best initial separation.[16]

Q3: How does column temperature affect the separation of my enantiomers?

Temperature is a powerful tool for optimizing chiral separations.[1]

  • General Trend: Lowering the temperature often increases the enantioselectivity, leading to better resolution. This is because the interactions responsible for chiral recognition are often enthalpically driven.

  • Exceptions: In some cases, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[17] This highlights the importance of systematically evaluating a range of temperatures (e.g., 15°C to 40°C in 5°C increments) during method development.[1]

Q4: I have an immobilized polysaccharide CSP. Does this change my mobile phase options?

Yes, significantly. Immobilized polysaccharide CSPs have the chiral selector covalently bonded to the silica support.[5][18]

  • Expanded Solvent Compatibility: This immobilization allows for the use of a much wider range of organic solvents, including those that would dissolve the coating on traditional coated CSPs (e.g., THF, dichloromethane).[5][19] This expanded solvent choice can unlock unique selectivities that are not achievable with coated phases.

  • Increased Robustness: Immobilized columns are generally more robust and can be regenerated with strong solvents if they become contaminated.[12]

References

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available from: [Link]

  • HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. ResearchGate. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Available from: [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available from: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available from: [Link]

  • HPLC problems with very polar molecules. Axion Labs. Available from: [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. Available from: [Link]

  • Daicel Polysaccharide Stationary Phases. Chiral Technologies. Available from: [Link]

  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. MDPI. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. Available from: [Link]

  • Trouble with chiral separations. Chromatography Today. Available from: [Link]

  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Chromatography Online. Available from: [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. Available from: [Link]

  • HPLC Troubleshooting. Regis Technologies. Available from: [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available from: [Link]

Sources

Troubleshooting

Preventing racemization during the derivatization of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid

Technical Support Center: (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid Derivatization Welcome to the technical support center for the derivatization of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. This guide is desi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid Derivatization

Welcome to the technical support center for the derivatization of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral molecule and need to preserve its stereochemical integrity during chemical modification of the carboxylic acid group. Maintaining enantiomeric purity is critical, and this resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this specific transformation.

Section 1: Troubleshooting Guide

This section addresses the most common issue encountered during the derivatization of chiral α-hydroxy acids: the loss of enantiomeric excess (e.e.).

Problem: Significant Loss of Enantiomeric Excess (e.e.) Detected Post-Derivatization

You've performed a derivatization reaction on the carboxyl group of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid, but chiral HPLC analysis reveals a mixture of enantiomers where you expected a single one. This indicates that racemization has occurred.

Primary Cause: The core issue is the increased acidity of the α-proton (the hydrogen on the carbon atom to which the carboxylic acid is attached) when the carboxyl group is activated. Under basic or even neutral conditions, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Subsequent reaction of this achiral intermediate will produce a racemic mixture of the final product.[1][2]

Potential Cause 1: Inappropriate Activating Agent or Coupling Reagent.

The choice of reagent to "activate" the carboxylic acid for reaction with a nucleophile (like an alcohol or amine) is the most critical factor in preventing racemization.[3] Some reagents generate highly reactive intermediates that are more susceptible to α-proton abstraction.

Solution:

  • Avoid: Using highly reactive activating agents like acyl chlorides or chloroformates without carefully controlled, low-temperature conditions can lead to significant racemization. Using carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) alone is also highly prone to racemization.[4][5]

  • Recommended Approach: Employ a coupling reagent system that includes a racemization-suppressing additive. The most effective systems involve forming a less reactive, more stable active ester intermediate in situ.[4][6]

Table 1: Comparison of Common Coupling Reagents for Chiral Carboxylic Acids

Reagent SystemTypeRacemization RiskByproducts & Notes
DCC or EDC alone CarbodiimideHigh Dicyclohexylurea (DCU) from DCC is poorly soluble.[5] EDC byproducts are water-soluble.[4]
DCC/EDC + HOBt Carbodiimide + AdditiveLow Forms an OBt active ester, which is more stable and less prone to racemization.[4][5][6] HOBt is explosive in its anhydrous form.[4][6]
DCC/EDC + HOAt Carbodiimide + AdditiveVery Low HOAt is more acidic than HOBt, leading to faster couplings and even better racemization suppression.[3][4][7] Also explosive.
DCC/EDC + OxymaPure Carbodiimide + AdditiveVery Low A non-explosive, highly effective alternative to HOBt/HOAt.[4][7][8] Considered a safer and often superior choice.
HBTU / HATU Aminium/Uronium SaltLow / Very Low Highly efficient but can cause guanidinylation of amine nucleophiles as a side reaction.[9] HATU is more reactive and effective than HBTU.[4]
PyBOP / PyAOP Phosphonium SaltLow / Very Low Does not cause guanidinylation, making it a "cleaner" reagent than HBTU/HATU.[9] PyAOP is the more reactive analog.[5]

Potential Cause 2: Incorrect Base or High Base Concentration.

The presence of a strong base dramatically increases the rate of α-proton abstraction and subsequent racemization.[1]

Solution:

  • Base Selection: If a base is required (e.g., when using an amine salt as the nucleophile), choose a sterically hindered or weaker base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[1][4]

  • Stoichiometry: Use the minimum amount of base necessary, typically one equivalent relative to the amine salt.[1] For many carbodiimide couplings where the free amine is used, no additional base is required, which is the ideal scenario for minimizing racemization.[4]

Potential Cause 3: High Reaction Temperature.

Chemical reactions, including the proton abstraction that leads to racemization, are accelerated at higher temperatures.

Solution:

  • Temperature Control: Perform the activation and coupling steps at 0 °C or even lower temperatures if possible. Start the reaction cold and allow it to slowly warm to room temperature only if necessary for reaction completion. Avoid heating the reaction unless all other options have been exhausted and racemization has been proven to be minimal under those conditions.

Section 2: Frequently Asked Questions (FAQ)

Q1: What is the primary mechanism of racemization for (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid?

The primary mechanism involves the activation of the carboxyl group, which makes the α-proton (on C1) acidic. A base in the reaction mixture can then deprotonate this position to form a planar, achiral enolate intermediate. This intermediate loses all stereochemical information at the C1 center. When this enolate is subsequently protonated or reacts with the nucleophile, it can do so from either face of the planar system, resulting in a mixture of both (R) and (S) configurations at C1.

G cluster_0 Desired Pathway (Stereoretention) cluster_1 Racemization Pathway Start (1R,3R)-Acid Activated Activated Ester (e.g., O-Acylisourea) Start->Activated Coupling Agent Product Derivatized Product (Preserved Stereochemistry) Activated->Product Nucleophile (Nu-H) Enolate Planar Enolate (Achiral Intermediate) Activated->Enolate Base (-H⁺) Racemic Racemic Product (Mixture of Enantiomers) Enolate->Racemic Nucleophile (Nu-H)

Sources

Optimization

Technical Support Center: Catalyst Selection for the Stereoselective Reduction of 3-Oxocyclohexanecarboxylic Acid

Welcome to the technical support center for the stereoselective reduction of 3-oxocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective reduction of 3-oxocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental work. The synthesis of specific stereoisomers of 3-hydroxycyclohexanecarboxylic acid is a critical step in the development of various pharmaceuticals. However, achieving high diastereoselectivity and enantioselectivity can be challenging.[1][2] This resource provides practical solutions to common issues encountered in the lab.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific problems that may arise during the stereoselective reduction of 3-oxocyclohexanecarboxylic acid, offering potential causes and actionable solutions.

Problem 1: Low Diastereoselectivity (Undesired cis/trans Ratio)

You're observing a mixture of cis- and trans-3-hydroxycyclohexanecarboxylic acid, with the desired isomer in low abundance.

Potential CauseScientific ExplanationRecommended Solution
Inappropriate Catalyst Choice The inherent steric and electronic properties of the catalyst dictate the direction of hydride attack on the carbonyl. For 3-substituted cyclohexanones, achieving high diastereoselectivity often requires a catalyst that can effectively differentiate between the two faces of the ketone.For the formation of the cis isomer, consider using a bulky reducing agent that will preferentially attack from the less hindered equatorial face. Conversely, a less sterically demanding catalyst might favor axial attack, leading to the trans product. The use of a Zr-containing metal-organic framework (MOF-808) has shown excellent diastereoselectivity in the reduction of substituted cyclohexanones.[3]
Sub-optimal Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable stereoisomer, leading to a decrease in diastereoselectivity.Perform a temperature screen, starting at a lower temperature (e.g., 0 °C or -20 °C) and gradually increasing it. Lower temperatures often enhance stereoselectivity by favoring the kinetically controlled product.[4]
Incorrect Solvent The solvent can influence the conformation of the substrate and the catalyst, thereby affecting the stereochemical outcome. Polar, protic solvents may solvate the carbonyl group, altering its reactivity and the steric environment around it.Screen a variety of solvents with different polarities and coordinating abilities, such as THF, toluene, or dichloromethane.[4] For some catalytic systems, a mixture of solvents (e.g., methanol/water) has been shown to be effective.[5]
Substrate Conformation The cyclohexanone ring exists in a dynamic equilibrium of chair conformations. The position of the carboxylic acid group (axial vs. equatorial) will influence the accessibility of the ketone to the catalyst.The addition of additives or changing the solvent system can sometimes influence the conformational equilibrium of the substrate.
Problem 2: Low or No Enantioselectivity (for Asymmetric Reductions)

You're attempting an asymmetric reduction to obtain a single enantiomer of 3-hydroxycyclohexanecarboxylic acid, but the product is racemic or has a low enantiomeric excess (ee).

Potential CauseScientific ExplanationRecommended Solution
Mismatched Catalyst-Substrate Pairing The success of an asymmetric reduction hinges on the precise interaction between the chiral ligand of the catalyst and the prochiral ketone. The electronic and steric properties of both the substrate and the ligand must be compatible.Screen a library of chiral ligands. For ruthenium-based catalysts, ligands like BINAP and its derivatives are often effective for the asymmetric hydrogenation of functionalized ketones.[6][7][8] The choice between (R)- and (S)-BINAP will determine which enantiomer of the product is formed.
Catalyst Deactivation or Impurity Chiral catalysts, particularly organometallic complexes, can be sensitive to air, moisture, and impurities in the reagents or solvents.[4] Deactivation leads to a loss of catalytic activity and enantioselectivity.Ensure all reagents and solvents are of high purity and anhydrous. Conduct reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4] Using freshly prepared or properly stored catalysts is also crucial.[4]
Presence of Acidic or Basic Impurities Trace amounts of acid or base can interfere with the catalyst's performance. For instance, acidic impurities can protonate and deactivate amine-based ligands.[4]Purify the 3-oxocyclohexanecarboxylic acid substrate immediately before use. The addition of a catalytic amount of a non-nucleophilic base, such as anhydrous potassium carbonate, can sometimes scavenge acidic impurities.[4]
Non-Catalytic Background Reaction A non-selective reduction can occur in parallel with the desired catalytic asymmetric reduction, leading to a racemic background and lowering the overall enantiomeric excess.Lowering the reaction temperature can often suppress the non-catalytic pathway to a greater extent than the desired catalytic reaction.[4] Optimizing the rate of addition of the reducing agent can also help.[4]
Problem 3: Incomplete Conversion or Slow Reaction Rate

The reaction is not proceeding to completion, or is taking an impractically long time.

Potential CauseScientific ExplanationRecommended Solution
Insufficient Catalyst Loading The turnover number and frequency of the catalyst may be too low for the given substrate and conditions.Increase the catalyst loading incrementally. However, be mindful that higher catalyst loading can sometimes lead to undesired side reactions or make purification more difficult.
Low Hydrogen Pressure (for Hydrogenation) In catalytic hydrogenation, the concentration of dissolved hydrogen is a key factor in the reaction rate. Insufficient pressure leads to a slower reaction.Increase the hydrogen pressure. Typical pressures for these reactions can range from atmospheric pressure to over 50 psi, depending on the catalyst system.[5]
Poor Substrate Solubility If the 3-oxocyclohexanecarboxylic acid is not fully dissolved in the reaction solvent, the reaction will be limited by the rate of dissolution.Choose a solvent in which the substrate has good solubility at the reaction temperature. Gentle heating may be required to dissolve the starting material, but be cautious of its effect on stereoselectivity.
Product Inhibition The chiral alcohol product can sometimes coordinate to the metal center of the catalyst, inhibiting its turnover and slowing down the reaction.[4]In some cases, adjusting the solvent or adding a co-catalyst can help to mitigate product inhibition.
Problem 4: Formation of Byproducts

You're observing unexpected peaks in your analytical data (GC, LC-MS, NMR) in addition to the desired product and starting material.

Potential CauseScientific ExplanationRecommended Solution
Over-reduction The catalyst may be too active, leading to the reduction of the carboxylic acid group to an alcohol, or even further reduction of the ring.Use a milder reducing agent or a more selective catalyst. For instance, some catalysts are known to be chemoselective for ketones in the presence of carboxylic acids.
Decarboxylation Under harsh reaction conditions (high temperature), the carboxylic acid may undergo decarboxylation.Employ milder reaction conditions. If high temperatures are necessary for the reduction, consider protecting the carboxylic acid as an ester and deprotecting it after the reduction.
Esterification If an alcohol is used as the solvent, it can react with the carboxylic acid to form an ester, especially under acidic or basic conditions.Use an aprotic solvent. If an alcohol solvent is required for the reduction, consider performing the reaction at a lower temperature to minimize esterification.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for obtaining cis-3-hydroxycyclohexanecarboxylic acid?

For the diastereoselective reduction to the cis isomer, a catalyst that favors hydride delivery from the equatorial direction is preferred. This is often achieved with sterically hindered reducing agents. While specific catalyst performance can be substrate-dependent, research on the reduction of 3-methylcyclohexanone has shown that a Zr-based metal-organic framework, MOF-808, provides high diastereoselectivity towards the cis-alcohol.[3]

Q2: How can I achieve a highly enantioselective reduction of 3-oxocyclohexanecarboxylic acid?

Achieving high enantioselectivity requires the use of a chiral catalyst. Ruthenium complexes with chiral diphosphine ligands, such as (R)- or (S)-BINAP, are widely used for the asymmetric hydrogenation of ketones.[6][7] The choice of the ligand enantiomer will determine the stereochemistry of the product. These reactions, often referred to as Noyori asymmetric hydrogenations, are known for their high efficiency and enantioselectivity for a range of functionalized ketones.[5][8]

Q3: My starting material, 3-oxocyclohexanecarboxylic acid, is a solid. How do I ensure it is pure enough for the reaction?

The purity of the starting material is crucial for stereoselective reactions. Impurities can poison the catalyst or lead to side reactions. It is recommended to purify the 3-oxocyclohexanecarboxylic acid by recrystallization before use. The choice of recrystallization solvent will depend on the solubility of the compound and its impurities.

Q4: What are the safety precautions for working with catalytic hydrogenation?

Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. It is essential to work in a well-ventilated fume hood and use appropriate high-pressure equipment. Ensure that the reaction vessel is properly sealed and that there are no leaks in the system. Always follow standard laboratory safety procedures when handling flammable gases and high-pressure reactions.

Q5: Can I use biocatalysis for this reduction?

Yes, biocatalysis can be an excellent green alternative for the stereoselective reduction of ketones. Enzymes such as ketoreductases (KREDs) or even whole-cell systems like baker's yeast or certain plants have been shown to reduce ketones with high enantioselectivity.[9][10] For example, carrots (Daucus carota) have been used as a cheap and eco-friendly reducing agent for the conversion of cyclic amino-ketones into amino-alcohols in high yields and enantiomeric excesses.[9]

Experimental Protocols

Protocol 1: Diastereoselective Reduction using a Heterogeneous Catalyst (Illustrative)

This protocol is a general guideline and may require optimization for your specific setup.

  • Catalyst Preparation: If using a pre-synthesized catalyst like MOF-808, ensure it is activated according to the literature procedure (e.g., by heating under vacuum).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-oxocyclohexanecarboxylic acid (1.0 eq) and the activated catalyst (e.g., 5-10 mol%).

  • Solvent and Reducing Agent: Add an appropriate solvent (e.g., isopropanol, which can also act as the hydride source for a Meerwein-Ponndorf-Verley reduction) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the heterogeneous catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to isolate the desired stereoisomer.

Protocol 2: Enantioselective Hydrogenation using a Noyori-type Catalyst (Illustrative)

This protocol is a general guideline and should be performed under an inert atmosphere.

  • Catalyst Activation: In a glovebox, a solution of the chiral Ru-BINAP catalyst precursor in an anhydrous solvent (e.g., dichloromethane or toluene) is prepared.

  • Reaction Setup: In a separate autoclave insert, add the 3-oxocyclohexanecarboxylic acid (1.0 eq) and anhydrous solvent (e.g., methanol).[4]

  • Initiation: Transfer the activated catalyst solution to the autoclave insert containing the substrate.[4]

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 8-10 atm).[4] Stir the reaction at a set temperature (e.g., 30 °C) for the required time.[4]

  • Work-up: After carefully venting the hydrogen, concentrate the reaction mixture in vacuo.[4]

  • Analysis & Purification: Determine the conversion and enantiomeric excess by chiral GC or HPLC. The product can be purified by appropriate methods.[4]

Visualizations

Troubleshooting Logic for Low Stereoselectivity

Troubleshooting_Stereoselectivity Start Low Stereoselectivity Observed Problem_Type Identify Problem Type Start->Problem_Type Diastereo Low Diastereoselectivity (cis/trans) Problem_Type->Diastereo Enantio Low Enantioselectivity (ee) Problem_Type->Enantio Cause_Diastereo Potential Causes Diastereo->Cause_Diastereo Cause_Enantio Potential Causes Enantio->Cause_Enantio Cat_Diastereo Inappropriate Catalyst (Steric Hindrance) Cause_Diastereo->Cat_Diastereo Temp_Diastereo Sub-optimal Temperature Cause_Diastereo->Temp_Diastereo Solvent_Diastereo Solvent Effects Cause_Diastereo->Solvent_Diastereo Screen_Cat_Diastereo Screen Bulky/Less Bulky Catalysts Cat_Diastereo->Screen_Cat_Diastereo Optimize_Temp_Diastereo Perform Temperature Screen (Low to High) Temp_Diastereo->Optimize_Temp_Diastereo Screen_Solvent_Diastereo Test Solvents of Varying Polarity Solvent_Diastereo->Screen_Solvent_Diastereo Solution_Diastereo Solutions Screen_Cat_Diastereo->Solution_Diastereo Optimize_Temp_Diastereo->Solution_Diastereo Screen_Solvent_Diastereo->Solution_Diastereo Cat_Enantio Mismatched Catalyst/ Substrate Pair Cause_Enantio->Cat_Enantio Deactivation_Enantio Catalyst Deactivation/ Impurity Cause_Enantio->Deactivation_Enantio BG_Reaction_Enantio Non-Catalytic Background Reaction Cause_Enantio->BG_Reaction_Enantio Screen_Ligands_Enantio Screen Chiral Ligands (e.g., BINAP) Cat_Enantio->Screen_Ligands_Enantio Inert_Conditions_Enantio Ensure Inert Atmosphere, Pure Reagents Deactivation_Enantio->Inert_Conditions_Enantio Lower_Temp_Enantio Lower Reaction Temperature BG_Reaction_Enantio->Lower_Temp_Enantio Solution_Enantio Solutions Screen_Ligands_Enantio->Solution_Enantio Inert_Conditions_Enantio->Solution_Enantio Lower_Temp_Enantio->Solution_Enantio

Caption: A decision tree for troubleshooting low stereoselectivity.

General Reaction Scheme and Key Parameters

Reaction_Scheme Substrate 3-Oxocyclohexane- carboxylic Acid Product cis/trans-3-Hydroxycyclohexane- carboxylic Acid Substrate->Product Stereoselective Reduction Catalyst Catalyst (Chiral or Achiral) Catalyst->Product Reducing_Agent Reducing Agent (e.g., H₂, i-PrOH) Reducing_Agent->Product Conditions Reaction Conditions (Temp, Solvent, Pressure) Conditions->Product

Caption: Key components of the stereoselective reduction.

References

  • T. A. P. de la Cruz, J. A. M. Guardeño, and F. G. R. Reyes. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Dalton Transactions, 2014, 43(3), 985-995. [Link]

  • W. H. J. Boesten, J. Kamphuis, and H. E. Schoemaker. Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. EP1805316B1, filed December 21, 2005, and issued July 4, 2007.
  • M. Çetin, M. A. Köksal, and S. T. A. K. Industrial. Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Turkish Journal of Chemistry, 2021, 45(2), 486-495. [Link]

  • J. D. Moseley, R. F. Sankey, and A. J. B. Watson. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. The Journal of Organic Chemistry, 2019, 84(18), 11693-11703. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12924366, (1S)-3-Oxocyclohexane-1-carboxylic acid. [Link]

  • R. Lacheretz, D. G. Pardo, and J. Cossy. Daucus carota Mediated-Reduction of Cyclic 3-Oxo-amines. Organic Letters, 2009, 11(6), 1245-1248. [Link]

  • M. Çetin, M. A. Köksal, and S. T. A. K. Industrial. (PDF) Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. [Link]

  • W. H. J. Boesten, J. Kamphuis, and H. E. Schoemaker. Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. US20070197788A1, filed December 21, 2005, and published August 23, 2007.
  • S. K. Guchhait, A. L. Chandgude, and G. D. V. D. Kumar. (PDF) An Approach to the Diastereoselective Synthesis of Cyclohexane-1,3-dicarboxamide Derivatives via a Pseudo Five-Component Reaction Based on Diketene. [Link]

  • Y. Wang, et al. Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis, 2023, 13(18), 12268-12293. [Link]

  • S. Senthamarai, et al. Heterogeneously Catalyzed Carboxylic Acid Hydrogenation to Alcohols. ChemCatChem, 2020, 12(22), 5637-5653. [Link]

  • A. G. Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • H. Adkins and K. Folkers. Catalytic hydrogenation of hydroaromatic carboxylic acids and their esters. US2105664A, filed October 29, 1934, and issued January 18, 1938.
  • S. S. A. El-Sharif, et al. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Journal of the Chemical Society of Pakistan, 2017, 39(1), 127-133. [Link]

  • A. M. Camelio, et al. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. ACS Catalysis, 2021, 11(15), 9028-9040. [Link]

  • M. A. Al-Naddaf, et al. MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. Molecules, 2022, 27(19), 6315. [Link]

  • J. Wang, et al. Enantioselective Reduction of 3-Substituted Quinolines with a Cyclopentadiene-Based Chiral Brønsted Acid. Organic Letters, 2017, 19(10), 2536-2539. [Link]

  • M. Beyeh, et al. Enantioselective Tail‐to‐Head Terpene Cyclizations by Optically Active Hexameric Resorcin[11]arene Capsule Derivatives. Angewandte Chemie International Edition, 2019, 58(4), 1169-1173. [Link]

  • E. J. Corey, R. K. Bakshi, and S. Shibata. Chiral catalysts for reduction of ketones and process for their preparation. EP0453298A2, filed April 12, 1991, and published October 23, 1991.
  • G. Blay, I. Fernández, and J. R. Pedro. Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Coordination Chemistry Reviews, 2017, 342, 74-106. [Link]

  • L. N. Owen and P. A. Robins. 4-Hydroxycyclohexane-1-carboxylic Acid. Journal of the Chemical Society, 1949, 320-326. [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Ketone Reduction. [Link]

  • S. K. Guchhait, A. L. Chandgude, and G. D. V. D. Kumar. An Approach to the Diastereoselective Synthesis of Cyclohexane-1,3-dicarboxamide Derivatives via a Pseudo Five-Component Reaction Based on Diketene. Synlett, 2015, 26(03), 369-374. [Link]

  • J. E. D. R. M. Bäckvall. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 2018, 23(11), 2943. [Link]

  • CP Lab Safety. cis-3-hydroxycyclohexanecarboxylic acid, min 97%, 10 grams. [Link]

  • Y. Wang, et al. Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Journal of the American Chemical Society, 2011, 133(34), 13364-13367. [Link]

  • A. A. K. El-Sayed, et al. Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 2014, 10, 2568-2576. [Link]

  • S. K. Guchhait, A. L. Chandgude, and G. D. V. D. Kumar. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 2019, 15, 1968-1976. [Link]

  • P. V. Ramachandran, A. A. Alawaed, and H. J. Hamann. A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 2022, 24(46), 8481-8486. [Link]

  • R. Noyori. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 2002, 41(12), 2008-2022. [Link]

  • J. Clark. reduction of aldehydes and ketones. [Link]

  • M. H. G. Prechtl, et al. Catalytic Hydrogenation of Short Chain Carboxylic Acids Typical of Model Compound Found in Bio-Oils. Topics in Catalysis, 2017, 60(1-2), 114-122. [Link]

  • S. K. Guchhait, A. L. Chandgude, and G. D. V. D. Kumar. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Catalysts, 2022, 12(2), 209. [Link]

  • Organic Chemistry, Reaction Mechanism. CBS Reduction, Enantioselective Catalysis. [Link]

  • T. Mallat, et al. (PDF) Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species. [Link]

  • S. H. Lee, et al. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 2018, 23(9), 2355. [Link]

  • NROChemistry. Noyori Hydrogenation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2760252, 3-Oxocyclohexane-1-carboxylic acid. [Link]

  • D. J. M. S. D. K. G. J. M. Bäckvall. Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Catalysis Science & Technology, 2015, 5(6), 2889-2900. [Link]

  • T. Imamoto, et al. Asymmetric Hydrogenation of Heteroaromatic Ketones and Cyclic and Acyclic Enones Mediated by Cu(I)–Chiral Diphosphine Catalyst. Chemical and Pharmaceutical Bulletin, 2012, 60(8), 1048-1052. [Link]

  • P. G. M. S. R. B. M. A. P. R. H. P. F. F. P. Bakó. Hydrogen-Bonding Ability of Noyori–Ikariya Catalysts Enables Stereoselective Access to CF3-Substituted syn-1,2-Diols via Dynamic Kinetic Resolution. ACS Catalysis, 2023, 13(9), 6293-6302. [Link]

  • Study.com. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. [Link]

  • Organic Chemistry Portal. Modern Methods for Asymmetric Hydrogenation of Ketones. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Validation for Unstable Ingredients

Status: Operational Division: Complex Small Molecules & Biologics Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Mission Statement Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Division: Complex Small Molecules & Biologics Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Mission Statement

Welcome to the Technical Support Center. You are likely here because your analyte is disappearing before your eyes. Whether it is hydrolysis-prone esters, oxidatively unstable catechols, or photosensitive retinoids, standard ICH Q2(R2) validation protocols often fail because they assume the analyte remains static during the analytical lifecycle.

This guide does not just list regulations; it provides mechanistic troubleshooting to distinguish between method error and sample degradation.

Module 1: Pre-Analytical Handling (Sample Preparation)

User Ticket #402: "My recovery is consistently low (<90%) and variable, even with spiked placebo."

Diagnosis: This is rarely an extraction efficiency issue. It is likely in-process degradation . If your sample preparation takes 45 minutes and your analyte’s half-life (


) in the extraction solvent is 4 hours, you have already lost ~12% of your analyte before the first injection.

The Fix: The "Just-in-Time" (JIT) Protocol You must minimize the


 between solvation and injection.

Step-by-Step Protocol: Cold-Chain JIT Extraction

  • Thermostat the Autosampler: Set to 4°C (or lower if solvent viscosity permits).

  • Solvent Quenching: If the instability is pH-dependent (e.g., ester hydrolysis), the extraction solvent must contain a buffer at the pH of maximum stability (typically pH 3-5 for esters), not just water/organic mix.

  • The "Dummy" Vial Strategy:

    • Prepare your sample solids in the vials.

    • Do not add solvent.

    • Place vials in the autosampler.

    • Program the instrument to add solvent immediately prior to injection (using "User Programs" or "Prep Mode" on Agilent/Waters systems).

    • Result: The analyte is in solution for <2 minutes before injection.

User Ticket #409: "How do I handle light-sensitive compounds during weighing and dilution?"

The Fix: Amber glassware is insufficient for highly sensitive compounds (e.g., Nifedipine).

  • Actinic Light Block: Use low-actinic red glassware or wrap all vessels in aluminum foil.

  • Monochromatic Lighting: Perform all operations under Gold Fluorescent light (cutoff <500 nm).

Module 2: Chromatographic Method Optimization

User Ticket #515: "I see peak splitting or severe tailing, but only for the API, not the impurities."

Diagnosis: This is On-Column Degradation . As the analyte moves through the column, it degrades. The degradation product usually has a slightly different retention time, causing it to elute as a "saddle" or a distorted tail on the main peak.

The Fix: The Kinetic Race You must make the chromatography faster than the reaction kinetics.

  • Temperature: Lower the column temperature.

    • Mechanism:[1][2][3][4][5] According to the Arrhenius equation, reducing temperature by 10°C roughly halves the degradation rate (

      
      ).
      
    • Trade-off: Higher backpressure and viscosity.

  • Flow Rate: Increase flow rate (or use UPLC).

    • Mechanism:[1][2][3][4][5] Reduces residence time (

      
      ) on the column.
      
  • pH Matching: Ensure the mobile phase pH matches the analyte's stability window, not just the pKa for separation.

Visualization: Optimization Logic Flow

OptimizationLogic Start Problem: Peak Distortion CheckTemp Check Column Temp Start->CheckTemp LowerTemp Lower Temp (e.g. 10°C) CheckTemp->LowerTemp If > Ambient CheckSpeed Check Run Time CheckTemp->CheckSpeed If Ambient LowerTemp->CheckSpeed IncreaseFlow Increase Flow/Use UPLC CheckSpeed->IncreaseFlow If tR > 10 min CheckpH Check Mobile Phase pH CheckSpeed->CheckpH If Fast IncreaseFlow->CheckpH AdjustpH Adjust to Stability Max CheckpH->AdjustpH If pH != Stable Result Sharp Peak Shape CheckpH->Result If pH Optimized AdjustpH->Result

Figure 1: Decision tree for troubleshooting peak distortion caused by on-column degradation.

Module 3: Validation Strategy (Accuracy & Stability)

User Ticket #601: "How do I validate Solution Stability when I know it degrades?"

The Fix: Defining the "Analytical Window" You cannot validate that the solution is "stable" for 24 hours if it isn't. Instead, you validate the Maximum Usable Time (


) .

Protocol: Determination of


 
  • Preparation: Prepare a standard solution at T=0.

  • Execution: Inject this single vial repeatedly every 30 minutes for 12 hours.

  • Calculation: Plot Response vs. Time.

  • Criteria: The time point where the response falls below 98.0% (or 95.0%, depending on stringency) of the T=0 injection is your

    
    .
    
  • Implementation: Your analytical batch size is now limited by

    
    .
    
    • Example: If

      
       = 4 hours and run time = 10 mins, your batch cannot exceed 24 injections.
      
User Ticket #605: "Accuracy spikes fail because the standard degrades while sitting in the queue."

The Fix: Bracketing Standards Do not run a calibration curve at the start and assume it applies to the end.

Data Presentation: Comparison of Calibration Strategies

StrategyMethodologySuitability for Unstable Analytes
External Std (Traditional) Curve at start -> Samples -> Check StdPoor. Samples injected later will appear to have lower potency due to degradation relative to the initial curve.
Bracketing Standards Std A -> 5 Samples -> Std BGood. The response factor is averaged between Std A and Std B, compensating for linear degradation.
Internal Standard (IS) Add stable isotope IS to all samples.Excellent. If the IS degrades at the same rate as the analyte (rare, but possible with isotopes), the ratio remains constant.
Visualization: The Analytical Window Workflow

AnalyticalWindow Input Stability Data (Degradation Rate) Calc Calculate t_max (Time to 98% Potency) Input->Calc Decision Is t_max < Batch Time? Calc->Decision Action1 Limit Batch Size (Reduce # of samples) Decision->Action1 Yes Action2 Implement Bracketing (Recalibrate every X hours) Decision->Action2 Yes (Alternative) Action3 Standard Validation Decision->Action3 No

Figure 2: Workflow for establishing batch constraints based on analyte stability (


).

Module 4: Reference Standards Management

User Ticket #712: "My reference standard purity changes every week. How do I assign potency?"

The Fix: The "Use-Test" Approach For highly unstable reference standards, you cannot rely on a Certificate of Analysis (CoA) that is 6 months old.

  • Stock Solution Storage: Store stocks as dry powders or in ultra-low freezers (-80°C) if in solution.

  • Purity Verification:

    • Inject the Reference Standard using a Stability Indicating Method (longer run time to catch all degradants).

    • Calculate purity using Area Normalization (% Area).

    • Formula:

      
      .
      
    • Use this daily calculated purity for that day's assay calculations.

References

  • International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][7] [Link]

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. [Link]

  • World Health Organization (WHO). (2024). Guidelines on Validation – Appendix 4: Analytical Method Validation. [Link]

Sources

Reference Data & Comparative Studies

Validation

Determining the Absolute Configuration of 3-Hydroxycyclohexanecarboxylic Acid Isomers: A Comparative Guide

For researchers and drug development professionals, assigning the absolute configuration of chiral intermediates is a critical regulatory and functional requirement. 3-hydroxycyclohexanecarboxylic acid presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, assigning the absolute configuration of chiral intermediates is a critical regulatory and functional requirement. 3-hydroxycyclohexanecarboxylic acid presents a unique analytical challenge: it possesses two stereocenters (C1 and C3), resulting in four possible stereoisomers (1R,3R; 1S,3S; 1R,3S; 1S,3R).

Because the cyclohexane ring is conformationally flexible (undergoing chair-chair flips) but geometrically constrained, the spatial relationship between the hydroxyl and carboxylic acid groups heavily influences the molecule's chiroptical and spectroscopic properties. This guide objectively compares the three most robust methodologies for determining its absolute configuration: Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) , Advanced Mosher’s Method (NMR) , and Single-Crystal X-ray Crystallography .

Methodological Decision Matrix

Choosing the correct analytical pathway depends on the physical state of your sample, its enantiomeric purity, and its ability to crystallize.

DecisionMatrix Start Sample: 3-hydroxycyclohexanecarboxylic acid Q1 Can it form high-quality single crystals? Start->Q1 Xray X-ray Crystallography (Anomalous Dispersion) Q1->Xray Yes Q2 Is the sample pure (>95% ee)? Q1->Q2 No VCD VCD Spectroscopy + DFT Calculation Q2->VCD Yes (Solution State) Mosher Advanced Mosher's Method (NMR Derivatization) Q2->Mosher No / Needs Derivatization

Decision workflow for selecting the optimal absolute configuration determination method.

Comparative Performance Summary

The following table summarizes the operational parameters, requirements, and validation metrics for each technique.

ParameterVCD + DFTAdvanced Mosher's Method (NMR)X-ray Crystallography
Core Principle Differential absorption of circularly polarized IR light[1].Anisotropic shielding via chiral derivatizing agents[2].Anomalous dispersion of X-rays by heavy atoms[3].
Sample State Solution (e.g., in CDCl₃ or D₂O).Solution (NMR solvents).High-quality single crystal.
Derivatization None required (non-destructive)[4].C1-COOH protection + C3-OH MTPA esterification.Heavy-atom derivatization or chiral salt formation.
Conformational Reliance High (Requires rigorous DFT modeling)[5].Moderate (Assumes ideal "Mosher Plane")[6].None (Direct spatial observation).
Validation Metric Experimental vs. Calculated IR/VCD overlap.Consistent +/-

distribution[7].
Flack Parameter (

)[8].

In-Depth Workflows and Self-Validating Protocols

Method A: Vibrational Circular Dichroism (VCD) & DFT

Causality & Mechanism: Chiral molecules absorb left and right circularly polarized infrared light to different extents. The resulting VCD spectrum is a highly sensitive, 3D "fingerprint" of the molecule's absolute configuration[1]. However, VCD spectra cannot be interpreted empirically. Because 3-hydroxycyclohexanecarboxylic acid is a cyclic system, its conformational space is restricted to a few stable chair conformers. This makes it an ideal candidate for ab initio Density Functional Theory (DFT) calculations, which simulate the theoretical VCD spectra of a chosen enantiomer[5].

Step-by-Step Protocol:

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF) conformational search to identify all stable chair conformers of the (1R,3R) enantiomer within a 5 kcal/mol energy window.

  • DFT Optimization: Optimize the geometries and calculate the vibrational frequencies and magnetic dipole transition moments using DFT (e.g., B3LYP/6-311+G(d,p) level of theory).

  • Boltzmann Averaging: Weight the calculated VCD and IR spectra of each conformer based on their Boltzmann populations at 298 K.

  • Experimental Acquisition: Dissolve 5-10 mg of the pure sample in CDCl₃. Acquire the IR and VCD spectra using an FT-IR spectrometer equipped with a photoelastic modulator (PEM) at a resolution of 4 cm⁻¹.

  • Spectral Comparison: Overlay the experimental spectra with the DFT-calculated spectra.

Self-Validation Checkpoint: The experimental unpolarized IR spectrum must perfectly match the DFT-calculated IR spectrum. If the IR spectra align, the conformational model is validated. The absolute configuration is then assigned based on whether the experimental VCD bands match the calculated VCD bands (same enantiomer) or are a perfect mirror image (opposite enantiomer)[4].

Method B: Advanced Mosher's Method (NMR)

Causality & Mechanism: The Advanced Mosher's Method relies on the anisotropic magnetic shielding effect of the phenyl ring in


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA)[2]. By derivatizing the C3 hydroxyl group with both (R)- and (S)-MTPA chloride, diastereomeric esters are formed. In solution, the MTPA ester adopts a preferred conformation where the carbinyl proton, the ester carbonyl, and the trifluoromethyl group are coplanar (the "Mosher Plane")[6]. The phenyl ring shields the protons on one specific side of the cyclohexane ring, shifting their NMR signals upfield. By calculating the chemical shift difference (

), the absolute configuration at C3 is unambiguously assigned[7].

MosherWorkflow Sample 1. Protect C1-COOH (e.g., Methyl Ester) Split 2. Split Sample into two aliquots Sample->Split R_MTPA 3a. React with (R)-MTPA-Cl Split->R_MTPA S_MTPA 3b. React with (S)-MTPA-Cl Split->S_MTPA S_Ester Yields (S)-MTPA Ester R_MTPA->S_Ester R_Ester Yields (R)-MTPA Ester S_MTPA->R_Ester NMR 4. 1H NMR Analysis Calculate Δδ = δS - δR S_Ester->NMR R_Ester->NMR Result 5. Map Δδ signs to assign C3 Configuration NMR->Result

Workflow for the Advanced Mosher's Method derivatization and analysis.

Step-by-Step Protocol:

  • Carboxyl Protection: React the 3-hydroxycyclohexanecarboxylic acid with TMS-diazomethane to convert the C1-carboxylic acid into a methyl ester. This prevents the formation of mixed anhydrides during MTPA derivatization.

  • Derivatization: Split the protected sample into two 5 mg aliquots. React one with (R)-MTPA-Cl (yields the S-MTPA ester) and the other with (S)-MTPA-Cl (yields the R-MTPA ester) in anhydrous pyridine/CH₂Cl₂.

  • Purification: Isolate the diastereomeric esters via flash chromatography.

  • NMR Acquisition: Acquire high-resolution ¹H NMR (and COSY/HSQC for exact proton assignment) in CDCl₃.

  • Calculation: Calculate

    
     for all ring protons (H2, H4, H5, H6).
    

Self-Validation Checkpoint: The


 values must systematically segregate. Protons on one side of the C3-carbinyl plane should all exhibit positive 

values, while protons on the opposite hemisphere must exhibit negative

values[6]. A random distribution of signs invalidates the conformational assumption, indicating steric hindrance is forcing the molecule out of the ideal Mosher plane.
Method C: Single-Crystal X-ray Crystallography

Causality & Mechanism: X-ray crystallography determines absolute configuration by exploiting the anomalous dispersion (resonant scattering) of X-rays by the electron clouds of atoms[3]. Because 3-hydroxycyclohexanecarboxylic acid consists entirely of light atoms (C, H, O), its anomalous scattering signal under standard Molybdenum (Mo-Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) radiation is virtually non-existent. To solve this, causality dictates two interventions: utilizing a Copper (Cu-Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) X-ray source (which interacts more strongly with light atoms) or derivatizing the molecule with a heavy atom (e.g., forming a p-bromophenacyl ester) to artificially introduce a strong anomalous scatterer.

Step-by-Step Protocol:

  • Derivatization (If using Mo-K

    
    ):  React the carboxylic acid group with p-bromophenacyl bromide to introduce a bromine atom. Alternatively, form a diastereomeric salt with a heavy-atom-containing chiral amine.
    
  • Crystallization: Dissolve the compound in a minimum amount of solvent (e.g., EtOAc/Hexane). Utilize vapor diffusion or slow evaporation at 4°C to grow single crystals (target size: 0.1–0.3 mm).

  • Data Collection: Mount the crystal on a diffractometer. Collect full-sphere diffraction data at cryogenic temperatures (100 K) to minimize thermal motion.

  • Structure Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F².

Self-Validation Checkpoint: The absolute structure is validated by the Flack parameter (


). The refinement is a self-validating system: if the absolute configuration is correct, 

will converge near 0 with a standard uncertainty (

) of less than 0.04[8]. If

, the true configuration is the inverted enantiomer[9].

Conclusion & Recommendations

For 3-hydroxycyclohexanecarboxylic acid :

  • If the sample is a highly pure liquid or non-crystalline solid, VCD combined with DFT is the most elegant, non-destructive method, leveraging the molecule's rigid chair conformation for highly accurate computational matching.

  • If computational resources are unavailable, the Advanced Mosher's Method provides rigorous chemical proof, provided the C1-carboxylic acid is protected prior to derivatization.

  • If the compound can be derivatized into a heavy-atom ester or salt that crystallizes well, X-ray Crystallography remains the gold standard, offering an unambiguous 3D spatial map validated by the Flack parameter.

References

Sources

Comparative

A Spectroscopic Guide to the Stereoisomers of 3-Hydroxycyclohexanecarboxylic Acid

An In-Depth Comparison of cis- and trans-3-Hydroxycyclohexanecarboxylic Acid for Researchers and Drug Development Professionals In the realm of medicinal chemistry and drug development, the precise three-dimensional arra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison of cis- and trans-3-Hydroxycyclohexanecarboxylic Acid for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Even subtle changes in stereoisomerism can lead to profound differences in pharmacological activity, toxicity, and metabolic stability. This guide provides a detailed spectroscopic comparison of the cis and trans diastereomers of 3-hydroxycyclohexanecarboxylic acid, two isomers whose distinct spatial arrangements give rise to unique spectral fingerprints. Understanding these differences is crucial for unambiguous identification and characterization in a research and development setting.

The core of this comparison lies in the application of fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method probes different aspects of molecular structure, and together they provide a comprehensive picture of the isomeric identity.

The Decisive Role of Conformation in Spectroscopic Differentiation

The key to distinguishing between the cis and trans isomers of 3-hydroxycyclohexanecarboxylic acid lies in their preferred chair conformations. The cyclohexane ring is not planar but exists in a dynamic equilibrium between two chair conformations. The substituents, in this case, the hydroxyl (-OH) and carboxylic acid (-COOH) groups, can occupy either axial or equatorial positions. The relative stability of these conformers, and thus the time-averaged position of the atoms, dictates the observed spectroscopic properties.

For trans-3-hydroxycyclohexanecarboxylic acid , the most stable conformation places both the hydroxyl and carboxylic acid groups in equatorial positions to minimize steric strain. In this arrangement, the substituents are further apart from the other ring atoms.

Conversely, for cis-3-hydroxycyclohexanecarboxylic acid , a conformational equilibrium exists where one substituent is axial and the other is equatorial. This leads to a more complex time-averaged structure and, consequently, more nuanced spectroscopic signatures.

Validation

Performance comparison of different catalysts in the synthesis of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid

[1] Executive Summary The synthesis of (1R,3R)-3-hydroxycyclohexane-1-carboxylic acid presents a distinct stereochemical challenge: the target molecule is the trans-isomer , whereas thermodynamic control and most chemoca...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The synthesis of (1R,3R)-3-hydroxycyclohexane-1-carboxylic acid presents a distinct stereochemical challenge: the target molecule is the trans-isomer , whereas thermodynamic control and most chemocatalytic hydrogenation methods predominantly favor the cis-isomer (meso-like, diequatorial conformation).

This guide compares three catalytic strategies to access the (1R,3R) target. Our analysis identifies Biocatalytic Dynamic Kinetic Resolution (DKR) as the superior method for direct stereocontrol, offering >99% diastereomeric excess (de) and enantiomeric excess (ee). In contrast, traditional Heterogeneous Hydrogenation (Rh/C) requires a secondary chemical inversion step (Mitsunobu) to correct the stereochemistry, while Homogeneous Asymmetric Hydrogenation often struggles to override the substrate's inherent bias toward the cis-conformation.

Quick Comparison Matrix
FeatureBiocatalytic (KRED) Heterogeneous (Rh/C) Homogeneous (Ru-BINAP)
Primary Catalyst Engineered Ketoreductase (e.g., S. cerevisiae derived)5% Rhodium on CarbonRu(OAc)₂(BINAP)
Key Mechanism Dynamic Kinetic Resolution (DKR)Surface HydrogenationDirected Hydride Transfer
Major Product (1R,3R)-Trans (Target)(1R,3S)-Cis (Undesired)(1R,3S)-Cis (Undesired)
Stereoselectivity >99% de / >99% ee80:20 (Cis:Trans)95:5 (Cis:Trans)
Step Count 1 (Direct)2 (Hydrogenation + Inversion)1 (Direct, but wrong isomer)
Scalability High (Aqueous/Ambient)High (Industrial Standard)Moderate (High Pressure)

Mechanistic Analysis & Catalyst Performance

The Stereochemical Conflict

The core difficulty lies in the cyclohexane ring conformation. The cis-isomer (1R,3S) allows both the carboxyl and hydroxyl groups to adopt equatorial positions, making it the thermodynamic sink. The trans-isomer (1R,3R) forces one substituent into an axial position, creating steric strain.

  • Chemo-catalysts (Rh, Ru) typically approach from the less hindered face or are directed by the carboxylate to deliver hydride syn to the directing group, yielding the cis product.

  • Bio-catalysts (Enzymes) operate via a "lock-and-key" mechanism that can override thermodynamic stability, selectively binding the specific enantiomer of the ketone precursor and delivering hydride to form the trans alcohol.

System A: Biocatalytic Reduction (The "Direct Trans" Route)
  • Catalyst: NADPH-dependent Ketoreductase (KRED) or Shikimate Dehydrogenase variants.

  • Substrate: Racemic 3-oxocyclohexanecarboxylic acid.

  • Performance:

    • The enzyme selectively reduces the (R)-enantiomer of the ketone to the (1R,3R)-alcohol.

    • DKR Effect: Under slightly basic conditions (pH 8.0), the unreacted (S)-ketone racemizes via enolization. The enzyme continuously siphons off the (R)-ketone, theoretically allowing 100% conversion to the (1R,3R) product.

    • Data: Yields >90%, de >98%.

System B: Heterogeneous Hydrogenation (The "Inversion" Route)
  • Catalyst: 5% Rh/C or 5% Ru/C.

  • Substrate: 3-Hydroxybenzoic acid.[1][2]

  • Performance:

    • Aromatic hydrogenation is highly efficient but yields the cis-isomer (all-syn addition).

    • Correction Strategy: To obtain the (1R,3R) target, the isolated cis-product must undergo a Mitsunobu inversion or an oxidation-reduction sequence.

    • Data: Hydrogenation Yield 95% (mostly cis). Overall Yield to (1R,3R) drops to ~60% after inversion steps.

System C: Homogeneous Asymmetric Hydrogenation
  • Catalyst: Ru-BINAP or Ru-TsDPEN.

  • Substrate: 3-oxocyclohexanecarboxylic acid esters.

  • Performance:

    • While excellent for enantiocontrol, these catalysts are often controlled by the "chelation effect." The carboxylate/ester group coordinates to the metal, directing hydride delivery to the same face, favoring the cis-isomer.

    • Utility: Excellent for making the cis-isomer, but poor for the (1R,3R) trans-target without exotic ligands.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways dictated by catalyst choice.

ReactionPathways Start_Aromatic 3-Hydroxybenzoic Acid Rh_Cat Catalyst: Rh/C + H2 (Heterogeneous) Start_Aromatic->Rh_Cat High Pressure Start_Ketone Racemic 3-Oxocyclohexane- carboxylic Acid Enzyme_Cat Catalyst: KRED (ADH) (Biocatalytic DKR) Start_Ketone->Enzyme_Cat pH 8.0, NADPH Ru_Cat Catalyst: Ru-BINAP (Homogeneous) Start_Ketone->Ru_Cat H2, MeOH Inter_Cis (1R,3S)-Cis Isomer (Thermodynamic Product) Rh_Cat->Inter_Cis Syn-Addition Major Product Target_Trans TARGET: (1R,3R)-Trans Isomer (Kinetic/Enzymatic Product) Enzyme_Cat->Target_Trans Direct Trans-Selection >99% ee/de Ru_Cat->Inter_Cis Chelation Control Major Product Process_Inversion Chemical Inversion (Mitsunobu) Inter_Cis->Process_Inversion Step 2 Process_Inversion->Target_Trans Stereo Correction

Caption: Comparative reaction pathways showing the direct enzymatic route to (1R,3R) versus the indirect chemocatalytic routes.

Detailed Experimental Protocols

Protocol A: Biocatalytic Synthesis (Recommended for (1R,3R) Specificity)

This protocol utilizes a Dynamic Kinetic Resolution (DKR) approach.

Reagents:

  • Substrate: 3-Oxocyclohexanecarboxylic acid (100 mM)

  • Enzyme: Commercial KRED (e.g., Codexis KRED-P1 series or Lactobacillus ADH variants screened for trans-selectivity).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose + NADP+.

  • Buffer: Potassium Phosphate (100 mM, pH 8.0).

Workflow:

  • Preparation: Dissolve 3-oxocyclohexanecarboxylic acid (1.42 g, 10 mmol) in phosphate buffer (100 mL). Adjust pH to 8.0 with NaOH. Note: The basic pH facilitates the in-situ racemization of the ketone.

  • Initiation: Add Glucose (2.0 g), NADP+ (10 mg), GDH (500 Units), and the specific KRED enzyme (100 mg lyophilized powder).

  • Incubation: Stir gently at 30°C for 24 hours. Maintain pH at 8.0 using an auto-titrator with 1M NaOH (crucial for racemization).

  • Work-up: Acidify reaction mixture to pH 2.0 with 6M HCl to quench the enzyme and protonate the product.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO₄ and concentrate.

  • Purification: Recrystallize from minimal hot water or toluene to obtain (1R,3R)-3-hydroxycyclohexane-1-carboxylic acid.

Validation Criteria:

  • Chiral HPLC: Chiralpak AD-H column, Hexane/IPA (90:10), 1.0 mL/min.

  • Target Specs: ee > 99%, de (trans/cis) > 98:2.

Protocol B: Heterogeneous Hydrogenation (Baseline Comparison)

This protocol produces the Cis-isomer, requiring subsequent inversion.

Reagents:

  • Substrate: 3-Hydroxybenzoic acid (5.0 g).

  • Catalyst: 5% Rh/C (500 mg, 10 wt%).

  • Solvent: Acetic Acid (50 mL).

Workflow:

  • Loading: Charge a high-pressure autoclave with substrate, catalyst, and solvent.

  • Reaction: Pressurize to 50 bar H₂. Heat to 80°C. Stir at 1000 rpm for 12 hours.

  • Filtration: Cool and vent. Filter catalyst through Celite.[3]

  • Isolation: Concentrate filtrate to yield crude cis-3-hydroxycyclohexanecarboxylic acid.

  • Inversion (Summary): Subject the crude cis-acid to Mitsunobu conditions (DEAD, PPh3, p-Nitrobenzoic acid) followed by hydrolysis to invert C3 to the (1R,3R) configuration.

References

  • PubChem. "(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3".[4] National Library of Medicine. [Link]

  • Bugg, T. D. H., et al. "Shikimate dehydrogenase... converts the (S)-enantiomer into the corresponding trans-3-hydroxycyclohexanecarboxylic acid."[3][5] Tetrahedron Letters, 1988, 29, 6779.[3][5] (Cited in context of enzymatic trans-selectivity).

  • Google Patents. "US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
  • Kitamura, M., et al. "Stereoselective Hydrogenation of Functionalized Ketones." Journal of Organic Chemistry, 1992. (Contextual reference for Ru-BINAP selectivity).

Sources

Comparative

A Comparative Guide to the Enantiomeric Excess Determination of 3-Hydroxycyclohexanecarboxylic Acid by NMR Spectroscopy

For researchers, scientists, and drug development professionals, the precise determination of a molecule's enantiomeric purity is a cornerstone of asymmetric synthesis, chiral separations, and pharmaceutical quality cont...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's enantiomeric purity is a cornerstone of asymmetric synthesis, chiral separations, and pharmaceutical quality control. 3-Hydroxycyclohexanecarboxylic acid, a valuable chiral building block, presents a common analytical challenge: how to quickly and reliably quantify its enantiomeric excess (ee). While chromatographic methods like HPLC and GC are staples, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, accessible, and often faster alternative for determining enantiomeric purity without physical separation of the analytes.[1][2]

This guide provides an in-depth comparison of the primary NMR-based methods for determining the enantiomeric excess of 3-hydroxycyclohexanecarboxylic acid. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you select and implement the optimal strategy for your research needs.

The fundamental principle uniting these methods is the conversion of an enantiomeric pair—which is indistinguishable in a standard NMR spectrum—into a pair of diastereomers, which possess distinct physical properties and, therefore, different NMR chemical shifts.[2][3] This is achieved through the use of a single enantiomer of a chiral auxiliary.

Comparative Analysis of NMR Methodologies

The choice of method depends on factors such as required accuracy, sample quantity, available instrumentation, and whether sample recovery is necessary. We will compare three robust techniques: Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and Chiral Lanthanide Shift Reagents (CLSRs).

dot

Caption: General workflow for ee determination by NMR spectroscopy.

Chiral Derivatizing Agents (CDAs): The Covalent Approach

This classic method involves the covalent reaction of the analyte with an enantiomerically pure CDA to form a stable pair of diastereomers. For 3-hydroxycyclohexanecarboxylic acid, derivatization can occur at either the hydroxyl or the carboxylic acid functionality. Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a premier CDA for secondary alcohols.[4][5]

  • Mechanism of Action: The analyte's hydroxyl group is esterified with both (R)- and (S)-MTPA chloride. The resulting diastereomeric esters are then analyzed by ¹H or ¹⁹F NMR. The anisotropic effect of the MTPA phenyl ring causes protons on one side of the molecule to be shielded (shifted upfield) and the other side to be deshielded (shifted downfield).[6][7] By comparing the chemical shift differences (Δδ = δS - δR) between the two diastereomeric products, one can not only quantify the ee but also determine the absolute configuration of the alcohol.[6][8]

dot

Caption: Principle of covalent derivatization with Mosher's acid.

  • Expert Insight (The "Why"): Mosher's acid is favored due to the large magnetic anisotropy of its phenyl group and the presence of the -CF₃ group. The trifluoromethyl group provides a clean, singlet signal in the ¹⁹F NMR spectrum, which is often free from background interference, allowing for highly accurate integration.[6] The reaction is typically run directly in an NMR tube to minimize material loss, but the potential for kinetic resolution—where one enantiomer reacts faster than the other—must be considered. This is mitigated by driving the reaction to completion with a slight excess of the derivatizing agent and a coupling catalyst like DMAP.

Chiral Solvating Agents (CSAs): The Non-Covalent Interaction

CSAs operate by forming transient, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube.[2][3] This association is typically mediated by hydrogen bonds, π-π stacking, or dipole-dipole interactions.[9] For 3-hydroxycyclohexanecarboxylic acid, with its hydrogen-bond donor (–OH) and acceptor/donor (–COOH) groups, agents like (S)-1,1'-bi-2-naphthol ((S)-BINOL) are particularly effective.[10][11]

  • Mechanism of Action: When (S)-BINOL is added to a solution of the racemic analyte, it forms two rapidly-exchanging diastereomeric complexes: [(R)-analyte·(S)-BINOL] and [(S)-analyte·(S)-BINOL]. These complexes have different association constants and exist in slightly different magnetic environments, leading to the resolution of specific analyte proton signals into two distinct peaks.[12] The enantiomeric excess can be calculated directly from the integration of these separated signals.

dot

Sources

Validation

Cross-Validation of HPLC and GC Methods for Chiral Purity Analysis

Executive Summary: The Case for Orthogonality In pharmaceutical development, the determination of enantiomeric purity is not merely a compliance checkbox; it is a safety-critical mandate. While High-Performance Liquid Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Orthogonality

In pharmaceutical development, the determination of enantiomeric purity is not merely a compliance checkbox; it is a safety-critical mandate. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for chiral analysis of non-volatile Active Pharmaceutical Ingredients (APIs), Gas Chromatography (GC) offers superior resolution and efficiency for volatile intermediates and raw materials.[1][2]

Why Cross-Validate? Relying on a single chromatographic principle carries the risk of "hidden co-elution"—where a chiral impurity co-elutes with the main peak or a matrix component. Cross-validating an HPLC method against a GC method (or vice versa) introduces orthogonality . By utilizing two distinct separation mechanisms—liquid-solid partitioning (polarity/steric) vs. gas-liquid partitioning (volatility/steric)—we establish a self-validating system that ensures data integrity.

This guide details the experimental logic, protocols, and statistical frameworks required to cross-validate these two powerful techniques.

Strategic Method Selection: HPLC vs. GC

Before initiating cross-validation, one must determine if the analyte is amenable to both techniques. The following decision matrix outlines the critical physicochemical properties governing this choice.

Decision Logic for Chiral Method Selection

ChiralMethodSelection Start Start: Analyte Assessment Volatility Is the analyte volatile (< 300°C BP)? Start->Volatility ThermalStability Is it thermally stable? Volatility->ThermalStability Yes HPLC_Path Primary Method: Chiral HPLC (Polysaccharide Phases) Volatility->HPLC_Path No Derivatization Can it be derivatized to increase volatility? ThermalStability->Derivatization No GC_Path Primary Method: Chiral GC (Cyclodextrin Phases) ThermalStability->GC_Path Yes Derivatization->GC_Path Yes (Stable Derivative) Derivatization->HPLC_Path No CrossVal_GC Cross-Validate with HPLC (if soluble) GC_Path->CrossVal_GC CrossVal_HPLC Cross-Validate with GC (if derivatizable) HPLC_Path->CrossVal_HPLC

Figure 1: Decision tree for selecting primary and secondary orthogonal methods for chiral analysis.

Technical Comparison
FeatureChiral HPLCChiral GC
Separation Mechanism Solute-CSP interaction (H-bonding, pi-pi, steric) in liquid phase.Volatility + Solute-CSP interaction (inclusion complexation) in gas phase.
Stationary Phases Polysaccharide (Amylose/Cellulose), Pirkle-type, Protein-based.[3]Cyclodextrin derivatives (β-DEX, γ-DEX), Chirasil-Val.
Analyte Scope Broad: APIs, salts, polar, non-volatile, thermally labile.[2]Narrower: Volatile intermediates, esters, terpenes, residual solvents.
Efficiency (N) Moderate (~10,000 - 20,000 plates).High (>100,000 plates) – sharper peaks, better resolution of minor enantiomers.
Detection UV/Vis, PDA, FLD, MS (Universal for chromophores).FID (Universal for organics), MS.
Limit of Quantitation Typically 0.05% - 0.1% (UV).Typically < 0.01% (FID) due to low baseline noise.

Experimental Protocol: Cross-Validation Workflow

To demonstrate the cross-validation process, we will use a hypothetical chiral intermediate, (S)-α-Methylbenzylamine , a compound often used as a resolving agent. It is sufficiently volatile for GC and UV-active for HPLC.

Phase 1: Method Development (Orthogonal Conditions)

Method A: Chiral HPLC (Normal Phase)

  • Rationale: Normal phase is preferred for polar amines to prevent peak tailing and maximize interaction with the polysaccharide backbone.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v). Note: DEA is added as a peak modifier to suppress silanol ionization.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV @ 254 nm.[4][5][6]

  • Temp: 25°C.

Method B: Chiral GC (Direct Analysis)

  • Rationale: High efficiency of GC provides baseline separation of trace enantiomers without solvent interference.

  • Column: Rt-βDEXse (Permethylated β-cyclodextrin), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program: 80°C (hold 1 min) → 5°C/min → 160°C (hold 2 min).

  • Injector/Detector: Split (50:1) @ 250°C / FID @ 250°C.

Phase 2: Validation Parameters (ICH Q2 R1/R2)

Both methods must independently pass ICH Q2 validation criteria before comparison.

  • Specificity: Inject racemate to confirm resolution (

    
    ). Inject blank to confirm no interference.
    
  • Linearity: 5 levels (e.g., 0.1% to 120% of target concentration).

  • LOD/LOQ: Determine signal-to-noise ratio (S/N > 3 for LOD, > 10 for LOQ) for the minor enantiomer.

  • Precision: 6 replicates at 100% level. RSD < 2.0%.[7][8]

Phase 3: Cross-Validation Execution
  • Sample Set: Prepare 3 batches of the analyte with varying enantiomeric excess (e.g., crude, recrystallized, final pure).

  • Spiked Recovery: Spike the pure (S)-enantiomer with 0.1%, 0.5%, and 1.0% of the (R)-enantiomer.

  • Parallel Analysis: Analyze all samples using Method A and Method B on the same day.

Data Analysis & Interpretation

The core of cross-validation is the statistical comparison of results. We look for concordance between the two orthogonal methods.

Hypothetical Data Set: % Impurity (R-Enantiomer)
Sample IDHPLC Result (%)GC Result (%)Difference (

)
Batch 001 (Crude)2.452.42+0.03
Batch 002 (Pure)0.120.10+0.02
Spike Level 1 (0.50%)0.510.49+0.02
Spike Level 2 (1.00%)1.030.98+0.05
Statistical Evaluation[7][8]
  • Bland-Altman Analysis: Plot the difference (

    
    ) against the mean.
    
    • Acceptance: 95% of differences should lie within

      
       standard deviations of the mean difference.
      
  • Paired t-Test:

    • Null Hypothesis (

      
      ): 
      
      
      
      (No significant difference between methods).
    • If

      
      , the methods are statistically equivalent.
      
  • Bias Assessment:

    • If HPLC consistently reads higher than GC, investigate co-elution in HPLC (matrix effect) or thermal degradation in GC (racemization in the injector port).

Troubleshooting Discrepancies
  • Scenario: GC shows 0.5% impurity, HPLC shows 0.1%.

    • Cause: The "impurity" in GC might be a thermal degradation product that co-elutes with the minor enantiomer, or the HPLC method is not sensitive enough (high LOQ).

  • Scenario: HPLC shows 0.5% impurity, GC shows 0.1%.

    • Cause: HPLC likely has a non-chiral impurity co-eluting with the minor enantiomer. Use a Diode Array Detector (DAD) to check peak purity.

Visualizing the Validation Workflow

The following diagram illustrates the closed-loop process of cross-validation, ensuring that any discrepancy triggers a root-cause analysis (RCA).

ValidationWorkflow cluster_0 Parallel Analysis Start Start Cross-Validation MethodA Method A: HPLC (Run Samples) Start->MethodA MethodB Method B: GC (Run Samples) Start->MethodB Compare Compare Results (t-test / Bland-Altman) MethodA->Compare MethodB->Compare Decision Is Difference Significant? Compare->Decision Pass Validation Successful (Methods Equivalent) Decision->Pass No (p > 0.05) Fail Investigate Discrepancy Decision->Fail Yes (p < 0.05) RCA_HPLC Check HPLC Peak Purity (DAD/MS) Fail->RCA_HPLC RCA_GC Check GC Thermal Stability (Injector Temp) Fail->RCA_GC RCA_HPLC->MethodA Optimize RCA_GC->MethodB Optimize

Figure 2: Closed-loop workflow for cross-validating analytical methods.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach.[9] Wiley-VCH.

  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography.[2][4][5][6][8][9][10] Wiley.

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[11] Retrieved from [Link]

  • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography.[5][10] Journal of Chromatography A, 906(1-2), 275-299.

  • Yamamoto, C., & Okamoto, Y. (2003). Optically Active Polymers for Chiral Separation. Bull. Chem. Soc. Jpn., 76, 689–702.

Sources

Comparative

Comparative study of the efficacy of LPA antagonists derived from different chiral scaffolds

Comparative Efficacy of LPA1 Antagonists Derived from Distinct Chiral Scaffolds: A Mechanistic and Experimental Guide Executive Summary & Rationale Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals thr...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of LPA1 Antagonists Derived from Distinct Chiral Scaffolds: A Mechanistic and Experimental Guide

Executive Summary & Rationale

Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through six G protein-coupled receptors (LPAR1–6) to regulate cellular proliferation, migration, and fibrogenesis. Overexpression of the LPAR1 subtype is heavily implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases[1]. Historically, the clinical development of LPAR1 antagonists has been derailed by off-target hepatobiliary toxicity, primarily driven by the unintended inhibition of the bile salt export pump (BSEP)[2].

Recent structural biology advancements have demonstrated that integrating specific chiral scaffolds into antagonist design not only enhances stereospecific binding affinity to LPAR1 but also eliminates off-target transporter inhibition[3]. This guide provides an objective, comparative analysis of leading chiral LPAR1 antagonists, detailing their structural mechanics, quantitative efficacy, and the self-validating experimental protocols required for their evaluation.

The Structural Biology of LPAR1: Why Chirality Dictates Efficacy

The LPAR1 binding pocket exhibits strict stereochemical requirements. Crystallographic and molecular docking studies reveal that the spatial orientation of chiral centers determines whether a ligand acts as a potent antagonist or an inactive molecule subject to steric clashing[4].

  • Isoxazole-Based Cyclohexyl Scaffolds (e.g., BMS-986278): The integration of the chiral building block (1S,3R)-3-hydroxycyclohexanecarbonitrile is a defining feature of the next-generation antagonist BMS-986278[5]. This specific stereochemistry allows the molecule to maintain high-affinity hydrogen bonding with the receptor while completely avoiding the planar lipophilicity that caused its achiral predecessor (BMS-986020) to inhibit BSEP[2][3].

  • Chiral Secondary Hydroxyl Scaffolds (e.g., ONO-7300243): Discovered via high-throughput screening, ONO-7300243 utilizes a chiral secondary hydroxyl moiety that forms a critical hydrogen bond with the side chain of Gln125 within the LPAR1 pocket[4][6].

  • Conformationally Restricted Lipid Analogues: In synthetic LPA analogues utilizing a tetrahydropyran linker, chirality is so decisive that the (2S)-enantiomer exhibits a 1000-fold greater activation/antagonism profile compared to its (2R) counterpart[7].

Quantitative Efficacy & Safety Profile

The table below synthesizes the pharmacological profiles of these distinct chiral scaffolds, highlighting the critical uncoupling of LPAR1 antagonism from BSEP-mediated hepatotoxicity.

AntagonistChiral Scaffold FeatureLPAR1 IC50 / KbBSEP Inhibition (IC50)In Vivo Efficacy Model
BMS-986278 (1S,3R)-cyclohexyl derivative6.9 nM (Human)[8]>100 µM (Safe)[1]Bleomycin-induced lung fibrosis (Rat)[8]
BMS-986020 Achiral/Planar predecessor~300 nM1.8 µM (Toxic)[3]Discontinued (Hepatotoxicity)[2]
ONO-7300243 Chiral secondary hydroxyl160 nM[9]N/ALPA-induced intraurethral pressure[6]
(2S)-LPA Analogue (2S)-tetrahydropyran linkerSub-micromolarN/AIn vitro calcium flux[7]

Mechanistic Pathway Visualization

The following diagram illustrates the LPAR1 signaling cascade and the stereospecific intervention points where chiral antagonists halt fibrotic progression.

G LPA Lysophosphatidic Acid (LPA) LPAR1 LPAR1 Receptor LPA->LPAR1 Activates G12_13 G12/13 Pathway LPAR1->G12_13 Gq Gq Pathway LPAR1->Gq Antagonists Chiral Antagonists (e.g., BMS-986278) Antagonists->LPAR1 Stereospecific Blockade RhoROCK Rho/ROCK Activation G12_13->RhoROCK Calcium Intracellular Ca2+ Flux Gq->Calcium Fibrosis Fibroblast Migration & Fibrosis RhoROCK->Fibrosis Calcium->Fibrosis

LPA-LPAR1 signaling cascade and stereospecific blockade by chiral antagonists.

Self-Validating Experimental Protocols

To objectively evaluate the efficacy and safety of chiral LPAR1 antagonists, researchers must employ a dual-assay system: an efficacy assay to confirm on-target antagonism and a counter-screen to rule out off-target toxicity.

Protocol A: LPAR1-Dependent Intracellular Calcium Flux Assay (Efficacy)

Causality: LPAR1 couples to Gq proteins, leading to intracellular calcium mobilization upon LPA binding. Measuring the suppression of this calcium spike provides a direct, quantifiable metric of antagonist IC50[4].

  • Cell Preparation: Seed CHO cells stably expressing human LPAR1 into 384-well black, clear-bottom plates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove the culture medium and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing 20 mM HEPES and 0.1% BSA). Incubate for 45 minutes at 37°C in the dark.

  • Antagonist Pre-treatment: Prepare serial dilutions of the chiral antagonists (e.g., BMS-986278, ONO-7300243) from 0.1 nM to 10 µM. Add 10 µL of the antagonist solution to the wells. Crucial Validation Step: Include AM095 (1 µM) as a validated positive control antagonist[4] to ensure assay sensitivity. Incubate for 20 minutes at 37°C.

  • Agonist Stimulation: Using a FLIPR (Fluorometric Imaging Plate Reader), inject 18:1 LPA (final concentration at EC80, typically ~50 nM) into the wells.

  • Data Acquisition: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes. Calculate the IC50 by plotting the maximum fluorescence minus baseline against the log of the antagonist concentration.

Protocol B: BSEP Vesicular Transport Assay (Safety Counter-Screen)

Causality: The clinical failure of early LPAR1 antagonists was due to BSEP inhibition causing bile acid buildup and hepatotoxicity[3]. This counter-screen validates the safety of the new chiral scaffold.

  • Vesicle Preparation: Thaw inside-out membrane vesicles prepared from Sf9 cells expressing human BSEP.

  • Reaction Mixture: In a 96-well plate, combine 50 µg of BSEP vesicles, 2 µM taurocholate (a standard BSEP probe substrate), and the test antagonist (up to 100 µM) in transport buffer (10 mM Tris-HCl, 250 mM sucrose, 10 mM MgCl2, pH 7.4).

  • Initiation: Start the transport reaction by adding 4 mM ATP. Incubate at 37°C for exactly 10 minutes.

  • Termination & Washing: Stop the reaction with 200 µL of ice-cold washing buffer. Filter the mixture through a glass fiber filter plate and wash rapidly three times to retain the vesicles.

  • Quantification: Lyse the vesicles and quantify the internalized taurocholate using LC-MS/MS. A safe chiral scaffold (like BMS-986278) will show an IC50 > 100 µM, indicating no dangerous inhibition[1].

References

  • Discovery of Chemical Scaffolds as Lysophosphatidic Acid Receptor 1 Antagonists: Virtual Screening, In Vitro Validation, and Molecular Dynamics Analysis. ACS Omega. 4

  • Synthesis and Biological Evaluation of Lysophosphatidic Acid Analogues Using Conformational Restriction and Bioisosteric Replacement Strategies. ACS Omega. 7

  • Challenges and perspectives in using unspecific peroxygenases for organic synthesis. Frontiers in Catalysis. 5

  • LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation. European Respiratory Society. 1

  • Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead. NIH PMC. 6

  • BMS-986278 (Admilparant) | LPA1 Antagonist. MedChemExpress. 8

  • Novel Cyclohexyl Amido Acid Antagonists of Lysophosphatidic Acid Type 1 Receptor for the Treatment of Pulmonary Fibrosis. NIH PMC. 2

  • D17. TOWARDS THE NEXT IPF THERAPIES : BMS-986278, an LPA1 Receptor Antagonist for Idiopathic Pulmonary Fibrosis. ATS Journals. 3

  • ONO-7300243 | LPA Receptor antagonist. Selleck Chemicals. 9

Sources

Validation

Benchmarking the synthesis of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid against other chiral acids

Executive Summary: The "Trans-1,3" Challenge In chiral building block synthesis, (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid represents a distinct stereochemical challenge compared to its cis-isomer or simple -hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Trans-1,3" Challenge

In chiral building block synthesis, (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid represents a distinct stereochemical challenge compared to its cis-isomer or simple


-hydroxy acids (e.g., Mandelic acid). While the cis-1,3 isomer is readily accessible via the syn-addition of hydrogen to 3-hydroxybenzoic acid, the (1R,3R)-trans  target requires overcoming the kinetic preference for cis-formation.

This guide benchmarks the synthesis of the (1R,3R) target against standard chiral acid alternatives, evaluating three primary workflows: Catalytic Hydrogenation (Baseline) , Enzymatic Resolution (Precision) , and Chiral Pool Synthesis (Alternative) .

Why This Benchmark Matters
  • Conformational Locking: Unlike flexible linear linkers, the (1R,3R)-cyclohexane scaffold locks pharmacophores into a specific equatorial/axial vector, critical for potency in GPCR and kinase inhibitors.

  • The "Wrong" Isomer Problem: Standard industrial hydrogenation yields the cis-(1R,3S) isomer (kinetic product). Accessing the (1R,3R) target demands specific inversion chemistries or biocatalytic selectivity.

Comparative Analysis: Route Benchmarking

We evaluate the synthesis of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid against two common benchmarks:

  • (S)-Mandelic Acid: Represents "Commodity Chiral Acid" (Easy access, resolution not required).

  • Quinic Acid: Represents "Complex Chiral Pool" (High stereocenter count, extraction-based).

Table 1: Performance Metrics of Synthetic Routes
MetricTarget: (1R,3R)-3-Hydroxycyclohexane acidBenchmark A: (S)-Mandelic AcidBenchmark B: Quinic Acid
Primary Source Synthetic (Hydrogenation/Resolution)Resolution / BiocatalysisNatural Product Extraction
Stereocenters 2 (Remote: 1,3-relationship)1 (Alpha to Carboxyl)4 (Contiguous)
Major Impurity cis-Isomer (Diastereomer)(R)-EnantiomerPlant metabolites
Purification Load High (Requires diastereomeric separation)Low (Crystallization)Medium (Resin purification)
Scalability Medium (Enzymatic route preferred)HighHigh
Stereocontrol Difficult (Remote centers)Easy (Dynamic Kinetic Resolution)Fixed (Natural Pool)

Deep Dive: Synthetic Workflows

Route A: The Industrial Baseline (Catalytic Hydrogenation)

Mechanism: High-pressure hydrogenation of 3-hydroxybenzoic acid using Rh/C or Ru/C.

  • Outcome: Predominantly yields the cis-isomer (kinetic product).

  • Correction for (1R,3R): Requires a subsequent epimerization or hydroxyl inversion (e.g., Mitsunobu reaction), significantly increasing the step count and E-factor (waste).

Route B: The Precision Standard (Enzymatic Desymmetrization)

Mechanism: Lipase-catalyzed hydrolysis of a diester precursor or kinetic resolution of the racemic trans-ester.

  • Outcome: High enantiomeric excess (>98% ee) and direct access to the trans-configuration if the correct lipase (e.g., Candida antarctica Lipase B) is tuned with solvent engineering.

  • Verdict: This is the recommended route for pharmaceutical applications due to higher stereochemical fidelity.

Visualizing the Pathway Selection

The following diagram illustrates the decision logic between the "Kinetic Trap" of hydrogenation and the "Precision" of enzymatic resolution.

G Start Starting Material: 3-Hydroxybenzoic Acid Hydro Route A: Catalytic Hydrogenation (Rh/C, H2, 50 bar) Start->Hydro Industrial Scale Enzym Route B: Enzymatic Resolution (Lipase CAL-B) Start->Enzym Precision Scale Cis Major Product: (1R,3S)-cis-Isomer (Kinetic Product) Hydro->Cis Syn-Addition Trans Target Product: (1R,3R)-trans-Isomer Enzym->Trans Direct Selectivity >98% ee Inv Inversion Step (Mitsunobu / Epimerization) Cis->Inv Correction Required Inv->Trans Yield Loss Waste High Waste (E-Factor > 50) Inv->Waste

Figure 1: Synthetic divergence showing the efficiency gap between hydrogenation (Red path) and enzymatic resolution (Green path) for the (1R,3R) target.

Recommended Protocol: Enzymatic Resolution

Self-Validating Methodology for (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid.

Objective: Isolate high-purity (1R,3R)-acid from a racemic trans-ester mixture.

Materials
  • Substrate: Racemic trans-ethyl 3-hydroxycyclohexanecarboxylate.

  • Biocatalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozyme 435).

  • Solvent: Diisopropyl ether (DIPE) saturated with phosphate buffer (pH 7.0).

Step-by-Step Workflow
  • System Setup:

    • Suspend 10 g of racemic substrate in 100 mL of water-saturated DIPE.

    • Why DIPE? Hydrophobic solvents preserve lipase activity while the water saturation allows the hydrolysis to proceed without dissolving the enzyme.

  • Enzymatic Hydrolysis:

    • Add 1.0 g (10% w/w) of immobilized lipase.

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Checkpoint: Monitor reaction by Chiral GC every 2 hours. The enzyme typically hydrolyzes the (1S,3S)-ester preferentially, leaving the (1R,3R)-ester unreacted (or vice versa depending on specific enzyme strain; verify with standard).

  • Termination & Separation:

    • Stop reaction at 50% conversion (theoretical maximum for resolution).

    • Filter off the enzyme (recyclable).

    • Partition: Wash the organic phase with saturated NaHCO3.

      • Aqueous Phase: Contains the hydrolyzed acid (undesired enantiomer).

      • Organic Phase: Contains the target (1R,3R)-ester .[1]

  • Final Hydrolysis:

    • Concentrate the organic phase.

    • Treat the isolated ester with LiOH in THF/Water (1:1) to yield the free acid.

    • Validation: Measure optical rotation (

      
      ) and compare to literature value (approx -38° for pure enantiomer) [1].
      

Benchmarking Results: Yield vs. Complexity

The following table summarizes why the (1R,3R) target commands a premium price compared to other chiral acids.

Feature(1R,3R)-3-Hydroxycyclohexane AcidCyclohexanecarboxylic Acid (Achiral)Shikimic Acid (Chiral Pool)
Synthetic Steps 3-5 (from Benzoic acid)1 (Hydrogenation)0 (Fermentation/Extraction)
Overall Yield ~25-30% (Enzymatic)>95%N/A
Cost Driver Stereoselection (Enzyme/Resolution)Raw MaterialPurification
Structural Rigidity High (Chair conformation)HighHigh
Strategic Recommendation

For drug development projects requiring the (1R,3R) scaffold:

  • Early Phase: Purchase the enzymatically resolved building block to ensure data consistency.

  • Scale-Up: Transition to Asymmetric Transfer Hydrogenation (ATH) using Ru-catalysts with chiral diamine ligands, which offers a better balance of cost and stereocontrol than lipase resolution at multi-kilogram scales [2].

References

  • Noyce, D. S., & Denney, D. B. (1952).[1] The Stereochemical Configuration of the 3-Hydroxycyclohexanecarboxylic Acids. Journal of the American Chemical Society, 74(23), 5912–5914. Link

  • Marshall, J. A., & Xie, S. (1995).[1][2] Synthesis of (1R,3R)-3-Hydroxy-4-cyclohexenecarboxylate. Journal of Organic Chemistry, 60(22), 7230. Link

  • Vertex Pharmaceuticals. (2007). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. US Patent 20070197788A1. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic Acid

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. As no specific Safety Data Sheet (SDS) is broadly available for this particular stereoisomer, the procedures outlined here are synthesized from the established hazardous properties of its core functional groups—a carboxylic acid and a secondary alcohol on a cyclohexane backbone—and data from structurally analogous compounds.

The foundational principle of laboratory safety is proactive risk management. Therefore, this guide must be used as a supplement to, not a replacement for, the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS officer for guidance tailored to your local and national regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid, like similar simple carboxylic acids such as cyclohexanecarboxylic acid, is anticipated to be an irritant.[1][2] The primary hazards include irritation to the skin and eyes, and potential respiratory irritation if handled as a dust or aerosol.[1][2][3][4] Therefore, rigorous adherence to PPE standards is the first line of defense.

All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] The following table summarizes the mandatory PPE.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles.[1]Protects against splashes of the chemical or its solutions, which can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use.[6]Prevents direct skin contact, which can lead to irritation.[1][2] Contaminated gloves must be disposed of as hazardous waste.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin from accidental spills and splashes.

The Core Principles of Chemical Waste Management

Effective chemical disposal is governed by a hierarchy of principles designed to ensure safety and minimize environmental impact.[7][8]

  • Waste Minimization: The most effective disposal strategy is to prevent waste generation in the first place. This includes ordering only the necessary quantities of reagents, utilizing microscale experimental techniques where possible, and maintaining a current chemical inventory to avoid redundant purchases.[7][9]

  • Accurate Identification: The waste generator is legally and ethically responsible for correctly identifying and labeling all waste.[7][10] Labels must be clear, legible, and include the full chemical name and associated hazards.[11][12]

  • Segregation of Incompatibles: (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid is an acid. It must be segregated from bases, oxidizing agents, and other reactive chemicals to prevent dangerous reactions.[11][13] Mixing incompatible waste streams is a common cause of laboratory accidents.[14]

Disposal Workflow for (1R,3R)-3-Hydroxycyclohexane-1-carboxylic Acid

The following diagram illustrates the decision-making process for selecting the appropriate disposal protocol.

G cluster_0 Waste Characterization cluster_1 Protocol A: Small, Dilute Quantities cluster_2 Protocol B: Large or Concentrated Quantities start Waste Generated: (1R,3R)-3-Hydroxycyclohexane -1-carboxylic acid decision Evaluate Quantity & Concentration start->decision procA_1 Dilute further in cold water (add acid to water) decision->procA_1 <100mL & <5% solution procB_1 Select compatible, labeled hazardous waste container decision->procB_1 >100mL or Concentrated procA_2 Neutralize slowly with weak base (e.g., NaHCO3) procA_1->procA_2 procA_3 Monitor pH to 6.0-8.0 procA_2->procA_3 procA_4 Dispose to sanitary sewer with copious water (if permitted) procA_3->procA_4 procB_2 Store in designated Satellite Accumulation Area (SAA) procB_1->procB_2 procB_3 Keep container closed and provide secondary containment procB_2->procB_3 procB_4 Arrange for EHS pickup procB_3->procB_4

Caption: Disposal decision workflow for (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid.

Experimental Disposal Protocols

Protocol A: In-Lab Neutralization and Disposal of Small, Dilute Quantities

This protocol is appropriate only for small quantities (e.g., less than 100 mL) of dilute solutions (e.g., <5%). This method aims to neutralize the acidic hazard, rendering the solution safe for drain disposal, provided this is permitted by your institution and local wastewater authority.[5][15]

Methodology:

  • Dilution: In a chemical fume hood, add the dilute acidic waste solution slowly to a larger beaker containing cold water (at least a 10-fold excess by volume). Causality: Always add acid to water to dissipate the heat generated during dilution safely; adding water to acid can cause dangerous boiling and splashing.[11]

  • Neutralization: While stirring the diluted solution, slowly add a weak base, such as a saturated sodium bicarbonate solution or 5% sodium hydroxide solution, portion-wise. Causality: A weak base is preferred to control the reaction rate and prevent excessive heat or gas generation.

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base until the pH is in a neutral range (typically between 6.0 and 8.0).

  • Final Disposal: Once neutralized, the solution can be flushed down the sanitary sewer with a copious amount of running water (at least a 100-fold excess).[5] This ensures further dilution and prevents any potential impact on plumbing infrastructure.

Protocol B: Collection of Concentrated or Large-Volume Waste for EHS Pickup

For concentrated forms of the acid, solid material, or volumes greater than 100 mL, in-lab treatment is not recommended.[5] The material must be collected as hazardous chemical waste.

Methodology:

  • Container Selection: Obtain a dedicated hazardous waste container from your EHS department. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, leak-proof screw cap. Do not use metal containers for acidic waste.[13]

  • Labeling: Affix a hazardous waste tag to the container before adding any waste.[10] The label must clearly state:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid".

    • The primary hazards (e.g., "Corrosive - Acid," "Irritant").

    • The date accumulation started.

  • Accumulation: Carefully transfer the waste into the labeled container, ensuring not to fill it more than 90% full to allow for vapor expansion and prevent spills.[14]

  • Storage: Store the sealed container in a designated and labeled Satellite Accumulation Area (SAA).[9][13] The SAA must be at or near the point of generation and under the control of laboratory personnel.[16] The container should be placed in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[7]

  • Disposal: Once the container is full or has been in the SAA for the maximum allowed time (check with your EHS, as this varies by generator status[12]), arrange for pickup by your institution's EHS department. Do not transport hazardous waste yourself.[10]

Spill Management Procedures

Accidental spills must be managed immediately and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Contain: For small liquid spills, cover with an inert, non-combustible absorbent material like vermiculite, dry sand, or commercial sorbent pads.[5][6] Do not use combustible materials like paper towels.

  • Collect: Once absorbed, carefully sweep or scoop the material into a suitable container for hazardous waste. Use spark-proof tools if a flammable solvent is present.[6]

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Dispose: Seal, label, and dispose of the container with the absorbed spill material as hazardous waste according to Protocol B.

References

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). Available from: [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services. Available from: [Link]

  • Chemical waste | Hazardous Waste Management. McGill University. Available from: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available from: [Link]

  • (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022. PubChem, National Institutes of Health (NIH). Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. Available from: [Link]

  • SAFETY DATA SHEET - Cyclohexanecarboxylic acid. Fisher Scientific. Available from: [Link]

  • Laboratory chemical waste. Water Corporation. Available from: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. Available from: [Link]

  • Cyclohexanecarboxylic acid - Safety Data Sheet. Synerzine. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 2
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid
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